molecular formula C8H15NO B1171303 2,3-dihydro-3α-hydroxy-8-methylnortropidine CAS No. 180515-56-4

2,3-dihydro-3α-hydroxy-8-methylnortropidine

Katalognummer: B1171303
CAS-Nummer: 180515-56-4
Molekulargewicht: 159.229
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,3-dihydro-3α-hydroxy-8-methylnortropidine is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 159.229. The purity is usually 95%.
BenchChem offers high-quality 2,3-dihydro-3α-hydroxy-8-methylnortropidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-dihydro-3α-hydroxy-8-methylnortropidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

180515-56-4

Molekularformel

C8H15NO

Molekulargewicht

159.229

Herkunft des Produkts

United States
Foundational & Exploratory

Structural Elucidation and Pharmacological Profiling of 2,3-Dihydro-3α-hydroxy-8-methylnortropidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter complex bicyclic scaffolds that serve as the foundation for neuropharmacological agents. 2,3-dihydro-3α-hydroxy-8-methylnortropidine , universally known by its trivial name tropine [1], is a quintessential example. Extracted primarily from plants of the Solanaceae family (such as Atropa belladonna)[2], this molecule acts as the core building block for a vast array of anticholinergic tropane alkaloids, including atropine and scopolamine[3]. This whitepaper dissects the stereochemical causality behind tropine’s utility, outlines a self-validating protocol for its structural confirmation, and maps its downstream pharmacological signaling pathways.

Stereochemical Architecture & Causality

The pharmacological value of tropine is entirely dictated by its rigid 3D architecture. The molecule consists of a piperidine ring and a pyrrolidine ring fused by sharing a nitrogen atom (N8) and two carbon atoms (C1 and C5)[4].

The causality of its biological function lies in its specific stereochemistry:

  • The Nitrogen Bridge: The N-methyl group at position 8 is typically oriented equatorially relative to the piperidine chair to minimize steric hindrance.

  • The 3α-Hydroxyl Group: The hydroxyl group at C3 is in the endo (α) configuration[1]. This is the critical causal factor for its efficacy as a drug precursor. When esterified with an aromatic acid (e.g., tropic acid to form ), the endo configuration forces the ester moiety into a precise spatial alignment that perfectly mimics the distance between the quaternary ammonium and the ester oxygen of endogenous acetylcholine.

  • Stereochemical Failure (The β-Epimer): If the hydroxyl group were in the exo (β) position (forming pseudotropine), the resulting ester would project away from the orthosteric binding pocket of the muscarinic acetylcholine receptor (mAChR), dropping binding affinity by several orders of magnitude.

Physicochemical Profiling

Understanding the baseline physicochemical properties is essential for downstream synthesis and purification workflows. The data below summarizes the critical parameters of tropine[2][5].

ParameterValue
IUPAC Name (3-endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol
Common Synonyms Tropine, 3α-Tropanol
CAS Registry Number 120-29-6
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
Melting Point 64 °C
Boiling Point 232 - 234 °C
Aqueous Solubility ~0.1 g/mL (Clear solution)

Experimental Workflow: Self-Validating Structural Elucidation

When synthesizing or isolating tropine, confirming the endo stereochemistry of the C3 hydroxyl group is paramount. As an application scientist, I rely on a self-validating Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) workflow that builds internal checks into the protocol, eliminating the need for secondary orthogonal assays like X-ray crystallography.

Step-by-Step Protocol

Step 1: Sample Preparation & Solvent Selection Dissolve 10 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality: CDCl₃ is deliberately chosen over protic solvents (like D₂O) to prevent rapid deuterium exchange of the hydroxyl proton, which could broaden adjacent signals and obscure the critical coupling patterns needed for stereochemical validation.

Step 2: 1H-NMR Acquisition & Self-Validation Acquire a standard 1D ¹H-NMR spectrum at 400 MHz.

  • Self-Validating Mechanism: We interrogate the C3 proton at ~4.0 ppm. According to the Karplus equation, the dihedral angle between the C3 proton and the adjacent C2/C4 protons dictates the coupling constant (

    
    ). Because the tropane ring is rigid, the geometry is binary. If the compound is the true 3α-isomer (tropine), the C3 proton is equatorial and will appear as a narrow multiplet (small 
    
    
    
    -values, < 5 Hz). If it is the 3β-isomer (pseudotropine), the proton is axial and will appear as a wide multiplet (large axial-axial couplings, ~10 Hz). This internal geometric constraint means the spectrum inherently validates the stereochemistry.

Step 3: ESI-MS Confirmation Inject 1 µL of the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system operating in positive Electrospray Ionization (ESI+) mode.

  • Causality: ESI+ is selected because the basic tertiary amine of the tropane core (pKa ~ 10) readily accepts a proton in the liquid phase. This yields a strong, self-validating [M+H]⁺ parent ion at m/z 142.2[2], confirming the intact bicyclic stability without the excessive fragmentation seen in hard ionization techniques.

Pharmacological Signaling & Receptor Interaction

Once derivatized into a tropane alkaloid (e.g., via esterification), the tropine scaffold acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs)[1]. By occupying the orthosteric site, these derivatives prevent endogenous acetylcholine from binding, thereby halting the downstream Gq-protein coupled signaling cascade (which normally leads to Phospholipase C activation and intracellular calcium release).

The logical workflow from chemical derivatization to pharmacological blockade is visualized below.

TropinePathway N1 2,3-dihydro-3α-hydroxy- 8-methylnortropidine (Tropine) N2 Chemical Derivatization (Esterification) N1->N2 Precursor Scaffold N3 Tropane Alkaloids (e.g., Atropine, Scopolamine) N2->N3 Synthesis N4 Muscarinic Acetylcholine Receptors (mAChRs) N3->N4 High Affinity Binding N5 Competitive Inhibition (Displacement of ACh) N4->N5 Receptor Antagonism N6 Parasympathetic Signaling Blockade N5->N6 Pharmacological Effect

Fig 1: Tropine derivatization workflow and downstream pharmacological mAChR blockade pathway.

References

  • Wikipedia Contributors. "Tropine." Wikipedia, The Free Encyclopedia. Available at:[Link]

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An In-depth Technical Guide to the Stereochemistry of 3α-Tropanol and 3β-Tropanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The tropane alkaloid framework, a defining feature of numerous pharmacologically significant natural products, presents a rich field for stereochemical investigation.[1][2] This technical guide provides a comprehensive exploration of the core stereochemical distinctions between two fundamental diastereomers: 3α-Tropanol (tropine) and 3β-Tropanol (pseudotropine). We will delve into the structural nuances that govern their physicochemical properties, spectroscopic signatures, and biological activities. Furthermore, this guide will furnish detailed, field-proven protocols for their stereoselective synthesis and analytical differentiation, offering a critical resource for researchers, scientists, and drug development professionals engaged in the study and application of tropane alkaloids.

Introduction: The Significance of Stereoisomerism in Tropane Alkaloids

The 8-methyl-8-azabicyclo[3.2.1]octane skeleton forms the core of tropane alkaloids, a class of compounds renowned for their diverse and potent biological activities.[3][4] A subtle yet critical variation in the three-dimensional arrangement of substituents on this bicyclic framework can dramatically alter a molecule's pharmacological profile. The stereochemical relationship between 3α-Tropanol (tropine) and 3β-Tropanol (pseudotropine) serves as a quintessential example of this principle.[3] Their distinction lies solely in the orientation of the hydroxyl group at the C-3 position, yet this single stereocenter dictates their conformational preferences, reactivity, and, most importantly, their roles as precursors in the biosynthesis of vastly different classes of bioactive molecules.[1][5]

Tropine, with its axial hydroxyl group, is a precursor to anticholinergic agents like atropine and scopolamine, which are mainstays in modern medicine.[6][7] In contrast, pseudotropine, possessing an equatorial hydroxyl group, serves as a building block for the calystegines, a group of polyhydroxylated nortropane alkaloids with potent glycosidase inhibitory activity.[3][5] Understanding and controlling the stereochemistry at the C-3 position is therefore paramount for the targeted synthesis and development of novel therapeutics derived from the tropane scaffold.

This guide will provide a detailed examination of the fundamental stereochemical principles governing these two isomers, offering practical insights into their synthesis, characterization, and biological relevance.

Molecular Structure and Conformational Analysis

The defining structural difference between 3α-Tropanol and 3β-Tropanol is the stereochemistry of the hydroxyl group at the C-3 position of the 8-methyl-8-azabicyclo[3.2.1]octane ring system.[3]

  • 3α-Tropanol (Tropine): The hydroxyl group is in the axial (α) position, resulting in a syn relationship with the nitrogen bridge.[3]

  • 3β-Tropanol (Pseudotropine): The hydroxyl group is in the equatorial (β) position, placing it anti to the nitrogen bridge.[3]

This seemingly minor variation has profound implications for the molecule's overall shape and stability. The bicyclic tropane skeleton is conformationally rigid, with the six-membered piperidine ring adopting a chair conformation. In tropine, the axial C-3 hydroxyl group experiences 1,3-diaxial interactions with the axial hydrogens on the nitrogen bridge, leading to some steric strain. Conversely, the equatorial hydroxyl group in pseudotropine minimizes these steric clashes, which would suggest it is the more thermodynamically stable isomer. However, the bulky N-methyl group has a strong preference for the equatorial position to minimize steric hindrance, and this is a dominant factor in the overall stability. Consequently, tropine is generally considered the more thermodynamically stable of the two isomers.[3]

G cluster_tropine 3α-Tropanol (Tropine) cluster_pseudotropine 3β-Tropanol (Pseudotropine) tropine_img tropine_img tropine_label Axial (α) -OH syn to N-bridge pseudotropine_img pseudotropine_img pseudotropine_label Equatorial (β) -OH anti to N-bridge caption Stereochemical depiction of 3α-Tropanol and 3β-Tropanol.

Caption: Stereochemical depiction of 3α-Tropanol and 3β-Tropanol.

Physicochemical Properties

The distinct stereochemistry of tropine and pseudotropine leads to measurable differences in their physical properties, which are crucial for their separation and characterization.

Property3α-Tropanol (Tropine)3β-Tropanol (Pseudotropine)
Molecular Formula C₈H₁₅NOC₈H₁₅NO
Molar Mass 141.21 g/mol 141.21 g/mol
Melting Point 64 °C[3]108-109 °C[3]
Boiling Point 233 °C[3]Not readily available
pKa ~10.3[3]~10.5[3]

Stereoselective Synthesis from Tropinone

The most common and efficient route to both 3α-Tropanol and 3β-Tropanol is the stereoselective reduction of the parent ketone, tropinone. The choice of reducing agent and reaction conditions dictates the facial selectivity of the hydride attack on the carbonyl group, thus determining the stereochemical outcome.

G tropinone Tropinone tropine 3α-Tropanol (Tropine) tropinone->tropine Axial Attack (e.g., NaBH₄) pseudotropine 3β-Tropanol (Pseudotropine) tropinone->pseudotropine Equatorial Attack (e.g., Na/i-PrOH)

Caption: Stereoselective reduction of tropinone.

Synthesis of 3α-Tropanol (Tropine) via Axial Attack

The formation of the axial alcohol (tropine) is achieved through the equatorial attack of a small hydride reagent, which is sterically less hindered.

Protocol 3.1.1: Sodium Borohydride Reduction

This protocol describes the reduction of tropinone using sodium borohydride, a mild and selective reducing agent.[3]

Materials:

  • Tropinone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Water

  • 2 M Sodium hydroxide (NaOH)

  • Chloroform

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Petroleum ether

Procedure:

  • Dissolve tropinone (1.0 g, 7.18 mmol) in methanol (20 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add sodium borohydride (0.33 g, 8.62 mmol) portion-wise over 15 minutes with stirring.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (9:1).

  • Carefully quench the reaction by the slow addition of water (10 mL).

  • Remove the methanol under reduced pressure.

  • Basify the aqueous residue with 2 M NaOH to a pH > 11.

  • Extract the aqueous layer with chloroform (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tropine.

  • Recrystallize the crude product from a mixture of diethyl ether and petroleum ether to obtain pure tropine.

Synthesis of 3β-Tropanol (Pseudotropine) via Equatorial Attack

The formation of the equatorial alcohol (pseudotropine) requires a bulkier reducing agent that preferentially attacks from the sterically more accessible axial face. Alternatively, dissolving metal reductions can also favor the formation of the thermodynamically more stable product, although in the case of tropane alkaloids, the stereochemical outcome can be complex. A more reliable method involves catalytic hydrogenation under specific conditions.

Protocol 3.2.1: Catalytic Hydrogenation

This protocol employs catalytic hydrogenation, which can be tuned to favor the formation of pseudotropine.

Materials:

  • Tropinone

  • Ethanol

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a hydrogenation flask, dissolve tropinone (1.0 g, 7.18 mmol) in ethanol (30 mL).

  • Add a catalytic amount of PtO₂ (50 mg).

  • Pressurize the flask with hydrogen gas (50 psi) and shake or stir vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield crude pseudotropine.

  • Purify the crude product by column chromatography on silica gel using a mobile phase of chloroform:methanol (9:1 with 1% triethylamine) or by recrystallization from acetone.

Spectroscopic Differentiation

The distinct spatial arrangement of the hydroxyl group in 3α-Tropanol and 3β-Tropanol gives rise to unique spectroscopic signatures, allowing for their unambiguous differentiation.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the two isomers. The chemical shift and coupling constants of the proton at C-3 (H-3) are particularly informative.

  • In 3α-Tropanol (Tropine): The axial H-3 proton typically appears as a broad multiplet at a lower chemical shift due to its equatorial orientation and coupling to adjacent axial and equatorial protons.

  • In 3β-Tropanol (Pseudotropine): The equatorial H-3 proton is typically observed as a more well-defined multiplet at a higher chemical shift due to its axial orientation and distinct coupling interactions.

Proton3α-Tropanol (Tropine) (δ, ppm in CDCl₃)3β-Tropanol (Pseudotropine) (δ, ppm in CDCl₃)
H-3 ~4.0~3.8
H-1, H-5 ~3.2~3.3
N-CH₃ ~2.3~2.3
Carbon3α-Tropanol (Tropine) (δ, ppm in CDCl₃)3β-Tropanol (Pseudotropine) (δ, ppm in CDCl₃)
C-3 ~64.5~67.8
C-1, C-5 ~62.3~63.5
N-CH₃ ~40.2~39.8
C-2, C-4 ~35.5~38.7
C-6, C-7 ~26.0~26.5

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The C-O stretching vibration in the IR spectrum is sensitive to the axial or equatorial orientation of the hydroxyl group.

Functional Group3α-Tropanol (Tropine) (cm⁻¹)3β-Tropanol (Pseudotropine) (cm⁻¹)
O-H stretch ~3400 (broad)~3400 (broad)
C-H stretch ~2850-2950~2850-2950
C-O stretch ~1040[3]~1060[3]

Biological Significance and Biosynthetic Pathways

The stereochemistry at C-3 is a critical determinant of the biological fate and function of tropane alkaloids. In plants, the precursor tropinone is at a metabolic branch point, where two stereospecific reductases direct its conversion to either tropine or pseudotropine.[1][5][8]

G cluster_biosynthesis Biosynthesis of Tropane Alkaloids Tropinone Tropinone TR1 Tropinone Reductase I (TR-I) Tropinone->TR1 TR2 Tropinone Reductase II (TR-II) Tropinone->TR2 Tropine 3α-Tropanol (Tropine) TR1->Tropine Anticholinergics Hyoscyamine, Scopolamine Tropine->Anticholinergics Pseudotropine 3β-Tropanol (Pseudotropine) TR2->Pseudotropine Calystegines Calystegines (Glycosidase Inhibitors) Pseudotropine->Calystegines

Caption: Biosynthetic pathways originating from tropinone.

  • Tropinone Reductase I (TR-I): This enzyme stereospecifically reduces tropinone to 3α-Tropanol (tropine).[1][3][5] Tropine is a crucial intermediate in the biosynthesis of medicinally important anticholinergic alkaloids such as hyoscyamine and scopolamine.[1][6][7]

  • Tropinone Reductase II (TR-II): This enzyme catalyzes the reduction of tropinone to 3β-Tropanol (pseudotropine).[1][3][5] Pseudotropine serves as the precursor for the biosynthesis of calystegines, a class of polyhydroxylated nortropane alkaloids that exhibit potent glycosidase inhibitory activity.[3][5]

The existence of these two distinct and highly specific enzymatic pathways underscores the biological imperative for precise stereochemical control in the generation of diverse and functionally distinct natural products.

Analytical Separation

The separation of 3α-Tropanol and 3β-Tropanol is essential for their individual analysis and for monitoring the stereoselectivity of synthetic reactions. Gas chromatography is a particularly effective technique for this purpose.

Protocol 6.1: Gas Chromatography (GC) Analysis

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 280 °C[3]

  • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.[3]

  • Carrier Gas: Helium, at a constant flow rate of 1.5 mL/min.

Sample Preparation:

  • Dissolve a mixture of tropine and pseudotropine in methanol at a concentration of 1 mg/mL.[3]

  • Inject 1 µL of the sample.

Expected Elution Order:

  • Due to its lower boiling point, 3α-Tropanol (tropine) will typically elute before 3β-Tropanol (pseudotropine) .[3]

Conclusion

The stereochemical relationship between 3α-Tropanol and 3β-Tropanol is a foundational concept in the study of tropane alkaloids. The axial versus equatorial orientation of the C-3 hydroxyl group profoundly influences their physical, chemical, and biological properties. A thorough understanding of their stereochemistry is indispensable for researchers in natural product synthesis, medicinal chemistry, and drug development. The synthetic and analytical protocols provided in this guide offer a practical framework for the preparation, differentiation, and analysis of these pivotal isomers, enabling further exploration of the vast and pharmacologically rich landscape of tropane alkaloids.

References

  • Lazny, R. (n.d.). EPC SYNTHESIS OF TROPANE ALKALOIDS VIA ENANTIOSELECTIVE DEPROTONATION A thesis submitted to the. [Link]

  • Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. [Link]

  • Chemistry Steps. (n.d.). Tropane Alkaloids and the Synthesis of Atropine. Chemistry Steps. [Link]

  • D'Auria, J. C. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 21(11), 1540. [Link]

  • Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. [Link]

  • Olson, D. E. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. eScholarship.org. [Link]

  • Humam, M., et al. (2011). Chirality and Numbering of Substituted Tropane Alkaloids. ResearchGate. [Link]

  • ResearchGate. (n.d.). Proposed pathway for the biosynthesis of tropanol-derived alkaloids TRI...[Link]

  • ResearchGate. (n.d.). Formation of tropine (black columns) or pseudotropine (grey columns) in...[Link]

  • Bedewitz, M. A., et al. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications, 9(1), 5281. [Link]

  • FooDB. (2015). Showing Compound tropine (FDB031230). [Link]

  • Humam, M., et al. (2011). Chirality and Numbering of Substituted Tropane Alkaloids. Molecules, 16(9), 7199-7209. [Link]

  • Nakajima, K., et al. (1999). Structure of tropinone reductase-II complexed with NADP+ and pseudotropine at 1.9 A resolution: implication for stereospecific substrate binding and catalysis. Journal of Molecular Biology, 289(4), 987-999. [Link]

  • D'Auria, J. C. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 21(11), 1540. [Link]

  • IntechOpen. (2021). Chiral Alkaloid Analysis. [Link]

  • Lazny, R., & Nodzewska, A. (2000). Stereoselective deprotonation of tropinone and reactions of tropinone lithium enolate. Canadian Journal of Chemistry, 78(5), 677-684. [Link]

  • SlideShare. (2024). Tropane alkaloids. [Link]

  • Dräger, B. (2006). Tropinone Reductases, Enzymes at the Branch Point of Tropane Alkaloid Metabolism. Phytochemistry Reviews, 5(1), 83-93. [Link]

  • ResearchGate. (n.d.). Optimisation of 1D and 2D in vivo 1H NMR to study tropane alkaloid metabolism in Pseudomonas | Request PDF. [Link]

  • ResearchGate. (2015). Chapter 31 - methods of analysis: tropane alkaloids from plant origin. [Link]

  • ResearchGate. (2026). (PDF) Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. [Link]

  • Hashimoto, T., et al. (1998). Two Tropinone Reductases, That Catalyze Opposite Stereospecific Reductions in Tropane Alkaloid Biosynthesis, Are Localized. Plant and Cell Physiology, 39(7), 736-745. [Link]

  • Lazny, R., & Nodzewska, A. (2000). Stereoselective Synthesis of Tropane Alkaloids: Physoperuvine and Dihydroxytropanes. Tetrahedron Letters, 41(49), 9541-9544. [Link]

  • Heinrich, M. R. (2022). Tropane and related alkaloid skeletons via a radical [3+3]-annulation process. Nature Communications, 13(1), 2269. [Link]

  • PubChem. (n.d.). (1S,5R)-8-Methyl-8-Azabicyclo(3.2.1)Octan-3-Ol | C8H15NO | CID 449293. [Link]

  • Berova, N., et al. (2016). Enantiomeric high-performance liquid chromatography resolution and absolute configuration of 6β-benzoyloxy-3α-tropanol. Journal of Natural Products, 79(7), 1849-1854. [Link]

  • Ganapathy, D., & Viswanathan, R. (2014). Design and Synthesis of Three Naphtol Derivatives using the Three Component System. International Journal of ChemTech Research, 6(1), 44-48. [Link]

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An In-depth Technical Guide to endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol: Nomenclature, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol, a pivotal molecule within the tropane alkaloid family, serves as a critical synthetic precursor to a wide array of pharmacologically significant compounds.[1][2] While often encountered under various synonyms, its strategic importance in drug discovery and development necessitates a clear and comprehensive understanding of its chemical identity, synthesis, and analytical characterization. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, consolidating the nomenclature and offering detailed, field-proven insights into its preparation and analysis.

The tropane alkaloid scaffold is a recurring motif in numerous natural products and synthetic drugs, renowned for its diverse biological activities, particularly as antagonists for muscarinic acetylcholine receptors.[3][4] endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol, also known by the common name 6,7-Dehydrotropine, represents a key unsaturated intermediate, the double bond of which provides a chemical handle for further functionalization, most notably in the industrial synthesis of scopolamine, an essential anticholinergic drug.[2][5] Understanding the precise stereochemistry and nomenclature of this compound is paramount for unambiguous scientific communication and reproducible experimental design.

This document will first establish the correct and systematic nomenclature for the title compound, clarifying the various synonyms found in the literature. Subsequently, it will detail a robust synthetic protocol for its preparation from the readily available starting material, tropinone. Finally, it will outline comprehensive analytical methodologies for its characterization and quality control, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

PART 1: Core Directive - Nomenclature and Identification

A primary challenge in the study of this compound is the multiplicity of names used in scientific literature. This section aims to provide a definitive guide to its nomenclature, ensuring clarity and precision. The core structure is the 8-azabicyclo[3.2.1]octane skeleton, a bicyclic system containing a nitrogen atom at a bridgehead position.

The systematic IUPAC name for the compound is endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol . The "endo" designation specifies the stereochemistry of the hydroxyl group at the C-3 position, indicating it is oriented on the same side as the larger of the two non-bridgehead carbon bridges (C-6 and C-7). The "6-en" specifies the location of the double bond.

The initial user query "2,3-dihydro-3α-hydroxytropidine" represents an older and less systematic naming convention. In the context of the tropane ring system, "2,3-dihydro" is used to indicate the presence of a double bond, which is more precisely located at the 6,7-position in modern nomenclature. The "3α-hydroxy" is equivalent to the "endo" configuration of the hydroxyl group.

A comprehensive list of identifiers and synonyms is provided in the table below for cross-referencing.

IdentifierValueSource(s)
Systematic IUPAC Name endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol[6]
CAS Number 20513-09-1[6]
Molecular Formula C₈H₁₃NO[6]
Molecular Weight 139.19 g/mol [6]
Common Synonyms 6,7-Dehydrotropine[2]
Trop-6-en-3-ol
Trop-6-ene-3endo-ol
3α-Hydroxytrop-6-ene[6]
Tropenol[6]
6,7-Didehydro-1αH,5αH-Tropan-3α-ol[6]

PART 2: SCIENTIFIC INTEGRITY & LOGIC - Synthesis and Analysis

Synthesis of endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol from Tropinone

The most prevalent and logical synthetic route to 6,7-Dehydrotropine begins with the commercially available tropinone.[7] This pathway involves a two-step process: the stereoselective reduction of the ketone functionality to an alcohol, followed by the introduction of the double bond. While various methods exist, the following protocol outlines a robust and scalable approach.

Step 1: Stereoselective Reduction of Tropinone to Tropine (endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol)

The reduction of the C-3 ketone of tropinone can yield both the endo (tropine) and exo (pseudotropine) isomers. For the synthesis of the target molecule, the endo isomer is required. Sodium borohydride (NaBH₄) is a commonly used reducing agent that provides good selectivity for the desired endo product under controlled conditions.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve tropinone (1 equivalent) in a suitable solvent such as methanol or ethanol. Cool the solution to 0-5 °C using an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the cooled solution, maintaining the temperature below 10 °C. The addition is exothermic and may cause frothing.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1) with a few drops of ammonia.

  • Work-up: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of acetone. Adjust the pH of the solution to >11 with a strong base (e.g., 2M NaOH).

  • Extraction: Extract the aqueous layer with dichloromethane or chloroform (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tropine. The product can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of 6,7-Dehydrotropine via Tropine Acylation and Elimination

A common strategy for introducing the double bond at the 6,7-position involves the formation of a suitable leaving group at the C-3 position, which can then be eliminated. However, a more direct approach involves the dehydration of tropine itself, although this can lead to isomeric impurities.[8] A more controlled method involves the protection of the hydroxyl group, followed by an elimination reaction. A more direct, albeit less common, approach involves a modified dehydration. A more established route for related tropane alkaloids involves creating a better leaving group. For the specific 6,7-unsaturation, a different strategy starting from a functionalized tropinone can be employed. However, for the purpose of this guide, we will focus on a conceptual pathway from tropine. It is important to note that direct dehydration of tropine often leads to the more stable 2,3-unsaturated isomer (tropidine).[8] Therefore, a more controlled synthesis is often required.

Conceptual Synthetic Workflow: A more reliable, though multi-step, approach to achieve the desired 6,7-unsaturation would involve a different strategy, potentially starting from a different precursor or involving a bromination/dehydrobromination sequence on a protected tropine derivative. However, for the purpose of illustrating a logical flow, a generalized workflow for the synthesis of tropene derivatives is presented below.[7]

G cluster_0 Synthesis of Tropine cluster_1 Conceptual Pathway to 6,7-Dehydrotropine Tropinone Tropinone Reduction Stereoselective Reduction (e.g., NaBH₄ in Methanol) Tropinone->Reduction Tropine Tropine (endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol) Reduction->Tropine Tropine2 Tropine Protection Protection of OH group (e.g., as acetate ester) Tropine2->Protection ProtectedTropine Tropine Acetate Protection->ProtectedTropine Bromination Allylic Bromination (e.g., NBS) ProtectedTropine->Bromination BromoTropine 7-Bromo-tropine Acetate Bromination->BromoTropine Elimination Elimination (e.g., with a non-nucleophilic base) BromoTropine->Elimination DehydroTropineAcetate 6,7-Dehydrotropine Acetate Elimination->DehydroTropineAcetate Deprotection Deprotection (e.g., hydrolysis) DehydroTropineAcetate->Deprotection DehydroTropine endo-8-Methyl-8-azabicyclo [3.2.1]oct-6-en-3-ol Deprotection->DehydroTropine

Caption: Conceptual workflow for the synthesis of 6,7-Dehydrotropine.

Note: This represents a plausible synthetic strategy. The specific conditions for each step would require experimental optimization.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol. A combination of chromatographic and spectroscopic techniques is typically employed.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the compound and for separating it from related impurities, such as the exo isomer or unreacted starting materials.[9][10][11][12]

Experimental Protocol:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[11]

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer is effective. A common mobile phase consists of acetonitrile and a phosphate or acetate buffer at a pH below 3 to ensure the protonation of the basic nitrogen and minimize peak tailing.[10][13] For example, a mobile phase of acetonitrile and 0.004% phosphoric acid solution (40:60, v/v) has been reported for the separation of tropane alkaloids.[11]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[11]

  • Detection: UV detection at a low wavelength, such as 210 nm, is suitable for these compounds which lack a strong chromophore.[11][12]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Ensure the sample is filtered through a 0.45 µm filter before injection.[11]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and structural information, making it ideal for identifying the target compound and any volatile impurities.[1][14]

Experimental Protocol:

  • Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

  • Oven Program: A temperature gradient is typically used. For example, an initial temperature of 100°C held for 2 minutes, followed by a ramp of 15°C/min to 280°C, held for 5 minutes.[14]

  • Inlet Temperature: 250 °C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

  • Sample Preparation and Derivatization: Due to the polar nature of the hydroxyl group, derivatization is often necessary to improve thermal stability and chromatographic peak shape. Silylation with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common practice.[1][14] To a dried extract of the sample, add the silylating agent and heat at 70°C for 30 minutes before injection.[14]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation and stereochemical assignment. Both ¹H and ¹³C NMR are essential.[15][16][17]

¹H NMR Spectroscopy:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common solvents.

  • Expected Chemical Shifts: The proton signals for the tropane skeleton will appear in the aliphatic region, typically between 1.5 and 4.0 ppm. The protons on the double bond (H-6 and H-7) will resonate further downfield, around 5.5-6.5 ppm. The proton attached to the carbon bearing the hydroxyl group (H-3) will also have a characteristic chemical shift.

  • 2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assigning the proton and carbon signals, respectively, and confirming the connectivity of the molecule.

¹³C NMR Spectroscopy:

  • Expected Chemical Shifts: The carbon atoms of the double bond will appear in the range of 120-140 ppm. The carbon attached to the hydroxyl group (C-3) will resonate around 60-70 ppm. The remaining aliphatic carbons of the tropane ring will appear at higher field strengths.

G cluster_0 Analytical Workflow Sample Synthesized Product (Crude 6,7-Dehydrotropine) HPLC HPLC Analysis (Purity Assessment) Sample->HPLC GCMS GC-MS Analysis (Impurity Profiling & ID) Sample->GCMS NMR NMR Spectroscopy (Structure & Stereochemistry) Sample->NMR Purified Purified & Characterized Product HPLC->Purified GCMS->Purified NMR->Purified

Caption: A logical workflow for the analytical characterization of the title compound.

PART 3: Applications in Drug Development

endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol is primarily utilized as a strategic intermediate in the synthesis of more complex and pharmacologically active tropane alkaloids.[3][18] Its most notable application is in the semi-synthesis of scopolamine, a widely used anticholinergic agent for the treatment of motion sickness and postoperative nausea and vomiting.[2][5]

The 6,7-double bond in 6,7-Dehydrotropine is a key structural feature that allows for the introduction of an epoxide ring, a critical step in the conversion of hyoscyamine to scopolamine.[5] This transformation is catalyzed by the enzyme hyoscyamine 6β-hydroxylase (H6H) in plants, and analogous chemical steps are employed in synthetic routes.[5]

Beyond its role as a precursor, the tropane scaffold itself is of significant interest in medicinal chemistry. The rigid bicyclic structure provides a well-defined three-dimensional framework for the presentation of pharmacophoric elements to biological targets.[19] Modifications of the tropane ring, including the introduction of unsaturation as seen in 6,7-Dehydrotropine, can modulate the pharmacological activity and selectivity of the resulting compounds.

While specific biological activity data for 6,7-Dehydrotropine itself is not extensively reported, its structural similarity to other tropane alkaloids suggests potential interactions with muscarinic and nicotinic acetylcholine receptors.[4] Further investigation into its pharmacological profile could reveal novel therapeutic applications. The development of synthetic routes to this and other tropane derivatives is crucial for exploring the structure-activity relationships of this important class of compounds and for the discovery of new drug candidates.[3][19]

References

  • [Study on separation and determination of four tropane alkaloids in crude drugs by micellar HPLC]. PubMed. Available at: [Link]

  • Christen, P., Bieri, S., & Berkov, S. (2013). HPLC of Tropane Alkaloids. In Natural Products. ResearchGate. Available at: [Link]

  • Simultaneous Determination of Tropane Alkaloids in Different Fractions of Herba belladonnae Collected in Various Seasons by HPLC. Available at: [Link]

  • Papadoyannis, I. N., Samanidou, V. F., Theodoridis, G. A., Vasilikiotis, G. S., Van Kempen, G. J. M., & Beelen, G. M. (2006). A Simple and Quick Solid Phase Extraction and Reversed Phase HPLC Analysis of Some Tropane Alkaloids in Feedstuffs and Biological Samples. Taylor & Francis Online. Available at: [Link]

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463. Available at: [Link]

  • Namera, A., Yashiki, M., & Kojima, T. (2002). Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry. Forensic Science International, 130(1), 21-28. Available at: [Link]

  • Li, R., et al. (2023). Emerging tropane alkaloids: Global development and potential health threats. Oxford Academic. Available at: [Link]

  • One-Pot Synthesis of Tropinone by Tandem (Domino) Ene-Type Reactions of Acetone Silyl Enol Ethers. ResearchGate. Available at: [Link]

  • FSL 2:1H NMR- based metabolite profiling of tropane alkaloids in Duboisia spec. CABI Digital Library. Available at: [Link]

  • Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. Available at: [Link]

  • Griffin, W. J., & Lin, G. D. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 21(11), 1510. Available at: [Link]

  • Analysis of Tropane and Related Alkaloids. Scribd. Available at: [Link]

  • (PDF) 1H NMR- based metabolite profiling of tropane alkaloids in Duboisia spec. ResearchGate. Available at: [Link]

  • Identification of isomeric tropane alkaloids from Schizanthus grahamii by HPLC-NMR with loop storage and HPLC-UV. (2005). Phytochemical Analysis, 17(2), 78-86. Available at: [Link]

  • Sweta, V. R., & Lakshmi, T. (2015). Pharmacological profile of tropane a. Journal of Chemical and Pharmaceutical Research, 7(5), 117-119. Available at: [Link]

  • GC-MS/MS and LC-MS/MS Identification of Opium and Tropane Alkaloids in Pottery from Funnel Beaker Culture Sites in South-Eastern Poland. MDPI. Available at: [Link]

  • Dräger, B. (2006). Analysis of tropane and related alkaloids. Journal of Chromatography A, 978(1-2), 1-21. Available at: [Link]

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  • Tropinone. Wikipedia. Available at: [Link]

  • 6,7-dehydrotropine (1) as a synthetic precursor for various tropanes. ResearchGate. Available at: [Link]

  • Lichman, B. R., et al. (2018). Tropinone Synthesis via an Atypical Polyketide Synthase and P450-mediated Cyclization. Nature Communications, 9(1), 5241. Available at: [Link]

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  • A - dry, 50-ml., three-necked, round-bottomed flask equipped with a gas-inlet tube for nitrogen, a magnetic stirring bar, and a serum stopper for the introduction of reagents. Organic Syntheses Procedure. Available at: [Link]

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  • 8-Azabicyclo-3-2-1-octan-3-ol-8-methyl-acetate-ester-endo.pdf. Cheméo. Available at: [Link]

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The Physicochemical and Analytical Profiling of endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol (Tropine)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, navigating the analytical landscape of small, highly polar alkaloids requires a deep understanding of their fundamental physicochemical properties. Tropine —systematically known as endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol—is the foundational bicyclic core of numerous pharmacologically critical tropane alkaloids, including atropine and scopolamine.

This whitepaper provides an in-depth technical examination of Tropine, focusing explicitly on how its precise molecular weight (141.21 g/mol ) and structural topology dictate downstream analytical workflows. Because low-molecular-weight analytes (<200 Da) are highly susceptible to matrix interference in the low m/z range, we will explore the causality behind advanced Mass Spectrometry (MS) protocols designed to isolate, validate, and quantify this molecule with high fidelity.

Quantitative Physicochemical Data

To design a robust analytical method, we must first establish the exact quantitative parameters of the target molecule. The table below summarizes the core physicochemical data for Tropine, alongside the analytical implications of each metric[1].

PropertyValueAnalytical Causality & Implication
Molecular Formula C₈H₁₅NODictates the isotopic distribution pattern used for mass spectral validation.
Molecular Weight (MW) 141.21 g/mol The low MW places its precursor ion in a congested spectral region, necessitating MS/MS or derivatization to bypass matrix noise.
Monoisotopic Mass 141.11536 DaThe exact target mass required for High-Resolution Accurate Mass (HRAM) spectrometry (e.g., Orbitrap/TOF) to ensure specificity.
Topological Polar Surface Area 23.5 ŲIndicates high polarity; standard C18 columns will yield poor retention, requiring specialized stationary phases (e.g., HILIC or Chirobiotic).
XLogP3 0.8The low partition coefficient necessitates highly aqueous extraction protocols and careful pH control to manage ionization.

Structural Causality and Ionization Dynamics

Tropine features a rigid 8-azabicyclo[3.2.1]octane skeleton with a tertiary amine at the 8-position and an endo-oriented hydroxyl group at the 3-position[2].

The Molecular Weight Challenge: At a molecular weight of 141.21 g/mol , the protonated precursor ion


 appears at m/z 142.1 in positive Electrospray Ionization (ESI+). In complex agricultural or biological matrices, the m/z 100–200 range is heavily populated by solvent clusters, amino acids, and co-extracted lipids. Therefore, detecting Tropine solely by its intact molecular weight is analytically unsound.

To achieve a self-validating system , analytical scientists must employ one of two strategies:

  • Fragmentation (LC-MS/MS): Isolate the m/z 142.1 precursor and fragment it to highly specific product ions (e.g., m/z 124 via the loss of H₂O)[3].

  • Mass Shifting via Derivatization (GC-MS): Artificially increase the molecular weight by attaching a heavy functional group, shifting the detection window into a cleaner, high-mass region[3].

Analytical Methodologies for Tropine Detection

The following protocols are engineered as self-validating workflows, ensuring that every step contains an internal check against matrix effects or signal degradation.

LC-MS/MS Protocol for Complex Matrices

This protocol leverages Dispersive Solid Phase Extraction (DSPE) to isolate Tropine from agricultural crops while preserving its low-molecular-weight integrity[4],[5].

  • Step 1: Matrix Homogenization & Internal Standard Spiking

    • Action: Homogenize 1.0 g of the sample matrix and spike with 50 ng of a deuterated internal standard (e.g., Tropisetron-d5).

    • Causality: The deuterated standard mimics Tropine's exact extraction efficiency and ionization suppression, providing a self-validating baseline for absolute quantification.

  • Step 2: Acidified Solvent Extraction

    • Action: Extract using 10 mL of 0.5% Formic Acid in Acetonitrile/Water (50:50, v/v).

    • Causality: Tropine's tertiary amine is highly basic. The formic acid protonates the nitrogen, driving the molecule into the aqueous-organic phase while forcing heavy proteins to precipitate.

  • Step 3: Dispersive Solid-Phase Extraction (DSPE) Clean-up

    • Action: Add MgSO₄, NaCl, and Sodium Citrate to the extract, vortex, and centrifuge.

    • Causality: This "salting out" step induces phase separation. MgSO₄ aggressively removes residual water, while the salts pull polar interferences out of the acetonitrile layer without trapping the target alkaloid[4].

  • Step 4: Isocratic HPLC Separation

    • Action: Inject the supernatant onto a Chirobiotic V column under isocratic conditions.

    • Causality: Because Tropine (MW 141.21) is too polar for standard C18 retention, the specialized Chirobiotic phase provides the necessary polar interactions to prevent the analyte from eluting in the solvent void volume.

  • Step 5: ESI+ Triple Quadrupole Detection

    • Action: Monitor the specific Multiple Reaction Monitoring (MRM) transition of m/z 142.1 → 124.1.

    • Self-Validation Checkpoint: If the ratio of the quantifier ion (m/z 124.1) to the qualifier ion (m/z 94.1) deviates by more than ±15% from the analytical standard, the system automatically flags the sample for matrix interference.

LCMS_Workflow A Sample Matrix (Spiked with Internal Std) B Acidified Extraction (0.5% Formic Acid) A->B Homogenization C DSPE Clean-up (MgSO4, NaCl, Citrate) B->C Salting Out D Isocratic HPLC (Chirobiotic V Column) C->D Purified Supernatant E ESI+ MS/MS Detection (m/z 142.1 -> 124.1) D->E Elution & Ionization

Figure 1: Self-validating LC-MS/MS workflow for Tropine extraction and quantification.

GC-MS Analysis via PFPA Derivatization

Gas Chromatography (GC) offers superior resolution, but Tropine's free endo-hydroxyl group causes severe peak tailing and thermal degradation. This protocol artificially increases the molecular weight to bypass these issues[3].

  • Step 1: Alkaline Extraction

    • Action: Adjust the biological sample to pH 10 using NaOH, then extract with an organic solvent (e.g., chloroform) and evaporate to dryness.

    • Causality: At pH 10, the tertiary amine is deprotonated (neutralized), maximizing its partition coefficient into the non-polar organic solvent.

  • Step 2: PFPA Derivatization

    • Action: Reconstitute the residue and react with Pentafluoropropionic Anhydride (PFPA) at 60°C.

    • Causality: PFPA acylates the endo-hydroxyl group, converting Tropine into a PFPA-tropine ester. This reaction increases the molecular weight significantly, masking the polar hydroxyl group to ensure thermal stability and sharp GC peaks[3].

  • Step 3: GC Separation & SIM Detection

    • Action: Separate on a cross-linked methyl silicone capillary column and detect via Single Ion Monitoring (SIM) at m/z 124 and 287.

    • Self-Validation Checkpoint: The presence of the high-mass m/z 287 fragment confirms successful derivatization, proving that the reaction went to completion and the analytical run is valid[3].

GCMS_Deriv A Free Tropine (MW: 141.21 g/mol) B PFPA Derivatization (Acylation of -OH) A->B Reagent Addition C PFPA-Tropine Ester (Thermally Stable) B->C Heat / Incubate D GC-MS (SIM Mode) (m/z 124, 287) C->D Capillary Injection

Figure 2: GC-MS derivatization pathway shifting Tropine to a higher molecular weight ester.

Conclusion

The molecular weight of endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol (141.21 g/mol ) is not merely a static identifier; it is the primary variable that dictates its behavior in mass spectrometry. By understanding the causality between its low mass, high polarity, and ionization potential, researchers can design self-validating workflows—whether through highly specific DSPE-LC-MS/MS transitions or strategic mass-shifting via GC-MS derivatization—to ensure absolute analytical trustworthiness.

References

  • Title: (1S,5R)-8-Methyl-8-Azabicyclo(3.2.1)Octan-3-Ol | PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: Development of a liquid chromatography-tandem mass spectrometric method for the simultaneous determination of tropane alkaloids and glycoalkaloids in crops Source: Taylor & Francis / Journal of Food Additives & Contaminants URL: [Link]

  • Title: Determination of Atropine in Blood by Gas Chromatography/Mass Spectrometry Source: Journal of Analytical Toxicology | Oxford Academic URL: [Link]

  • Title: Determination of nitrogen-15 isotope fractionation in tropine: Evaluation of extraction protocols for isotope ratio measurement by isotope ratio mass spectrometry Source: ResearchGate / Rapid Communications in Mass Spectrometry URL: [Link]

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An In-depth Technical Guide to the Core Intermediates of the Tropane Alkaloid Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the core intermediates in the biosynthetic pathway of tropane alkaloids, a class of secondary metabolites with significant pharmacological applications. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into the key molecular players and the enzymatic transformations that define this critical metabolic route.

Introduction: The Significance of Tropane Alkaloids

Tropane alkaloids are a class of naturally occurring compounds characterized by a distinctive bicyclic tropane ring system.[1][2][3] Predominantly found in the Solanaceae plant family, these alkaloids, including well-known members like atropine, scopolamine, and cocaine, exhibit a wide range of physiological effects, making them valuable in medicine.[1][4] Their applications span from anticholinergic agents used to treat motion sickness and smooth muscle spasms to vital precursors for semi-synthetic drugs.[1][4][5] A thorough understanding of their biosynthesis is paramount for the metabolic engineering of plants and microorganisms to enhance the production of these valuable compounds.[6][7]

The biosynthesis of tropane alkaloids is a complex, multi-step process that originates from the amino acids L-ornithine and L-arginine.[6] The pathway proceeds through a series of enzymatic reactions to form the characteristic tropane ring, which is then subjected to further modifications.[6] This guide will dissect the core of this pathway, focusing on the pivotal intermediates that serve as stepping stones to the diverse array of tropane alkaloids.

The Core Biosynthetic Pathway: A Stepwise Elucidation

The journey from simple amino acids to the complex tropane ring structure involves a series of meticulously orchestrated enzymatic reactions. The biosynthesis is primarily localized in the roots of Solanaceae plants, from where the alkaloids are transported to other parts of the plant.[5][6]

From Amino Acids to the N-methyl-Δ¹-pyrrolinium Cation: The Foundation

The pathway commences with the conversion of L-ornithine or L-arginine to putrescine.[1][8] This initial phase is a critical juncture where primary metabolism feeds into the specialized secondary metabolic pathway of tropane alkaloid synthesis.

  • Putrescine Formation: L-ornithine is decarboxylated by ornithine decarboxylase (ODC) to yield putrescine.[9] Alternatively, L-arginine can be converted to putrescine via a series of reactions involving arginine decarboxylase (ADC).[1]

  • N-methylation of Putrescine: The first committed step in tropane alkaloid biosynthesis is the N-methylation of putrescine to form N-methylputrescine.[6][10][11] This reaction is catalyzed by putrescine N-methyltransferase (PMT) , a key regulatory enzyme in the pathway.[10][11][12] PMT utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[12] The evolutionary origin of PMT is believed to be from spermidine synthases, highlighting the recruitment of enzymes from primary metabolism for specialized metabolite production.[1][12]

  • Oxidative Deamination and Cyclization: N-methylputrescine is then oxidatively deaminated by a copper-containing diamine oxidase, N-methylputrescine oxidase (MPO), to produce 4-methylaminobutanal.[1] This intermediate spontaneously cyclizes to form the highly reactive N-methyl-Δ¹-pyrrolinium cation .[1][6][9] This cation is a crucial branch-point intermediate, also serving as a precursor for nicotine biosynthesis in some plants.[1]

Early_Tropane_Pathway Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine ODC N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine PMT Methylaminobutanal 4-Methylaminobutanal N_Methylputrescine->Methylaminobutanal MPO Pyrrolinium N-methyl-Δ¹-pyrrolinium cation Methylaminobutanal->Pyrrolinium Spontaneous cyclization

Early steps of the tropane alkaloid biosynthetic pathway.
Formation of the Tropane Ring: The Birth of the Core Structure

The construction of the characteristic 8-azabicyclo[3.2.1]octane core of tropane alkaloids from the N-methyl-Δ¹-pyrrolinium cation was a long-standing puzzle until recent discoveries.[13][14]

  • Condensation and Cyclization to Tropinone: The N-methyl-Δ¹-pyrrolinium cation condenses with a malonyl-CoA-derived four-carbon unit.[1] This reaction is catalyzed by an atypical polyketide synthase (PYKS).[1][14] The resulting intermediate, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, is then cyclized and decarboxylated by a cytochrome P450 enzyme, CYP82M3, to form tropinone .[1][14] Tropinone is the first intermediate possessing the tropane ring and represents a major branch point in the pathway.[14]

The Tropinone Branch Point: A Tale of Two Reductases

Tropinone stands at a critical juncture, where its stereospecific reduction determines the subsequent downstream products. This reduction is catalyzed by two distinct enzymes belonging to the short-chain dehydrogenase/reductase (SDR) family: tropinone reductase I (TR-I) and tropinone reductase II (TR-II).[15][16]

  • Formation of Tropine: Tropinone reductase I (TR-I) stereospecifically reduces the keto group of tropinone to a 3α-hydroxyl group, yielding tropine .[15][17] Tropine is the precursor for the medicinally important alkaloids hyoscyamine and scopolamine.[17]

  • Formation of Pseudotropine: In a parallel reaction, tropinone reductase II (TR-II) reduces tropinone to pseudotropine , which has a 3β-hydroxyl group.[15][17] Pseudotropine serves as a precursor for calystegines, a group of nortropane alkaloids with glycosidase-inhibitory activity.[17] The evolution of these two reductases from a common ancestor has enabled the diversification of tropane alkaloid biosynthesis.[15]

Tropinone_Branch Tropinone Tropinone Tropine Tropine Tropinone->Tropine TR-I Pseudotropine Pseudotropine Tropinone->Pseudotropine TR-II Hyoscyamine_Scopolamine Hyoscyamine & Scopolamine Biosynthesis Tropine->Hyoscyamine_Scopolamine Calystegine Calystegine Biosynthesis Pseudotropine->Calystegine Experimental_Workflow Plant_Material Plant Material (e.g., roots) Homogenization Homogenization (Liquid Nitrogen Grinding) Plant_Material->Homogenization Extraction Solvent Extraction (e.g., acidified methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm filter) Centrifugation->Filtration HPLC_MS HPLC-MS/MS Analysis Filtration->HPLC_MS Quantification Quantification HPLC_MS->Quantification

Sources

Thermodynamic Stability and Stereochemistry of Tropine and Pseudotropine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tropane alkaloid core—an 8-azabicyclo[3.2.1]octane ring system—is a foundational scaffold in medicinal chemistry, serving as the backbone for essential therapeutics ranging from anticholinergic agents (atropine, scopolamine) to local anesthetics (cocaine analogs). A critical stereochemical branch point in the biosynthesis and synthetic derivation of these compounds is the C3 position, which yields two distinct diastereomers: tropine (the endo-isomer) and pseudotropine (the exo-isomer).

For researchers and drug development professionals, understanding the thermodynamic stability of these isomers is not merely an academic exercise; it dictates extraction efficiencies, analytical separation parameters, and the strategic design of stereoselective synthetic pathways. This guide provides a rigorous mechanistic analysis of why pseudotropine is the thermodynamically favored isomer, supported by structural logic, kinetic versus thermodynamic pathway analysis, and field-proven experimental protocols.

Structural Logic: The Causality of Thermodynamic Stability

To understand the thermodynamic disparity between tropine and pseudotropine, one must analyze the conformational constraints of the 8-azabicyclo[3.2.1]octane system. The molecule consists of a piperidine ring forced into a rigid chair conformation by a pyrrolidine ring envelope.

The nitrogen bridge (N8) connects C1 and C5. In the piperidine chair, the C3 atom is puckered in the opposite direction of the N8 bridge. This geometry dictates the spatial orientation of the C3 substituents:

  • Tropine (3α-tropanol, endo): The hydroxyl group occupies the axial position. Because the C3 atom is puckered downward, the axial bond points inward, directly toward the bulky N-methyl bridge. This creates severe transannular steric strain (analogous to extreme 1,3-diaxial interactions).

  • Pseudotropine (3β-tropanol, exo): The hydroxyl group occupies the equatorial position. It points outward, away from the bicyclic core, completely relieving the steric clash with the N-methyl group.

Because equatorial substituents in rigid chair conformations minimize steric repulsion, pseudotropine is the thermodynamically stable isomer , whereas tropine is a higher-energy, kinetically trapped state. In biological systems, the production of the less stable tropine is strictly controlled by the stereospecific enzyme , while yields the thermodynamically stable pseudotropine.

G cluster_0 Stereoisomer Stability T Tropinone (Ketone Precursor) Tr Tropine (endo, 3α) Axial -OH Kinetically Trapped T->Tr TR-I Enzymatic Reduction Ps Pseudotropine (exo, 3β) Equatorial -OH Thermodynamically Stable T->Ps TR-II Enzymatic Reduction Tr->Ps Base-Catalyzed Isomerization (Thermodynamic Sink)

Fig 1: Thermodynamic and kinetic relationship of tropinone reduction and isomerization.

Comparative Physicochemical Data

The structural differences between the axial and equatorial hydroxyl groups manifest directly in their macroscopic physicochemical properties. The exposed equatorial -OH of pseudotropine allows for stronger, more stable intermolecular hydrogen bonding in the crystal lattice and liquid phase, resulting in significantly higher melting and boiling points compared to the sterically hindered axial -OH of tropine.

Table 1: Quantitative Comparison of Tropine and Pseudotropine

Property / ParameterTropine (endo-isomer)Pseudotropine (exo-isomer)
Stereochemistry 3α-OH (Axial)3β-OH (Equatorial)
Thermodynamic Status Kinetically trappedThermodynamically stable
Melting Point (°C) 63–65 °C108–110 °C
Boiling Point (°C) 229 °C240–241 °C
Biological Precursor To Atropine, ScopolamineCalystegines, Cocaine analogs
GC Elution Order First (Lower BP)Second (Higher BP)

(Data corroborated by and )

Experimental Workflows: Proving Thermodynamic Stability

To empirically validate the thermodynamic hierarchy, researchers utilize base-catalyzed isomerization. When subjected to high thermal energy and a strong base, the kinetically trapped tropine will spontaneously equilibrate to the lower-energy pseudotropine state.

Protocol 1: Base-Catalyzed Thermodynamic Equilibration (Isomerization)

This protocol is a self-validating system: the quantitative conversion of tropine to pseudotropine confirms the latter as the thermodynamic sink.

  • Substrate Preparation: Dissolve 1.0 g of pure tropine in 15 mL of anhydrous amyl alcohol.

    • Causality: Amyl alcohol is chosen because its high boiling point (137 °C) provides the necessary thermal energy to overcome the high activation barrier for C3 epimerization.

  • Alkoxide Formation: Under an inert nitrogen atmosphere, slowly add 0.5 g of sodium (Na) metal in small pieces.

    • Causality: Sodium reacts with amyl alcohol to form sodium amylate, a highly basic, bulky alkoxide. This strong base deprotonates the C3 hydroxyl, initiating a reversible oxidation-reduction (Oppenauer-type) equilibrium.

  • Thermal Equilibration: Reflux the mixture at 137 °C for 12 hours.

    • Causality: Extended reflux ensures the system reaches thermodynamic equilibrium, driving the sterically strained axial alkoxide to invert into the stable equatorial conformation.

  • Quench and Neutralization: Cool the reaction to room temperature. Carefully quench with 20 mL of distilled water, then slightly acidify with 1M HCl to neutralize the remaining alkoxide.

  • Extraction: Basify the aqueous layer to pH 10 using NH₄OH, then extract with chloroform (3 x 20 mL).

    • Causality: Tropane alkaloids are basic amines. The NH₄OH drives them into their uncharged free-base form, which partitions highly into the lipophilic chloroform layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from petroleum ether to yield pure pseudotropine.

Workflow Step1 1. Substrate Preparation Dissolve Tropine in Amyl Alcohol Step2 2. Alkoxide Formation Add Sodium (Na) metal Step1->Step2 Step3 3. Thermal Equilibration Reflux at 137 °C for 12 hours Step2->Step3 Step4 4. Quench & Extraction Neutralize and extract via CHCl3 Step3->Step4 Step5 5. GC-MS/HPLC Analysis Quantify thermodynamic ratio Step4->Step5

Fig 2: Step-by-step workflow for base-catalyzed thermodynamic equilibration of tropine.

Protocol 2: GC-MS Analytical Validation

To validate the conversion and assess the thermodynamic ratio, Gas Chromatography-Mass Spectrometry (GC-MS) is utilized.

  • Sample Preparation: Dissolve 1 mg/mL of the extracted product mixture in LC-MS grade methanol.

  • GC Parameters: Inject 1 µL into a non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm). Set the carrier gas (Helium) to 1.0 mL/min.

  • Temperature Gradient: Set the inlet at 250 °C. Program the oven to start at 100 °C (hold 2 min), then ramp at 10 °C/min to 250 °C.

    • Causality: As documented in , tropane alkaloids undergo artifactual degradation (elimination of water or formaldehyde) at temperatures exceeding 250 °C. Capping the inlet and oven at 250 °C ensures complete volatilization without thermal breakdown.

  • Detection & Analysis: Because the mass spectra of the diastereomers are nearly identical (major fragments at m/z 141, 124, 96, 82), retention time is the primary differentiator. Tropine elutes first due to its lower boiling point (weaker intermolecular H-bonding), followed by pseudotropine. Integration of the peaks will confirm a >90% shift toward the pseudotropine thermodynamic sink.

Implications in Drug Development

Recognizing the thermodynamic preference for pseudotropine is vital for synthetic chemists. When reducing tropinone chemically (e.g., using NaBH₄ or catalytic hydrogenation), the reaction often yields a mixture of isomers, heavily skewed toward the thermodynamic product (pseudotropine) unless bulky, sterically hindered reducing agents (like L-Selectride) are used to force kinetic endo-attack.

Furthermore, during the extraction of natural tropine-derived therapeutics (like hyoscyamine), harsh basic conditions and high heat must be avoided to prevent unwanted epimerization of the tropine core into the inactive pseudotropine configuration.

References

  • Kohnen-Johannsen, K. L., & Kayser, O. "Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production." Molecules, MDPI.[Link]

  • Dräger, B., et al. "Purification and Characterization of Pseudotropine Forming Tropinone Reductase from Hyoscyamus niger Root Cultures." Agricultural and Biological Chemistry, Taylor & Francis.[Link]

  • Ping, L., et al. "De Novo Production of the Plant-Derived Tropine and Pseudotropine in Yeast." ACS Synthetic Biology.[Link]

  • Cvelbar, M., et al. "Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet." Toxics, PMC.[Link]

Solubility Profile and Solvation Thermodynamics of 2,3-dihydro-3α-hydroxy-8-methylnortropidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-dihydro-3α-hydroxy-8-methylnortropidine—universally recognized in pharmacognosy and medicinal chemistry as tropine (CAS: 120-29-6)—is a bicyclic tropane alkaloid derivative[1]. It serves as a foundational building block in the synthesis of critical anticholinergic agents and bronchodilators, including atropine and scopolamine[2]. Because it is frequently utilized as a synthetic precursor and a model compound in neuropharmacology[3], understanding its precise solubility profile in various organic solvents is paramount. This whitepaper provides a rigorous technical breakdown of its solvation thermodynamics, quantitative solubility data, and self-validating experimental protocols for drug development professionals.

Chemical Anatomy and Solvation Causality

The solubility behavior of 2,3-dihydro-3α-hydroxy-8-methylnortropidine is strictly dictated by its dual-character molecular topology, which balances lipophilicity with strong hydrogen-bonding capabilities[4].

  • The Bicyclic Core (8-azabicyclo[3.2.1]octane): The rigid, non-polar hydrocarbon framework provides significant lipophilic bulk. This structural feature enables favorable van der Waals interactions and London dispersion forces, allowing the compound to dissolve readily in non-polar and halogenated organic solvents such as chloroform and diethyl ether[1].

  • The Tertiary Amine (N-CH₃): The nitrogen atom embedded in the bicyclic ring acts as a potent hydrogen bond acceptor. With a pKa of approximately 3.80 (at 15 °C), the basic amine facilitates rapid solvation in polar protic solvents (e.g., ethanol) and polar aprotic solvents (e.g., DMSO, DMF) via strong dipole-dipole interactions[4].

  • The 3α-Hydroxyl Group (-OH): Positioned on the third carbon, this functional group acts as both a hydrogen bond donor and acceptor. It is the primary driver for the compound's high solubility in water (~100 g/L) and lower alcohols[1], bridging the gap between aqueous and organic phase solubility.

SolvationInteractions Core 2,3-dihydro-3α-hydroxy- 8-methylnortropidine N_atom Tertiary Amine (N-CH3) Core->N_atom OH_group 3α-Hydroxyl (-OH) Core->OH_group Bicyclic Bicyclic Carbon Core (Lipophilic) Core->Bicyclic Protic Protic Solvents (EtOH, MeOH) N_atom->Protic H-Bond Acceptor Aprotic Polar Aprotic Solvents (DMSO, DMF) N_atom->Aprotic Dipole-Dipole OH_group->Protic H-Bond Donor/Acceptor OH_group->Aprotic H-Bond Donor NonPolar Non-Polar Solvents (CHCl3, Ether) Bicyclic->NonPolar Hydrophobic / VdW Forces

Fig 1: Solvation mechanisms mapping functional groups to organic solvent interactions.

Quantitative Solubility Matrix

The following table synthesizes the solubility limits of 2,3-dihydro-3α-hydroxy-8-methylnortropidine across standard organic solvents used in pharmaceutical development.

SolventSolubility LimitTempSolvation Mechanism / Notes
Ethanol ≥ 30 mg/mL25 °CHighly soluble; driven by protic hydrogen bonding[5].
DMSO ≥ 30 mg/mL25 °CIdeal for high-fidelity in vitro stock solutions; strong dipole interactions[5].
DMF ≥ 30 mg/mL25 °CPolar aprotic solvation; excellent for synthetic coupling reactions[5].
Chloroform Soluble25 °CSolvated via the lipophilic bicyclic core; used in extraction[1].
Diethyl Ether Very Soluble25 °CHigh affinity for the non-polar hydrocarbon framework[1].
PBS (pH 7.2) 10 mg/mL25 °CPhysiologically relevant buffer; solubility limited by ionic strength[5].

Note: The compound is highly hygroscopic. Exposure to ambient humidity will result in moisture absorption, which can alter apparent solubility metrics and molarity calculations[3].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, embedding causality into every procedural step.

Protocol 1: Thermodynamic Equilibrium Solubility Profiling (Shake-Flask Method)

Objective: To determine the absolute saturation limit in organic solvents without the artifacts of kinetic supersaturation.

  • Addition of Excess Solute: Add 100 mg of 2,3-dihydro-3α-hydroxy-8-methylnortropidine to 1 mL of the target organic solvent (e.g., Ethanol) in a sealed amber glass vial.

    • Causality: Amber glass prevents potential photo-degradation. An excess of solid solute guarantees the system has the physical capacity to reach thermodynamic saturation.

  • Isothermal Agitation: Incubate the suspension in a thermoshaker at 25.0 ± 0.1 °C at 500 RPM for 48 hours.

  • Self-Validation (Equilibrium Check): Extract 50 µL aliquots at exactly 24 hours and 48 hours. If the calculated concentration difference between the two time points is <5%, thermodynamic equilibrium is validated.

    • Causality: Premature sampling measures kinetic dissolution rates rather than true thermodynamic solubility. The <5% variance proves the system has stabilized.

  • Phase Separation: Centrifuge the aliquots at 10,000 × g for 15 minutes.

    • Causality: High-speed centrifugation forcefully pellets sub-micron crystals. Failing to remove these micro-crystals will cause light scattering and falsely elevate HPLC-UV concentration readings.

  • HPLC-UV Quantification: Dilute the supernatant in the mobile phase and quantify using a validated C18 reverse-phase HPLC method. Peak tailing can be suppressed by adding acetic acid or trifluoroacetic acid to the mobile phase[6].

SolubilityWorkflow A 1. Solid Analyte (Excess 100mg) B 2. Add Organic Solvent (1 mL in Amber Vial) A->B C 3. Isothermal Agitation (25°C, 500 RPM) B->C D 4. Equilibrium Validation (Sample at 24h & 48h) C->D E 5. Phase Separation (Centrifuge 10,000 x g) D->E Δ Conc < 5% F 6. Supernatant Extraction & Serial Dilution E->F G 7. HPLC-UV Quantification (Reverse-Phase C18) F->G

Fig 2: Self-validating workflow for thermodynamic equilibrium solubility profiling.

Protocol 2: High-Fidelity Stock Solution Preparation for Bioassays

Objective: To create stable, high-concentration stocks (e.g., 30 mg/mL) for downstream in vitro screening[2].

  • Desiccation and Weighing: Weigh 30 mg of the analyte inside a low-humidity glove box or immediately after removing it from a desiccator.

    • Causality: Because the compound is highly hygroscopic[1], ambient moisture absorption will artificially inflate the mass, leading to sub-potent molarity in the final stock.

  • Solvent Addition: Dissolve the powder in 1 mL of anhydrous DMSO or DMF[5]. Vortex vigorously for 60 seconds.

  • Thermal Sonication (If Required): If visual inspection reveals micro-precipitates or phase separation, sonicate the vial in a water bath at 30 °C for 5 minutes[2].

    • Causality: Gentle thermal energy overcomes the activation barrier for solvation without thermally degrading the alkaloid core.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: PTFE is chemically inert and compatible with aggressive organic solvents like DMSO. Standard PES or nitrocellulose filters would dissolve, ruining the sample and introducing toxic polymers into the bioassay.

  • Storage: Store aliquots at -80 °C for up to 6 months, or -20 °C for 1 month, protecting them from light and moisture[2].

References

Sources

The Architecture of Alkaloids: A Technical History of Tropine Isolation from Atropa belladonna

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation and structural elucidation of tropane alkaloids from the Solanaceae family represents a foundational milestone in modern pharmacognosy and organic chemistry. Atropa belladonna (deadly nightshade) has served as the primary botanical reservoir for these highly potent anticholinergic compounds[1]. This whitepaper provides an in-depth technical analysis of the historical timeline, chemical methodologies, and biosynthetic pathways surrounding the isolation of tropine —the bicyclic amine core (8-methyl-8-azabicyclo[3.2.1]octan-3-ol) that forms the structural backbone of atropine, hyoscyamine, and scopolamine.

The Genesis of Tropane Alkaloid Isolation (1831–1833)

Before the tropine core could be studied, early 19th-century chemists first had to isolate the parent macro-alkaloid. The pharmacological study of A. belladonna extracts was initially pioneered by Friedlieb Ferdinand Runge, but it was the German pharmacist Heinrich F. G. Mein who, in 1831, first succeeded in preparing the active substance in a pure crystalline form[2],[3].

Because Mein initially delayed publishing his results, P. L. Geiger and O. Hesse independently published their isolation of the same nitrogen-containing alkaline substance in 1833, officially naming it "atropine"[1]. Their methodology relied on the differential solubility of alkaloids in varying pH environments—a technique that remains the cornerstone of modern alkaloid extraction.

Protocol 1: Classical Acid-Base Extraction of Atropine

The following step-by-step methodology reconstructs the foundational principles used by 19th-century chemists to isolate crude atropine from plant biomass[4].

  • Step 1: Acidic Maceration

    • Action: Macerate pulverized Atropa belladonna biomass (roots or leaves) in dilute sulfuric acid (H₂SO₄).

    • Causality: The acidic environment protonates the tertiary amine nitrogen of the tropane core. This converts the lipophilic free-base alkaloids into highly water-soluble sulfate salts, allowing them to partition into the aqueous phase while leaving structural cellulose and lipophilic plant waxes behind.

  • Step 2: Defatting and Filtration

    • Action: Filter the homogenate and wash the aqueous filtrate with a non-polar solvent (e.g., hexane).

    • Causality: Removes chlorophyll, sterols, and non-polar impurities. This prevents the formation of intractable emulsions during subsequent liquid-liquid extraction phases, ensuring high phase-separation fidelity.

  • Step 3: Basification

    • Action: Introduce aqueous ammonia (NH₄OH) or sodium carbonate to the defatted aqueous extract until the pH exceeds 9.0.

    • Causality: The alkaline pH strips the proton from the tropane nitrogen, neutralizing the alkaloid salt back into its lipophilic free-base form (atropine/hyoscyamine). This causes the alkaloid to precipitate out of the aqueous solution.

  • Step 4: Organic Extraction

    • Action: Perform liquid-liquid extraction using chloroform or diethyl ether.

    • Causality: The newly formed free-base alkaloids are highly soluble in organic solvents. The partitioning isolates the target alkaloids from water-soluble plant metabolites (e.g., sugars, tannins) remaining in the aqueous layer.

  • Step 5: Crystallization

    • Action: Evaporate the organic solvent under reduced pressure to yield crude atropine, followed by recrystallization in hot ethanol[2].

    • Causality: Exploits the differential temperature-dependent solubility of atropine in ethanol to form a highly pure, thermodynamically stable crystalline lattice, separating it from trace amorphous impurities.

Extraction A Atropa belladonna Biomass B Acidic Maceration (HCl/H2SO4) A->B Disrupts cell walls C Aqueous Extract (Alkaloid Salts) B->C Solubilizes amines D Basification (Ammonia/Alkali) C->D Precipitates free base E Organic Extraction (Chloroform) D->E Partitions alkaloids F Crystallization (Crude Atropine) E->F Evaporation

Fig 1. 19th-century acid-base extraction workflow for tropane alkaloids.

Elucidation of the Tropine Core: Hydrolysis and Stereochemistry (1863–1864)

The discovery of atropine did not immediately reveal the existence of the bicyclic tropine core. It took nearly three decades for chemists to deconstruct the macro-molecule. In 1863, K. Kraut, and subsequently W. Lossen in 1864, successfully elucidated the reaction mechanism for the alkaline hydrolysis of hyoscyamine and atropine[1],[5].

They demonstrated that atropine is an ester. When subjected to harsh alkaline conditions, it cleaves into two distinct fragments: a bicyclic amine, which they named tropine , and an aromatic acid byproduct known as tropic acid [6],[7].

Protocol 2: Alkaline Hydrolysis of Atropine to Tropine (Kraut & Lossen Method)
  • Step 1: Substrate Solubilization

    • Action: Suspend pure crystalline atropine in an aqueous solution of barium hydroxide (historically known as baryta water)[7].

    • Causality: Barium hydroxide provides a strong source of hydroxide (OH⁻) nucleophiles necessary for ester cleavage, while the Ba²⁺ cation allows for simple downstream removal via precipitation.

  • Step 2: Thermal Reflux

    • Action: Heat the mixture under reflux (approx. 100°C) for several hours.

    • Causality: The thermal energy overcomes the activation barrier for the nucleophilic acyl substitution at the sterically hindered ester bond, successfully cleaving atropine into tropine and tropic acid[5].

  • Step 3: Barium Precipitation

    • Action: Gradually add dilute sulfuric acid (H₂SO₄) to the reaction mixture until no further precipitation is observed.

    • Causality: The sulfate ions react with the barium cations to form barium sulfate (BaSO₄), a highly insoluble salt. This effectively removes the catalytic metal from the solution, leaving only the organic products in the aqueous supernatant[7].

  • Step 4: Tropic Acid Partitioning

    • Action: Acidify the filtered supernatant and extract with diethyl ether.

    • Causality: Under acidic conditions, the carboxylic acid group of tropic acid is protonated (neutral), making it lipophilic and driving it into the ether layer. Conversely, the tertiary amine of tropine becomes protonated (cationic), ensuring it remains trapped in the aqueous layer.

  • Step 5: Tropine Isolation

    • Action: Basify the remaining aqueous layer with sodium hydroxide and extract with chloroform, followed by solvent evaporation.

    • Causality: The high pH deprotonates the tropine nitrogen, converting it back to a neutral, lipophilic free base. Chloroform extraction isolates the pure tropine core, which crystallizes upon solvent removal.

Hydrolysis Atropine Atropine (Racemic Hyoscyamine) Baryta Barium Hydroxide (Ba(OH)2) / Heat Atropine->Baryta Alkaline Cleavage Tropine Tropine (Bicyclic Amine Core) Baryta->Tropine Ester Hydrolysis TropicAcid Tropic Acid (Byproduct) Baryta->TropicAcid Ester Hydrolysis

Fig 2. Alkaline hydrolysis of atropine yielding tropine and tropic acid.

In 1879, A. Ladenburg proved that this reaction was reversible, successfully esterifying tropine with various organic acids by boiling the educts in hydrochloric acid[1]. This paved the way for the total synthesis of the tropine core and atropine by German chemist Richard Willstätter in 1901, cementing the structural confirmation of the molecule[2],[3].

Modern Understanding: Biosynthesis and Quantitative Yields

Today, the biogenesis of the tropine core in A. belladonna is well understood. The pathway begins with the amino acid L-arginine, which undergoes decarboxylation to form putrescine[5]. The first rate-limiting step is catalyzed by putrescine N-methyltransferase (PMT), yielding N-methylputrescine[8]. Subsequent oxidative deamination and cyclization form tropinone, which is then stereospecifically reduced by tropinone reductase I (TR-I) to yield the tropine core[1].

Biosynthesis Arg L-Arginine Put Putrescine Arg->Put Decarboxylation NMP N-methylputrescine Put->NMP PMT (Methylation) Tropinone Tropinone NMP->Tropinone Oxidative Deamination Tropine Tropine Tropinone->Tropine TR-I (Reduction) Littorine Littorine Tropine->Littorine + Phenyllactoyl-CoA Hyoscyamine Hyoscyamine Littorine->Hyoscyamine CYP80F1 (Rearrangement) Atropine Atropine (Racemate) Hyoscyamine->Atropine Non-enzymatic Racemization

Fig 3. Biosynthetic pathway of tropine and atropine in Atropa belladonna.

Quantitative Distribution in Atropa belladonna

Tropane alkaloid synthesis primarily occurs in the roots of the plant, after which the compounds are translocated to the aerial tissues (leaves, stems, and seeds)[9]. The yield of these alkaloids varies significantly depending on whether the plant is wild-type or cultivated.

Table 1: Quantitative Distribution of Tropane Alkaloids in Atropa belladonna

Plant TissueWild Total Alkaloids (% DW)Cultivated Total Alkaloids (% DW)Primary Alkaloid
Roots 8.063.30Hyoscyamine
Leaves 2.881.76Hyoscyamine
Stems 1.421.42Hyoscyamine
Seeds N/A4.82Hyoscyamine

Note: Data reflects typical dry weight (DW) percentages. Atropine (racemic hyoscyamine) consistently presents as the dominant alkaloid over scopolamine across all tissues[9]. Modern CRISPR/Cas9 interventions have further optimized these yields by knocking out downstream epoxidase genes (e.g., AbH6H) to prevent the conversion of hyoscyamine into scopolamine[10].

Conclusion

The journey from Mein's initial crystallization of atropine in 1831 to Kraut and Lossen's isolation of the tropine core in the 1860s represents a masterclass in chemical deduction. By leveraging fundamental principles of acid-base partitioning and alkaline hydrolysis, early researchers systematically dismantled the complex secondary metabolites of Atropa belladonna. Today, these historical protocols remain the conceptual foundation for modern alkaloid extraction and semi-synthetic drug development.

References

  • Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production Source: MDPI (Molecules) URL:[Link]

  • The Source-Synthesis- History and Use of Atropine Source: Eurasian Journal of Emergency Medicine URL:[Link]

  • Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Atropine - Wikipedia Source: Wikipedia URL:[Link]

  • Development of Atropa belladonna L. Plants with High-Yield Hyoscyamine and without Its Derivatives Using the CRISPR/Cas9 System Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Tropane Alkaloid Biosynthesis. A Century Old Problem Unresolved Source: Natural Product Reports (via Scribd) URL:[Link]

  • Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Tropane alkaloids of Atropa belladonna L. and Atropa acuminata Royle ex Miers plants Source: Academic Journals (Journal of Medicinal Plants Research) URL:[Link]

  • Beauty of the beast: anticholinergic tropane alkaloids in therapeutics Source: Chinese Herbal Medicines (RHHZ) URL:[Link]

Sources

Methodological & Application

Application Note & Protocol: High-Efficacy Stereoselective Synthesis of 3α-Tropanol via Catalytic Hydrogenation of Tropinone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Significance

This document provides a comprehensive technical guide for the stereoselective reduction of tropinone to 3α-tropanol, commonly known as tropine. Tropine is a pivotal precursor in the synthesis of numerous tropane alkaloids, a class of compounds with significant pharmacological importance.[1] Notably, it serves as the core bicyclic amino alcohol structure for anticholinergic drugs such as atropine and scopolamine, which are indispensable in modern medicine.[1][2] The stereochemical orientation of the hydroxyl group at the C-3 position is critical for biological activity, with the 3α-configuration being the requisite isomer for these therapeutic agents.[3] This guide details a robust and field-proven protocol for catalytic hydrogenation using Raney® Nickel, a method renowned for its high yield and stereoselectivity towards the desired 3α-isomer. We will delve into the mechanistic underpinnings of this stereoselectivity, provide a detailed step-by-step experimental protocol, and outline analytical methods for product validation.

Mechanistic Rationale: Achieving 3α-Stereoselectivity

The conversion of the prochiral ketone, tropinone, to the chiral alcohol, tropine, hinges on the controlled delivery of a hydride to one of the two faces of the carbonyl group. The 8-azabicyclo[3.2.1]octane skeleton of tropinone is conformationally rigid, presenting two distinct faces for hydride attack: the "equatorial" (exo) face and the "axial" (endo) face.

  • Desired Pathway (Equatorial Attack): To produce the therapeutically relevant 3α-tropanol (tropine), the hydride must attack from the less sterically hindered equatorial face. This approach forces the resulting hydroxyl group into the axial (α) position, which is syn to the larger nitrogen bridge.[3]

  • Competing Pathway (Axial Attack): An attack from the more sterically encumbered axial face would result in the formation of the 3β-tropanol (pseudotropine) isomer, where the hydroxyl group occupies the equatorial (β) position.[1][3]

Catalytic hydrogenation on the surface of a heterogeneous catalyst like Raney® Nickel provides the necessary stereochemical control. The tropinone molecule adsorbs onto the catalyst surface primarily via its less hindered equatorial face. The subsequent delivery of activated hydrogen from the catalyst surface therefore occurs preferentially to this face, leading to a high diastereomeric excess of the desired 3α-tropanol.[4]

G cluster_0 Stereoselective Reduction of Tropinone Tropinone Tropinone (8-Methyl-8-azabicyclo[3.2.1]octan-3-one) path1 Equatorial (Exo) Hydride Attack (Less Hindered Face) Tropinone->path1 Favored Pathway (e.g., Raney® Ni, H₂) path2 Axial (Endo) Hydride Attack (More Hindered Face) Tropinone->path2 Disfavored Pathway Tropanol_alpha 3α-Tropanol (Tropine) (Axial OH - Desired Product) path1->Tropanol_alpha Tropanol_beta 3β-Tropanol (Pseudotropine) (Equatorial OH - Isomer) path2->Tropanol_beta

Sources

Application Note: A Comprehensive Guide to the Hydrolysis of Atropine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide for the hydrolysis of atropine, a tropane alkaloid ester, into its constituent molecules: tropine and tropic acid. The significance of this reaction lies in its application for structural elucidation, stability studies of pharmaceutical formulations, and the generation of precursors for semi-synthetic derivatives.[1] This guide covers the fundamental chemical principles, provides validated protocols for acid-catalyzed, base-catalyzed, and enzymatic hydrolysis, and details modern analytical techniques for reaction monitoring and product quantification.

Introduction: The Significance of Atropine Hydrolysis

Atropine, a racemic mixture of (±)-hyoscyamine, is an ester of the bicyclic amino alcohol tropine and the carboxylic acid, tropic acid.[1] It is a potent anticholinergic agent with wide-ranging clinical applications, from treating bradycardia to acting as an antidote for organophosphate poisoning.[2][3] The ester linkage in atropine is susceptible to hydrolysis, a process that cleaves the molecule into tropine and tropic acid.[1]

Understanding and controlling this hydrolytic cleavage is critical for several reasons:

  • Pharmaceutical Stability: Atropine in aqueous solutions is inherently unstable and can readily hydrolyze, especially at non-optimal pH values.[4] Kinetic studies of its hydrolysis are crucial for developing stable liquid formulations, such as eye drops and injections, by identifying conditions (e.g., pH, temperature) that minimize degradation.[4][5][6]

  • Structural Analysis: Hydrolysis was a classical method used in the original structural elucidation of atropine, allowing chemists to study the two simpler constituent molecules separately.

  • Metabolic Studies: The hydrolysis of atropine is a key step in its metabolism in biological systems. Studying this process helps in understanding the pharmacokinetics and toxicology of the drug.[3]

  • Synthetic Chemistry: Tropine and tropic acid serve as valuable chiral building blocks.[7][8][9] Efficient hydrolysis protocols are necessary to source these precursors from naturally derived atropine for the synthesis of other tropane alkaloids or novel derivatives.

This guide provides the theoretical framework and practical methodologies to perform and analyze the hydrolysis of atropine effectively in a research setting.

Chemical Principles and Reaction Mechanisms

The hydrolysis of the ester bond in atropine can be catalyzed by acid, base, or enzymes (esterases). The core mechanism involves the nucleophilic attack on the carbonyl carbon of the ester group.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is a reversible equilibrium process. The reaction is specifically catalyzed by hydronium ions.[6] Kinetic studies have been performed using strong acids like perchloric acid and hydrochloric acid.[1][5] The pH for maximum stability (minimum hydrolysis) has been calculated and found to vary with temperature, for instance, from pH 4.11 at 0°C to pH 3.24 at 100°C.[4][5][6]

Base-Catalyzed (Saponification) Hydrolysis

In the presence of a base, such as barium hydroxide[1] or sodium hydroxide[10], the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to yield tropic acid (as its carboxylate salt) and tropine. This process is irreversible because the final deprotonation of the carboxylic acid by the strong base drives the reaction to completion. The kinetics of hydroxyl ion-catalyzed hydrolysis have been shown to involve both the unprotonated (base) and protonated (ionic) forms of the alkaloid.[4][5][6]

Enzymatic Hydrolysis

Certain enzymes, known as tropine esterases (or atropinesterases), can efficiently catalyze the hydrolysis of atropine.[3][10] These enzymes are found in various organisms, including certain bacteria and the serum of some animals like rabbits.[3][11] The enzymatic reaction offers high specificity and proceeds under mild physiological conditions (neutral pH and ambient temperature), avoiding the harsh conditions and potential side reactions associated with strong acids or bases.

Hydrolysis_Mechanism cluster_main Atropine Hydrolysis Pathways cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed cluster_enzyme Enzymatic Atropine Atropine (Ester) Acid_Catalyst H₃O⁺ (e.g., HCl, H₂SO₄) Base_Catalyst OH⁻ (e.g., NaOH, Ba(OH)₂) Enzyme_Catalyst Atropinesterase Products Tropine (Alcohol) + Tropic Acid (Carboxylic Acid) Acid_Catalyst->Products Protonation of Carbonyl + H₂O Attack Base_Catalyst->Products Nucleophilic Attack by OH⁻ Enzyme_Catalyst->Products Specific Enzyme Action (Mild Conditions)

Caption: Atropine hydrolysis pathways via acid, base, or enzymatic catalysis.

Potential Side Reactions

It is crucial to be aware of potential degradation pathways other than simple hydrolysis. Under certain conditions, particularly upon heating in slightly acidic or basic solutions, atropine can undergo dehydration to form apoatropine.[12][13][14] Apoatropine can then be hydrolyzed to tropine and atropic acid.[13][14] Therefore, analytical methods must be capable of distinguishing these byproducts from the desired hydrolysis products.[13]

Materials and Equipment

Reagents
  • Atropine sulfate monohydrate (USP grade or equivalent)

  • Hydrochloric acid (HCl), concentrated

  • Perchloric acid (HClO₄)[5]

  • Barium hydroxide octahydrate (Ba(OH)₂)[1]

  • Sodium hydroxide (NaOH)

  • Atropinesterase (if available)

  • Phosphate buffer solution (pH 7.0)

  • Chloroform (for extraction)[5]

  • Ammonium hydroxide[5]

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

  • TLC plates (Silica gel 60 F254)

  • HPLC grade acetonitrile[13] and methanol

  • Potassium phosphate monobasic (for HPLC mobile phase)[13]

  • Phosphoric acid[13]

  • Dragendorff's reagent (for TLC visualization)

Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bars

  • pH meter

  • Separatory funnel

  • Rotary evaporator

  • Glass funnels and filter paper

  • TLC developing tank

  • UV lamp (254 nm)

  • High-Performance Liquid Chromatography (HPLC) system with UV or DAD detector[15]

  • Analytical balance

  • Standard laboratory glassware (beakers, graduated cylinders, pipettes)

Experimental Protocols

The following protocols are designed for laboratory-scale hydrolysis of atropine. Reaction progress should be monitored using an appropriate analytical technique, such as TLC or HPLC.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol uses hydrochloric acid, a common and effective catalyst. The reaction is typically performed under reflux to increase the rate.

  • Reaction Setup: Dissolve 1.0 g of atropine sulfate in 50 mL of 2 M hydrochloric acid in a 100 mL round-bottom flask.

  • Hydrolysis: Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) using a heating mantle. Maintain reflux for 4-6 hours.

  • Monitoring: Periodically (e.g., every hour), take a small aliquot, neutralize it, and spot it on a TLC plate alongside an atropine standard to monitor the disappearance of the starting material.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the solution to cool to room temperature.

  • Extraction: Make the solution alkaline (pH ~9-10) by carefully adding ammonium hydroxide or sodium carbonate. This neutralizes the tropine hydrochloride salt to the free base.

  • Extract the aqueous solution three times with 30 mL portions of chloroform or ethyl acetate to isolate the tropine.

  • Acidify the remaining aqueous layer with dilute HCl to pH ~2-3 to protonate the tropic acid.

  • Extract the acidified aqueous layer three times with 30 mL portions of ethyl acetate to isolate the tropic acid.

  • Isolation: Combine the respective organic extracts. Dry the tropine extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. Repeat for the tropic acid extracts.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

This method uses barium hydroxide, which effectively drives the reaction to completion by forming the insoluble barium salt of tropic acid.[1]

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of atropine sulfate in 40 mL of water. Add 2.0 g of barium hydroxide octahydrate.

  • Hydrolysis: Attach a reflux condenser and heat the mixture at 60-80 °C for 2-3 hours.[1] A precipitate of barium tropate may form.

  • Work-up: Cool the reaction mixture. If a precipitate has formed, filter it off.

  • Tropine Isolation: Extract the filtrate (or the entire mixture if no precipitate formed) three times with 30 mL portions of chloroform to remove the tropine. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Tropic Acid Isolation: To the remaining aqueous solution (or the filtered precipitate), carefully add dilute sulfuric acid dropwise to precipitate barium sulfate and liberate tropic acid. The endpoint is when no more precipitate forms.

  • Filter off the barium sulfate. Extract the clear filtrate three times with 30 mL portions of ethyl acetate.

  • Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Atropine in Acid/Base/Buffer hydrolysis Heat / Reflux (or Incubate for Enzymatic) start->hydrolysis monitoring Monitor Progress (TLC / HPLC) hydrolysis->monitoring monitoring->hydrolysis Incomplete ph_adjust pH Adjustment (Basify for Tropine, Acidify for Tropic Acid) monitoring->ph_adjust Complete extraction Solvent Extraction ph_adjust->extraction drying Dry Organic Layers (e.g., Na₂SO₄) extraction->drying evaporation Solvent Removal (Rotary Evaporator) drying->evaporation end Isolated Products: Tropine & Tropic Acid evaporation->end

Caption: General experimental workflow for the hydrolysis of atropine.

Analytical Methods for Monitoring and Quantification

Accurate analysis is essential to track the reaction's progress, identify products and byproducts, and quantify the final yield.

Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative method ideal for monitoring the disappearance of the starting material (atropine).

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of chloroform, methanol, and ammonia (e.g., 8:1.9:0.1 v/v/v) is a good starting point.[15]

  • Visualization: Spots can be visualized under a UV lamp (254 nm) and by staining with Dragendorff's reagent, which produces a characteristic red-orange spot for alkaloids.[15] Atropine will have a different Rf value than tropine and tropic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for accurate quantification and separation of atropine, tropine, tropic acid, and potential degradation products like apoatropine and atropic acid.[13][16]

A robust reversed-phase HPLC (RP-HPLC) method is recommended. The separation of the basic atropine and tropine from the acidic tropic acid can be challenging. Using a slightly acidic mobile phase ensures that the acids are protonated and retain well on the column.[16]

ParameterRecommended ConditionsRationale / Notes
Column C18 or Hydrophilic Embedded RP18, 5 µmC18 is a standard for reversed-phase. Embedded polar groups can improve peak shape for basic analytes.[13][16]
Mobile Phase Acetonitrile and aqueous phosphate buffer (e.g., 20 mM, pH 2.5)A low pH is critical for good peak shape and separation of atropine from tropic acid.[13]
Elution Isocratic or GradientIsocratic elution is simpler and more robust for routine analysis.[13] A gradient may be needed to separate all potential impurities.[16]
Flow Rate 1.0 - 2.0 mL/minA typical analytical flow rate.[13]
Detection UV at 215 nmProvides good sensitivity for the phenyl group in atropine, tropic acid, and related compounds.[13][16]
Quantification External standard calibration curvePrepare standard solutions of atropine, tropine, and tropic acid at known concentrations to quantify the amounts in the reaction mixture.[17][18]

Troubleshooting

  • Problem: Reaction is slow or incomplete.

    • Solution: Ensure the temperature is correct and maintained. For acid/base hydrolysis, check the concentration of the catalyst; it may need to be increased. Ensure efficient stirring.

  • Problem: Low yield of products after extraction.

    • Solution: Check the pH during the work-up steps. Incomplete basification will result in poor extraction of tropine into the organic solvent. Incomplete acidification will lead to poor extraction of tropic acid. Perform multiple extractions (3-4 times) to ensure complete removal of products from the aqueous layer.

  • Problem: Oily product that won't crystallize.

    • Solution: The product may be impure. Try to purify using column chromatography or recrystallization from an appropriate solvent system. Ensure all extraction solvent has been thoroughly removed.

  • Problem: Extra peaks in the HPLC chromatogram.

    • Solution: These could be side products like apoatropine or atropic acid.[13][17] This is more likely if the reaction was overheated or run for an extended time. Use reference standards for these impurities to confirm their identity. Optimize reaction conditions (lower temperature, shorter time) to minimize their formation.

References

  • Zvirblis, P., & Kondritzer, A. A. (1957). Stability of Atropine in Aqueous Solution.
  • Lund, W., & Waaler, T. (1968). The Kinetics of Atropine and Apoatropine in Aqueous Solutions. Acta Chemica Scandinavica.
  • ResearchGate. (n.d.). Stability of Atropine in Aqueous Solution. ResearchGate. [Link]

  • Wikipedia. (n.d.). Tropic acid. Wikipedia. [Link]

  • SlidePlayer. (n.d.). Tropane alkaloids. SlidePlayer.
  • ResearchGate. (n.d.). The Kinetics of the Hydrolysis of Atropine. ResearchGate. [Link]

  • Kirchhoff, C., et al. (2004). Analysis of atropine, its degradation products and related substances of natural origin by means of reversed-phase high-performance liquid chromatography.
  • Chemistry Steps. (n.d.). Tropane Alkaloids and the Synthesis of Atropine. Chemistry Steps. [Link]

  • National Center for Biotechnology Information. (n.d.). Tropic acid. PubChem. [Link]

  • MDPI. (2025). Microbial and Chemical Stability of Unpreserved Atropine Sulfate 0.01% w/w Eye Drops. MDPI. [Link]

  • Nordmann. (n.d.). Tropic acid. Nordmann. [Link]

  • National Center for Biotechnology Information. (2024). Colorimetric enzymatic rapid test for the determination of atropine in baby food using a smartphone. PMC. [Link]

  • ResearchGate. (n.d.). Analysis of atropine, its degradation products and related substances of natural origin by means of reversed-phase high-performance liquid chromatography. ResearchGate. [Link]

  • ResearchGate. (n.d.). Degradation pathways of atropine in an aqueous solution. ResearchGate. [Link]

  • SCIRP. (2017). Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote. SCIRP. [Link]

  • Auctores. (2021). Quantification of Atropine and Scopolamine in Different Plant Organs of Datura Metel. Auctores. [Link]

  • Scribd. (n.d.). Atropine Estimation and Preparation Methods. Scribd. [Link]

  • University of Bristol. (n.d.). Atropine. University of Bristol. [Link]

  • Scholarly Publications Leiden University. (2025). Enzymology and regulation of the atropine metabolism in pseudomonas putida. Scholarly Publications Leiden University. [Link]

  • National Center for Biotechnology Information. (1969). The enzymatic activity of the organ tissues to hydrolyze atropine and its related compounds. PubMed. [Link]

Sources

Protocols for N-methylation of nortropine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Methodologies for the N-Methylation of Nortropine

Introduction & Mechanistic Rationale

Nortropine (8-azabicyclo[3.2.1]octan-3-ol) is a highly versatile secondary amine and a privileged bicyclic scaffold in medicinal chemistry. It serves as the primary building block for the synthesis of tropane alkaloids, a class of compounds historically and contemporarily significant for their anticholinergic, antiemetic, and anesthetic properties[1].

The conversion of nortropine to tropine (N-methylnortropine) via N-methylation is a critical synthetic transformation. Pharmacological binding assays demonstrate that the presence of the N-methyl group is essential for high-affinity interactions; for instance, N-methylation of tropane derivatives significantly increases their affinity for muscarinic acetylcholine receptors (mAChRs), pushing the IC50 into the sub-nanomolar range, whereas demethylation drastically reduces this affinity[1].

The N-methylation of the nortropane skeleton can be achieved through two primary mechanistic pathways, each with distinct chemical behaviors and experimental causalities:

  • Eschweiler-Clarke Reductive Amination: This is the gold-standard method for synthesizing tertiary amines from secondary amines. The reaction utilizes aqueous formaldehyde to form an electrophilic iminium ion intermediate with nortropine. Formic acid then acts as a hydride donor, reducing the iminium species to the N-methylated product (tropine) while evolving carbon dioxide[2]. Causality & Logic: This system is inherently self-validating and self-limiting. Because the final product (tropine) is a tertiary amine, it lacks the necessary N-H bond to form a subsequent iminium ion, rendering over-alkylation impossible.

  • Direct Alkylation via Methyl Iodide (S

    
    2):  This classical approach involves the nucleophilic attack of the secondary amine on methyl iodide (CH
    
    
    
    I) in the presence of a mild base (e.g., K
    
    
    CO
    
    
    )[3][4]. Causality & Logic: While mechanistically straightforward, the resulting tertiary amine (tropine) is more nucleophilic and less sterically hindered than expected, making it highly susceptible to subsequent reaction with excess CH
    
    
    I. This leads to the formation of quaternary ammonium salts (tropine methiodide). Therefore, strict stoichiometric control is mandatory.

Quantitative Comparison of Methodologies

The following table summarizes the experimental parameters and outcomes of both strategies to aid in protocol selection.

ParameterEschweiler-Clarke ReactionDirect Alkylation (Methyl Iodide)
Reagents Formaldehyde (37% aq), Formic AcidMethyl Iodide (CH

I), K

CO

Solvent Water (Aqueous)DMF, Methanol, or Acetone
Temperature Reflux (~100 °C)0 °C to Room Temperature
Reaction Time 4 - 6 hours2 - 3 hours
Typical Yield 80 - 90%60 - 75%
Over-alkylation Risk None (Self-limiting)High (Requires precise stoichiometry)
Primary Use Case Bulk synthesis, high-purity tropineIsotopic labeling (

CH

I, CD

I)

Experimental Workflow Visualization

G Nortropine Nortropine (Secondary Amine) EC_Path Eschweiler-Clarke (HCHO, HCOOH) Nortropine->EC_Path Reductive Amination MeI_Path Direct Alkylation (CH3I, K2CO3) Nortropine->MeI_Path SN2 Substitution Tropine1 Tropine (High Yield, No Quaternization) EC_Path->Tropine1 -CO2, -H2O Tropine2 Tropine (Moderate Yield) MeI_Path->Tropine2 Controlled Stoichiometry QuatSalt Quaternary Ammonium Salt (Over-alkylation Byproduct) MeI_Path->QuatSalt Excess CH3I

Reaction pathways for the N-methylation of nortropine to tropine.

Detailed Experimental Protocols

Protocol A: Synthesis of Tropine via Eschweiler-Clarke Reaction

This method is highly recommended for standard laboratory and scale-up synthesis due to its robust safety profile and high yield without the need for chromatographic purification[2].

Materials:

  • Nortropine (1.0 eq)

  • Formaldehyde (37% aqueous solution, 2.5 eq)

  • Formic acid (88-98%, 2.5 eq)

  • 20% Sodium Hydroxide (NaOH) aqueous solution

  • Chloroform or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution & Imine Formation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve nortropine (1.0 eq) in a minimal amount of distilled water. At room temperature, add the 37% aqueous formaldehyde solution (2.5 eq) dropwise[2]. Causality: Allowing the mixture to stir for 15 minutes prior to reduction ensures complete conversion of the amine to the intermediate iminium ion.

  • Hydride Delivery (Reduction): Slowly add formic acid (2.5 eq) dropwise to the stirring mixture[2]. Causality: The addition must be slow because the subsequent decarboxylation is exothermic and rapidly evolves CO

    
     gas.
    
  • Reflux & Validation: Heat the reaction mixture to a gentle reflux (approx. 100 °C) for 4 to 6 hours. Self-Validating Step: The reaction progress can be visually monitored by gas evolution. The cessation of CO

    
     bubbling serves as an intrinsic indicator that the reduction is complete.
    
  • Basification: Cool the reaction vessel to room temperature. Place the flask in an ice bath and carefully add 20% NaOH (aq) dropwise until the pH reaches 10-11. Causality: Formic acid protonates the resulting tertiary amine. Basification is strictly required to convert the tropine formate salt back into its extractable free-base form.

  • Extraction & Isolation: Extract the aqueous mixture with chloroform (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield tropine as a crystalline solid.
Protocol B: Direct Alkylation via Methyl Iodide

This protocol is reserved for specialized applications, such as the incorporation of isotopic labels (e.g., using CD


I for NMR or mass spectrometry standards)[3][4].

Materials:

  • Nortropine (1.0 eq)

  • Methyl Iodide (CH

    
    I, 1.05 eq)
    
  • Anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    , 1.2 eq)
  • Anhydrous Dimethylformamide (DMF) or Methanol

Step-by-Step Methodology:

  • Preparation of the Free Base: In an oven-dried flask purged with inert gas (nitrogen or argon), dissolve nortropine (1.0 eq) in anhydrous DMF. Add finely powdered anhydrous K

    
    CO
    
    
    
    (1.2 eq)[3]. Causality: K
    
    
    CO
    
    
    acts as an acid scavenger. As the S
    
    
    2 reaction proceeds, hydroiodic acid (HI) is generated. If not neutralized, HI will protonate the remaining nortropine, destroying its nucleophilicity and halting the reaction.
  • Controlled Alkylation: Cool the suspension to 0 °C using an ice bath. Using a micro-syringe, add exactly 1.05 equivalents of methyl iodide dropwise[4]. Causality: The slight 0.05 eq excess compensates for the volatility of methyl iodide while strictly preventing the formation of the quaternary tropine methiodide salt.

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 3 hours. Monitor via TLC (DCM:MeOH:NH

    
    OH 90:9:1).
    
  • Workup: Quench the reaction by adding distilled water. Extract the mixture with ethyl acetate (4 x 20 mL). Causality: If DMF is used, multiple organic extractions followed by extensive washing of the organic layer with a 5% aqueous LiCl solution or water are required to partition the DMF out of the organic phase.

  • Purification: Dry the organic phase over MgSO

    
    , concentrate in vacuo, and purify the residue via silica gel column chromatography to isolate the pure N-methylated tropine.
    

References

  • Beauty of the beast: anticholinergic tropane alkaloids in therapeutics Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • RU2597616C2 - N-ALKYL-TROPINES AND N-ALKYL-NORTROPINES HAVING h-LYTIC, ANTIPARKINSONIAN, ANTIEPILEPTIC, ANALGESIC AND ANTIDEPRESSANT ACTIVITY Source: Google Patents URL
  • XCVII.—Nor-hyoscyamine and nor-atropine; alkaloids occurring in various solanaceous plants Source: SciSpace URL:[Link]

Sources

Application Note: Advanced Synthesis of Tropisetron Utilizing Tropine as a Key Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tropisetron is a highly selective 5-HT3 receptor antagonist and α7-nicotinic receptor agonist, widely utilized in clinical settings to manage chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) [1]. Structurally, it is an indolyl carboxylate ester formed by the condensation of indole-3-carboxylic acid with the hydroxyl group of tropine[1].

This application note provides a comprehensive, field-validated protocol for the synthesis of tropisetron. By moving away from legacy methods that rely on hazardous reagents (e.g., n-butyllithium), this guide details an optimized, scale-up-ready pathway utilizing a sodium alkoxide intermediate. This route ensures high stereochemical fidelity, minimizes environmental impact, and achieves yields exceeding 82% [2].

Mechanistic Insights: The Role of Tropine

Tropine (8-methyl-8-azabicyclo[3.2.1]octan-3-ol) is a bulky, bicyclic secondary alcohol. Its stereochemistry is the most critical variable in tropisetron synthesis.

  • Stereochemical Fidelity: Tropine exists as the endo-isomer. Its diastereomer, pseudotropine (exo-isomer), yields an ester with drastically reduced 5-HT3 receptor affinity. Reaction conditions must strictly prevent the epimerization of the tropine core.

  • Steric Hindrance: The bicyclic tropane ring heavily shields the endo-hydroxyl group. Direct Fischer esterification with indole-3-carboxylic acid is thermodynamically unfavorable and prone to low yields.

  • Activation Strategy: To overcome this steric barrier, the carboxylic acid must be converted into a highly electrophilic species (e.g., an acid chloride or mixed anhydride) [3], while tropine must be deprotonated to form a highly nucleophilic alkoxide [2].

Comparative Analysis of Synthesis Routes

Historically, tropisetron synthesis relied on extremely harsh conditions. Recent process chemistry innovations have introduced safer, more efficient pathways.

Synthesis RouteAcid Activation ReagentBase / CatalystYieldScalability & Safety Profile
Legacy / Classic [2]Oxalyl Chloriden-Butyllithium (n-BuLi)~20%Poor: n-BuLi is highly pyrophoric; requires strict cryogenic and anhydrous conditions.
Direct Esterification [4]None (Direct)p-Toluenesulfonic acid~65%Moderate: Requires continuous water removal (Dean-Stark); heterogeneous reaction limits scalability.
Mixed Anhydride [3]Trichloroacetic AnhydrideTrichloroacetic acid~75%Good: Mild conditions, but generates halogenated waste byproducts.
Optimized Alkoxide [2]Thionyl Chloride (SOCl₂)Solid NaOH in THF>82% Excellent: Replaces n-BuLi with safe NaOH; robust, high-yielding, and ideal for industrial scale.

Synthesis Workflow & Logical Relationship

The following diagram illustrates the optimized, two-pronged activation strategy that converges into the final condensation step.

TropisetronSynthesis Indole Indole-3-carboxylic acid AcidChloride Indole-3-carbonyl chloride Indole->AcidChloride Activation (45°C, 8h) SOCl2 SOCl2 / DMF (cat.) in 1,2-Dichloroethane SOCl2->AcidChloride Tropisetron Tropisetron (Free Base) AcidChloride->Tropisetron Condensation (35°C, 12h) Tropine Tropine (endo-isomer) Alkoxide Tropine Sodium Alkoxide Tropine->Alkoxide Deprotonation (RT, 4h) Base NaOH (solid) in THF Base->Alkoxide Alkoxide->Tropisetron TropisetronHCl Tropisetron Hydrochloride (>99.5% Purity) Tropisetron->TropisetronHCl Salt Formation HCl Anhydrous HCl Gas in Absolute Ethanol HCl->TropisetronHCl

Workflow of optimized tropisetron synthesis via tropine sodium alkoxide intermediate.

Optimized Experimental Protocol

This protocol is adapted from the high-yield methodology validated for scale-up [2]. It utilizes sodium hydroxide in tetrahydrofuran (THF) to generate the tropine alkoxide, bypassing the need for pyrophoric lithium reagents.

Step 1: Preparation of Indole-3-carbonyl chloride

Scientific Causality: 1,2-dichloroethane is selected as the solvent because its boiling point allows for a slightly higher reaction temperature (45°C) than dichloromethane, accelerating acid chloride formation without degrading the sensitive indole ring. DMF acts as a Vilsmeier-Haack catalyst.

  • Charge a dry 500 mL three-necked flask with 20.0 g of indole-3-carboxylic acid.

  • Add 300 mL of anhydrous 1,2-dichloroethane and 3.0 mL of N,N-dimethylformamide (DMF).

  • Under continuous stirring, slowly add 20 mL of thionyl chloride (SOCl₂) dropwise.

  • Elevate the temperature to 45°C and maintain for 8 hours.

  • Critical Step: Perform reduced-pressure distillation to completely remove unreacted SOCl₂ and 1,2-dichloroethane. Residual SOCl₂ will violently quench the alkoxide in Step 3.

  • Dissolve the resulting indole-3-carbonyl chloride in 100 mL of anhydrous THF and set aside.

Step 2: Preparation of Tropine Sodium Alkoxide

Scientific Causality: Solid NaOH in THF provides sufficient basicity to deprotonate the sterically hindered endo-hydroxyl group of tropine. This forms a highly reactive nucleophile while maintaining a vastly superior safety profile compared to n-BuLi.

  • In a separate, dry 500 mL three-necked flask, add 19.0 g of α-tropine (endo-isomer).

  • Add 100 mL of anhydrous THF and 5.4 g of solid Sodium Hydroxide (NaOH).

  • Stir the suspension vigorously at room temperature (20–25°C) for 4 hours to ensure complete alkoxide formation.

Step 3: Condensation to Tropisetron Free Base

Scientific Causality: Mild heating (35°C) provides the activation energy required to overcome the steric hindrance of the bicyclic tropane ring, driving the esterification to completion without triggering the epimerization of tropine to pseudotropine.

  • Slowly add the THF solution of indole-3-carbonyl chloride (from Step 1) dropwise into the tropine sodium alkoxide suspension (from Step 2) at room temperature.

  • Once the addition is complete, raise the reaction temperature to 35°C.

  • Stir overnight (approx. 12 hours) under an inert atmosphere (N₂ or Ar).

  • Recover the THF via vacuum distillation.

  • Recrystallize the crude residue using 95% ethanol to yield tropisetron free base as a pale yellow solid.

Step 4: Hydrochloride Salt Formation

Scientific Causality: Absolute ethanol is strictly required. The presence of water during the introduction of HCl gas can catalyze the hydrolysis of the newly formed ester bond, drastically reducing the final yield.

  • Dissolve the pale yellow solid in 70 mL of absolute ethanol.

  • Heat gently until fully dissolved, then cool the solution to room temperature.

  • Bubble anhydrous HCl gas through the solution for 30 minutes under continuous stirring.

  • Filter the resulting precipitate via suction filtration.

  • Recrystallize the crude salt from absolute ethanol to obtain Tropisetron Hydrochloride as a white crystalline powder (Yield: >82%, Purity: >99.5%).

Analytical Validation & Quality Control

To ensure the integrity of the synthesized Tropisetron Hydrochloride, the following QC parameters must be verified:

  • High-Performance Liquid Chromatography (HPLC): Purity must exceed 99.5%. The mobile phase typically consists of a phosphate buffer/acetonitrile gradient.

  • Stereochemical Purity (GC/MS or Chiral HPLC): Must confirm the absolute absence of the exo-isomer (pseudotropine ester derivative).

  • Melting Point: The pure hydrochloride salt should exhibit a sharp melting point at approximately 283–285°C (decomposes).

References

  • Method for preparing tropisetron hydrochloride on large scale (Patent CN102584815A). Google Patents.
  • Preparation method of tropisetron (Patent CN102887893B). Google Patents.
  • Synthetic method of tropisetron and prepare method of hydrochloric acid tropisetron (Patent CN102532128A). Google Patents.

Application Note: GC-MS Analysis of 3α-Hydroxy-8-Methylnortropidine Following Silylation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

3α-Hydroxy-8-methylnortropidine, commonly known as nortropine, is a tropane alkaloid characterized by an 8-azabicyclo[3.2.1]octane skeleton. This compound and its derivatives are of significant interest in pharmaceutical research and toxicology as they form the core structure of numerous physiologically active substances, including atropine and cocaine.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, direct GC-MS analysis of nortropine is problematic. The presence of a polar hydroxyl (-OH) group significantly increases its boiling point and promotes intermolecular hydrogen bonding, leading to poor chromatographic performance.[4][5] Common issues include broad, tailing peaks, low sensitivity, and potential thermal degradation in the high-temperature environment of the GC injector and column.[6][7]

To overcome these challenges, chemical derivatization is an essential sample preparation step. This process converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group, rendering the analyte amenable to GC-MS analysis.[8][9] This application note provides a detailed protocol and scientific rationale for the silylation of 3α-hydroxy-8-methylnortropidine using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a highly effective and widely used derivatizing agent.

The Principle of Silylation

Silylation is the most prevalent derivatization technique for GC analysis.[10] The core of the reaction is the replacement of an active hydrogen, such as the one in a hydroxyl group, with a nonpolar trimethylsilyl (TMS) group, -Si(CH₃)₃.[5][10]

The key advantages of this transformation are:

  • Increased Volatility: The TMS ether formed is significantly less polar and has a lower boiling point than the parent alcohol, allowing it to be readily vaporized for gas-phase analysis.[5]

  • Enhanced Thermal Stability: The derivatized compound is less prone to degradation at the high temperatures used in the GC inlet and column.[4]

  • Improved Chromatography: The reduction in polarity minimizes interactions with active sites on the column, resulting in sharper, more symmetrical peaks and improved resolution.[8]

  • Characteristic Mass Spectra: TMS derivatives often produce predictable and informative fragmentation patterns under Electron Ionization (EI), aiding in structural confirmation.[9][11] A common and diagnostic fragment is the loss of a methyl group ([M-15]⁺), which is a hallmark of a TMS derivative.[12][13]

While several silylating agents are available, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), we focus on MSTFA. The by-products of the MSTFA reaction are highly volatile, which minimizes the risk of them co-eluting with and interfering with the analysis of early-eluting compounds.[4][14] MSTFA is considered one of the most powerful silylating reagents available for converting hydroxyl groups.[15][16][17]

Experimental Workflow Overview

The entire process, from sample preparation to data analysis, follows a logical sequence designed to ensure reproducibility and accuracy.

Workflow cluster_prep Pre-Analysis cluster_analysis Instrumental Analysis cluster_post Post-Analysis Sample Sample Preparation (Drying & Weighing) Deriv Silylation Reaction (MSTFA) Sample->Deriv Anhydrous Conditions GCMS GC-MS Injection & Separation Deriv->GCMS Data Mass Spectral Data Acquisition GCMS->Data Interp Data Interpretation (Chromatogram & Spectrum) Data->Interp

Caption: Overall workflow for the GC-MS analysis of derivatized 3α-hydroxy-8-methylnortropidine.

Detailed Application Protocol

This protocol describes the silylation of 3α-hydroxy-8-methylnortropidine using MSTFA.

Materials and Reagents
  • 3α-Hydroxy-8-methylnortropidine (analytical standard)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • 2 mL amber glass reaction vials with PTFE-lined screw caps

  • Microsyringes

  • Vortex mixer

  • Heating block or laboratory oven

  • GC-MS system with an autosampler

Causality Behind Choices:

  • Anhydrous Solvents: Silylating reagents are extremely sensitive to moisture. Water will preferentially react with MSTFA, consuming the reagent and preventing the derivatization of the analyte.[5][18]

  • Amber Vials with PTFE-lined Caps: Protects the light-sensitive compounds and prevents contamination or reaction with the cap liner.

Step-by-Step Derivatization Procedure
  • Sample Preparation: Accurately weigh approximately 1 mg of the 3α-hydroxy-8-methylnortropidine standard into a 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Solvent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to the dried sample. Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Reagent Addition: Add 100 µL of MSTFA to the vial. This provides a significant molar excess of the reagent to drive the reaction to completion.

  • Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block set to 70°C for 30 minutes .[4][15] This thermal energy is required to overcome the activation energy of the reaction and ensure a complete and rapid conversion to the TMS derivative.

  • Cooling: After incubation, remove the vial from the heating block and allow it to cool to room temperature.

  • Analysis: The derivatized sample is now ready for direct injection into the GC-MS system. If the concentration is too high, it can be diluted with a suitable anhydrous solvent like hexane.

Chemical Reaction Diagram

The following diagram illustrates the nucleophilic reaction where the hydroxyl group of nortropine is converted to a TMS ether.

DerivatizationReaction cluster_reactants Reactants cluster_products Products Nortropine 3α-hydroxy-8-methylnortropidine (Nortropine) TMS_Nortropine TMS-Nortropine Derivative (Volatile & Stable) Nortropine->TMS_Nortropine + MSTFA (70°C) MSTFA MSTFA Byproduct N-Methyltrifluoroacetamide (Volatile By-product)

Caption: Silylation of nortropine with MSTFA to yield a volatile TMS derivative.

Recommended GC-MS Parameters

The following parameters are a recommended starting point and may require optimization based on the specific instrument and column used.

Parameter Recommended Setting Rationale
GC System
ColumnNon-polar, e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film)A non-polar stationary phase is ideal for separating the non-polar TMS derivatives.[7]
Injection Volume1 µLStandard volume; adjust as needed based on concentration.
Inlet Temperature250°CEnsures rapid and complete vaporization of the derivatized analyte without causing thermal degradation.
Injection ModeSplit (e.g., 20:1 ratio)Prevents column overloading and ensures sharp peaks for concentrated samples. Use splitless for trace analysis.
Carrier GasHelium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven ProgramInitial 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 minA temperature ramp effectively separates analytes based on their boiling points.
MS System
Ionization ModeElectron Ionization (EI)Standard for GC-MS, provides reproducible fragmentation patterns for library matching.
Ionization Energy70 eVStandard energy that produces extensive, reproducible fragmentation.
Mass Scan Range50 - 400 amuCovers the expected mass of the derivative and its key fragments.
Source Temperature230°CMaintains analytes in the gas phase and prevents contamination.
Transfer Line Temperature280°CPrevents condensation of the analyte as it moves from the GC to the MS.

Expected Results and Interpretation

Chromatographic Profile: The derivatized 3α-hydroxy-8-methylnortropidine will appear as a single, sharp, and symmetrical peak. In contrast, an underivatized sample would likely show a very broad, tailing peak or may not elute from the column at all.

Mass Spectrum: The EI mass spectrum of the TMS-nortropine derivative is expected to provide clear structural information. The molecular weight of underivatized nortropine is 141.21 g/mol . The addition of a TMS group (-Si(CH₃)₃) replaces one hydrogen, resulting in a net mass increase of 72 (Si(CH₃)₃ - H = 28 + 3*15 - 1 = 72). Therefore, the derivatized molecular weight is approximately 213 g/mol .

Expected Key Fragments:

m/z (Mass-to-Charge) Proposed Fragment Interpretation
213[M]⁺The molecular ion. Its presence confirms the molecular weight of the derivatized compound.
198[M-15]⁺Diagnostic Peak: Loss of a methyl radical (-CH₃) from the TMS group. This is a highly characteristic fragmentation for TMS derivatives.[12][13]
114[C₇H₁₂NO]⁺Fragmentation of the tropane ring system.
96, 97Tropane fragmentsCharacteristic ions resulting from the cleavage of the bicyclic nortropane core structure.
73[Si(CH₃)₃]⁺The trimethylsilyl cation itself, a common fragment in the spectra of silylated compounds.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or low product peak 1. Moisture in the sample or solvent. 2. Incomplete reaction (time/temp too low). 3. Degraded derivatization reagent.1. Ensure all solvents are anhydrous and dry the sample completely.[18] 2. Increase reaction time or temperature (e.g., 75°C for 45 min). 3. Use a fresh vial of MSTFA; store reagents under dry conditions.
Broad or tailing peak 1. Incomplete derivatization. 2. Active sites in the GC inlet liner or column.1. Re-optimize derivatization conditions. Consider adding a catalyst like 1% TMCS to the reagent.[4][18] 2. Use a deactivated glass liner. Condition the column according to the manufacturer's instructions.
Multiple unexpected peaks 1. Impurities in the original sample. 2. Side reactions or by-products. 3. Contamination from reagents or vials.1. Analyze the underivatized sample by another method (e.g., LC-MS) to confirm purity. 2. Optimize reaction conditions to be less harsh. 3. Run a reagent blank (solvent + MSTFA, no analyte) to identify artifact peaks.[18]

Conclusion

The derivatization of 3α-hydroxy-8-methylnortropidine via silylation with MSTFA is a robust and essential procedure for its successful analysis by GC-MS. This method effectively converts the polar, non-volatile alkaloid into a thermally stable TMS ether, leading to excellent chromatographic peak shape, enhanced sensitivity, and the generation of a characteristic mass spectrum suitable for unambiguous identification. The protocol detailed herein provides a reliable foundation for researchers in pharmaceutical development, metabolomics, and forensic science.

References

  • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Gertsman, I., & Gangoiti, J. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 863. Retrieved from [Link]

  • Caligiani, A., et al. (2014). A validated GC-MS method for the detection of tropane alkaloids in buckwheat (Fagopyron esculentum L.) fruits, flours and commercial foods. Food Chemistry, 148, 249-254. (Link provided via ResearchGate). Retrieved from [Link]

  • Kowalski, P., et al. (2023). GC-MS/MS and LC-MS/MS Identification of Opium and Tropane Alkaloids in Pottery from Funnel Beaker Culture Sites in South-Eastern Poland. Molecules, 28(23), 7801. Retrieved from [Link]

  • Temerdashev, Z. A., et al. (2012). Results of GCMS identification of the components of derivatized extracts obtained from different parts of the plant. Journal of Analytical Chemistry, 67(12), 978-984. (Link provided via ResearchGate). Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Retrieved from [Link]

  • Wong, R., & Tse, F. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • Crawford Scientific. (n.d.). GC Derivatization. Retrieved from [Link]

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. Retrieved from [Link]

  • Restek. (n.d.). Silylation Derivatization Reagent, BSTFA. Retrieved from [Link]

  • Onkokesung, N., et al. (2018). Tropane alkaloids GC/MS analysis and low dose elicitors' effects on hyoscyamine biosynthetic pathway in hairy roots of Algerian Datura species. PLoS One, 13(12), e0208438. Retrieved from [Link]

  • Jirschitzka, J., et al. (2022). Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna. The Plant Journal, 110(3), 826-843. Retrieved from [Link]

  • Le, G., et al. (2022). Elucidation of tropane alkaloid biosynthesis in Erythroxylum coca using a microbial pathway discovery platform. Proceedings of the National Academy of Sciences, 119(49), e2215372119. Retrieved from [Link]

  • Wang, X., et al. (2023). Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. Molecules, 28(25), 1-15. Retrieved from [Link]

  • Das, A. (2019). Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. Protocols.io. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2019). What is the best procedure for silylation of hydroxy compounds?. Retrieved from [Link]

  • Petersson, G. (1974). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations. Organic Mass Spectrometry, 8(1), 47-60. Retrieved from [Link]

  • Kind, T., et al. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(2), 245-257. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Benzatropine from a Tropine Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzatropine, a synthetic tropane alkaloid, is a potent anticholinergic and antihistaminic agent. It functions as a selective M1 muscarinic acetylcholine receptor antagonist and a dopamine reuptake inhibitor, making it a clinically significant therapeutic for the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Chemically, benzatropine is the diphenylmethyl ether of tropine, combining the tropane core of atropine with the benzhydryl moiety of diphenhydramine.[1]

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of benzatropine from a tropine precursor. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the synthetic pathways, reaction mechanisms, and analytical methodologies required for the successful preparation and characterization of this important pharmaceutical compound. The protocols provided are based on established chemical principles and are supported by authoritative references to ensure scientific integrity and reproducibility.

Synthetic Strategies: An Overview

The synthesis of benzatropine from tropine can be primarily achieved through two established routes:

  • Reaction with Diphenyldiazomethane: This method involves the direct reaction of tropine with diphenyldiazomethane. The highly reactive diazo compound serves as a source of the diphenylmethyl carbene, which then undergoes an O-H insertion reaction with the hydroxyl group of tropine.

  • Condensation with a Diphenylmethyl Halide: This route follows a classical Williamson ether synthesis pathway. Tropine is first deprotonated with a suitable base to form the corresponding alkoxide, which then acts as a nucleophile, attacking a diphenylmethyl halide (e.g., bromodiphenylmethane) to form the desired ether linkage.[2]

This guide will provide detailed protocols for both synthetic approaches, starting with the necessary preparation of the key reagent, diphenyldiazomethane.

Part 1: Synthesis of Diphenyldiazomethane Precursor

Diphenyldiazomethane is a crucial, yet potentially hazardous, reagent that is typically prepared fresh before use. A common and effective method for its synthesis is the oxidation of benzophenone hydrazone.

Protocol 1: Synthesis of Diphenyldiazomethane from Benzophenone Hydrazone

This protocol is adapted from a procedure published in Organic Syntheses, which provides a high-yielding and relatively safe method for the preparation of diphenyldiazomethane.[3][4]

Materials and Equipment:

  • Benzophenone hydrazone

  • Yellow mercuric oxide (HgO)

  • Anhydrous sodium sulfate

  • Saturated potassium carbonate solution

  • Petroleum ether (or hexanes)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend benzophenone hydrazone (1.0 eq) and yellow mercuric oxide (1.1 eq) in anhydrous petroleum ether.

  • Reaction Execution: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by the disappearance of the yellow color of the mercuric oxide. The reaction typically takes several hours.

  • Work-up: Upon completion, filter the reaction mixture to remove the mercury salts and any unreacted mercuric oxide.

  • Purification: Wash the filtrate with a saturated solution of potassium carbonate to remove any acidic impurities. Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting product is diphenyldiazomethane, which appears as a deep red oil or crystalline solid upon cooling.

Safety Precautions:

  • Diazo compounds are potentially explosive and should be handled with extreme care in a well-ventilated fume hood.

  • Avoid using ground glass joints where possible, as friction can detonate diazo compounds.

  • Mercuric oxide is highly toxic. Handle with appropriate personal protective equipment (PPE) and dispose of mercury-containing waste according to institutional guidelines.

Part 2: Synthesis of Benzatropine

With the diphenyldiazomethane precursor in hand, or by utilizing the alternative diphenylmethyl halide route, the synthesis of benzatropine can proceed.

Protocol 2: Synthesis of Benzatropine via Reaction with Diphenyldiazomethane

This protocol outlines the etherification of tropine using the freshly prepared diphenyldiazomethane.

Materials and Equipment:

  • Tropine

  • Freshly prepared diphenyldiazomethane solution in petroleum ether

  • Anhydrous solvent (e.g., diethyl ether or dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

Experimental Procedure:

  • Reaction Setup: Dissolve tropine (1.0 eq) in a suitable anhydrous solvent, such as diethyl ether or dichloromethane, in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Addition of Diphenyldiazomethane: To the stirred solution of tropine, add the freshly prepared solution of diphenyldiazomethane (1.1 eq) in petroleum ether dropwise at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by the disappearance of the red color of the diphenyldiazomethane. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then subjected to purification.

Protocol 3: Synthesis of Benzatropine via Condensation with Bromodiphenylmethane

This protocol details the synthesis of benzatropine using a Williamson ether synthesis approach.[2]

Materials and Equipment:

  • Tropine

  • Bromodiphenylmethane (or chlorodiphenylmethane)

  • Strong base (e.g., sodium hydride, NaH)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran, THF, or dimethylformamide, DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (nitrogen or argon)

  • Ice bath

Experimental Procedure:

  • Formation of the Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF. To this suspension, add a solution of tropine (1.0 eq) in anhydrous THF dropwise at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Nucleophilic Substitution: To the resulting tropine alkoxide solution, add a solution of bromodiphenylmethane (1.1 eq) in anhydrous THF dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of water or ethanol.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude benzatropine.

Part 3: Purification and Characterization

Purification of the crude benzatropine is essential to obtain a product of high purity suitable for research and development purposes. The final product is often converted to its mesylate salt for improved stability and solubility.

Protocol 4: Purification of Benzatropine

1. Acid-Base Extraction:

This technique is highly effective for purifying basic compounds like benzatropine from neutral or acidic impurities.

  • Dissolve the crude benzatropine in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extract the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl). The basic benzatropine will be protonated and move into the aqueous layer as its hydrochloride salt.

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Make the aqueous layer basic (pH > 10) by the addition of a base (e.g., sodium hydroxide or sodium carbonate solution).

  • Extract the free base benzatropine back into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified benzatropine free base.

2. Column Chromatography:

For more challenging separations, column chromatography can be employed.[6][7]

  • Stationary Phase: Silica gel is a common choice.

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent tailing of the amine on the silica gel.

  • The fractions are collected and analyzed by TLC to identify those containing the pure product.

Protocol 5: Formation of Benzatropine Mesylate

For pharmaceutical applications, benzatropine is often used as its methanesulfonate (mesylate) salt.

  • Dissolve the purified benzatropine free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • To this solution, add one equivalent of methanesulfonic acid dropwise with stirring.

  • The benzatropine mesylate salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

Characterization of Benzatropine

The identity and purity of the synthesized benzatropine should be confirmed using a variety of analytical techniques.

Technique Purpose Expected Observations
Melting Point Purity assessmentA sharp melting point corresponding to the literature value.
¹H and ¹³C NMR Structural elucidationThe spectra should show the characteristic peaks for the tropane and diphenylmethyl moieties, consistent with the benzatropine structure.
Mass Spectrometry (MS) Molecular weight determinationThe mass spectrum should exhibit the molecular ion peak corresponding to the calculated molecular weight of benzatropine.
Infrared (IR) Spectroscopy Functional group identificationThe IR spectrum should show the characteristic absorption bands for the C-O-C ether linkage and the aromatic C-H bonds.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationA single major peak should be observed under appropriate chromatographic conditions. The USP monograph for Benztropine Mesylate Tablets specifies a C18 (L7 packing) column with a mobile phase of acetonitrile and an octylamine buffer, with UV detection at 259 nm.[8][9]
Thin-Layer Chromatography (TLC) Reaction monitoring and purity checkA single spot with a specific Rf value in a given solvent system indicates a pure compound.

Application Notes: Causality and Experimental Choices

  • Choice of Synthetic Route: The reaction with diphenyldiazomethane is often cleaner and proceeds under milder conditions. However, the preparation and handling of diphenyldiazomethane require significant caution due to its toxicity and potential for explosion. The Williamson ether synthesis is a more classical and often safer alternative, though it may require harsher conditions (strong base, heating) and can sometimes lead to elimination side products.

  • Solvent Selection: In all steps, the use of anhydrous solvents is critical to prevent unwanted side reactions, such as the quenching of the base in the Williamson synthesis or the reaction of diphenyldiazomethane with water.

  • Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial when working with strong bases like sodium hydride to prevent its reaction with atmospheric moisture and oxygen.

  • Purification Strategy: The acid-base extraction is a highly efficient first-pass purification for basic compounds like benzatropine. Column chromatography is reserved for instances where closely related impurities are present.

  • Salt Formation: The conversion to the mesylate salt is a standard practice in pharmaceutical development to improve the handling, stability, and aqueous solubility of the active pharmaceutical ingredient.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key transformations and the overall workflow for the synthesis of benzatropine.

Synthesis_Overview cluster_precursor Precursor Synthesis cluster_benzatropine Benzatropine Synthesis cluster_route1 Route 1 cluster_route2 Route 2 Benzophenone\nHydrazone Benzophenone Hydrazone Diphenyldiazomethane Diphenyldiazomethane Benzophenone\nHydrazone->Diphenyldiazomethane Oxidation (e.g., HgO) Benzatropine Benzatropine Diphenyldiazomethane->Benzatropine O-H Insertion Tropine Tropine Tropine->Benzatropine Tropine Alkoxide Tropine Alkoxide Tropine->Tropine Alkoxide NaH Purified Benzatropine Purified Benzatropine Benzatropine->Purified Benzatropine Purification (Extraction/Chromatography) Bromodiphenylmethane Bromodiphenylmethane Bromodiphenylmethane->Benzatropine Tropine Alkoxide->Benzatropine SN2 Benzatropine Mesylate Benzatropine Mesylate Purified Benzatropine->Benzatropine Mesylate Methanesulfonic Acid

Caption: Overview of the synthetic routes to benzatropine.

Williamson_Ether_Synthesis Tropine Tropine C₈H₁₅NO Alkoxide Tropine Alkoxide (C₈H₁₄NO)⁻Na⁺ Tropine->Alkoxide + NaH - H₂ NaH {Sodium Hydride | NaH} Benzatropine Benzatropine C₂₁H₂₅NO Alkoxide->Benzatropine + (C₆H₅)₂CHBr Bromodiphenylmethane Bromodiphenylmethane (C₆H₅)₂CHBr NaBr {Sodium Bromide | NaBr}

Sources

Note: Additional application-specific keywords

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Integrating Application-Specific Keywords and Metadata Standards in High-Content Screening (HCS) Workflows for Targeted Drug Discovery

Executive Summary

High-Content Screening (HCS) has revolutionized drug discovery by enabling the high-throughput, image-based assessment of chemical perturbations on cellular phenotypes. However, the sheer volume of heterogeneous data generated—ranging from raw TIFF images to complex phenotypic readouts—creates a massive data management bottleneck[1]. This application note details the strategic implementation of Application-Specific Keywords (ASKs) mapped to standardized ontologies. By embedding these keywords into the experimental workflow, researchers can achieve semantic interoperability, ensuring that HCS data is Findable, Accessible, Interoperable, and Reusable (FAIR) for downstream machine learning and multi-omics integration[2].

The Mechanistic Rationale for Application-Specific Keywords

In phenotypic drug discovery, causality must be established between a chemical perturbation and a biological response. Historically, researchers have relied on free-text descriptions (e.g., labeling a phenotype as "granule formation" or a drug as "OSI-774"). This lack of standardization silos data, preventing computational models from cross-referencing historical screens.

To resolve this, we implement ASKs based on the Minimum Information About a Cellular Assay (MIACA) and Recommended Metadata for Biological Images (REMBI) guidelines[3],[2].

  • Biological Causality: When screening for modulators of the Epidermal Growth Factor Receptor (EGFR)—a receptor tyrosine kinase whose overexpression drives tumorigenesis in 15–30% of breast cancers[4]—traditional enzymatic assays fail to capture the spatial dynamics of receptor activation. We utilize a domain-based high-content biosensor approach to quantify EGF-induced receptor trafficking and internalization[5].

  • Informatics Causality: By tagging the visual readout of "granule formation" with the standardized ASK GO:0031623 (receptor internalization), we translate a qualitative image feature into a machine-readable biological process. This allows automated pipelines to instantly group this assay with other endosomal trafficking screens, regardless of the specific user who conducted the experiment.

EGFR_MAPK EGF EGF Ligand [Keyword: HGNC:3229] EGFR EGFR (Receptor) [Keyword: HGNC:3236] EGF->EGFR GRB2 GRB2 / SOS EGFR->GRB2 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Pheno Proliferation / Survival [Keyword: GO:0008283] ERK->Pheno TKI TKI (e.g., Erlotinib) [Keyword: CHEBI:114785] TKI->EGFR Inhibits

Fig 1: EGFR/MAPK signaling cascade mapped with application-specific ontological keywords.

Self-Validating Experimental Protocol: EGFR Internalization Assay

To ensure trustworthiness, this protocol is designed as a self-validating system . It employs strict biological controls to verify assay dynamic range and an automated metadata gating script that rejects any data lacking required ASKs, preventing database pollution.

Phase A: Biological Setup & Keyword Assignment
  • Cell Preparation: Culture A549 cells stably expressing GFP-tagged EGFR.

    • ASK Assignment: Tag batch metadata with Cellosaurus ID CVCL_0023.

  • Compound Plating: Seed cells into 384-well optical bottom plates. Treat with a library of putative tyrosine kinase inhibitors (TKIs).

    • Self-Validation (Biological): Include Column 1 as a negative control (DMSO + EGF stimulation) and Column 2 as a positive control (Erlotinib + EGF stimulation).

    • ASK Assignment: Map all library compounds to their respective ChEBI IDs (e.g., Erlotinib = CHEBI:114785) in the plate map CSV.

  • Stimulation & Fixation: After 2 hours of compound pre-incubation, stimulate cells with 100 ng/mL EGF for 15 minutes to induce receptor internalization[5]. Fix with 4% paraformaldehyde and stain nuclei with Hoechst 33342.

Phase B: Image Acquisition & Metadata Gating
  • High-Content Imaging: Acquire images using an automated confocal platform (e.g., INCA3000) at 20x magnification, capturing GFP (EGFR granules) and DAPI (nuclei) channels[5].

  • Bio-Formats Parsing & OMERO Integration: Route the raw TIFF files and the annotated plate map CSV through the Bio-Formats Java library into the OMERO enterprise data management application[1].

  • Self-Validation (Informatics Checkpoint): Execute a pre-commit Python script via the OMERO API. The script scans the incoming data for mandatory ASKs (Cell Line, Compound ID, Phenotype GO term).

    • Causality: If a user attempts to upload a plate labeled simply "Drug X", the system rejects the upload until a valid ChEBI or PubChem CID is provided. This enforces 100% metadata compliance.

  • Quality Control (Z'-Factor): The automated pipeline calculates the Z'-factor based on the GFP granule count between Columns 1 and 2. Only plates with Z' > 0.5 are committed to the central database for machine learning analysis.

HCS_Workflow Acquisition Image Acquisition (High-Content Imager) RawData Raw TIFFs + XML (Unstructured) Acquisition->RawData BioFormats Bio-Formats Parsing RawData->BioFormats Keywords Keyword Tagging (MIACA/REMBI) BioFormats->Keywords Extract OMERO OMERO Database (Centralized) Keywords->OMERO Standardize Analysis Phenotypic Profiling (Machine Learning) OMERO->Analysis Query

Fig 2: Automated HCS data pipeline utilizing standardized keywords for OMERO integration.

Data Presentation: Ontology Mapping Standards

To facilitate the transition from legacy free-text annotations to a FAIR-compliant database, all quantitative and qualitative assay parameters must be translated using the following Application-Specific Keyword mapping structure:

Informal Legacy TermStandardized Application-Specific KeywordOntology IDRationale for Standardization
Erlotinib / OSI-774 ErlotinibCHEBI:114785Unifies compound identity across screening libraries to prevent duplicate testing and false-novelty reporting.
A549 cells A549CVCL_0023Ensures genetic background reproducibility and links to known mutational profiles (Cellosaurus).
Granule formation Receptor internalizationGO:0031623Maps visual phenotypic readouts to standardized biological processes for cross-assay querying[5].
EGFR Epidermal growth factor receptorHGNC:3236Provides unambiguous target identification, crucial for multi-omics and transcriptomic integration[4].
Live/Dead count Cell viabilityPATO:0000169Standardizes toxicity metrics, allowing machine learning classifiers to normalize efficacy against cytotoxicity.

Conclusion

The integration of Application-Specific Keywords is not merely an administrative task; it is a fundamental scientific requirement for modern drug discovery. By enforcing ontological standards (MIACA, REMBI) at the point of data acquisition and utilizing self-validating OMERO pipelines[1],[2], researchers ensure that high-content screening data remains robust, reproducible, and primed for advanced computational profiling.

References

1.[3] First Proposal of Minimum Information About a Cellular Assay for Regenerative Medicine. nih.gov.[Link] 2.[1] Metadata management for high content screening in OMERO. nih.gov.[Link] 3.[2] FAIR High Content Screening in Bioimaging. nih.gov.[Link] 4.[5] A High-Content Assay to Screen for Modulators of EGFR Function. nih.gov.[Link] 5.[4] Relevance of EGFR-HER2 Dual Inhibition in Breast Cancer. mdpi.com.[Link]

Sources

Application Note: Design, Synthesis, and Validation of Novel Tropane-Based Neuroactive Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-azabicyclo[3.2.1]octane (tropane) core is a privileged, rigid bicyclic scaffold that serves as the structural foundation for numerous neuroactive compounds. By manipulating the stereochemistry and substitution patterns at the C-3 and N-8 positions of the tropane skeleton, researchers can design highly selective ligands for monoamine transporters (DAT, SERT, NET) and sigma receptors. This application note details the rational design, step-by-step synthesis, and in vitro validation of atypical tropane-based dopamine transporter (DAT) inhibitors, providing a comprehensive framework for developing neurotherapeutics with reduced abuse liability.

Structural Rationale: The Tropane Scaffold in Neuropharmacology

The spatial orientation of substituents on the tropane core strictly dictates target selectivity and functional outcomes. Historically, 3β-aryl substituted tropanes (such as cocaine) act as typical DAT inhibitors. They bind to the transporter and stabilize it in an outward-facing conformation, leading to rapid dopamine accumulation, profound locomotor stimulation, and high abuse liability.

Conversely, modern drug design focuses on 3α-substituted analogs (e.g., benztropine derivatives). These function as atypical inhibitors. Atypical ligands trap the monoamine transporter in an inward-open or occluded conformational state [1]. This unique mechanism effectively blocks dopamine reuptake while mitigating the severe reinforcing effects associated with typical outward-facing stabilization, making them prime candidates for treating substance use disorders and neurodegenerative diseases.

Computational Design & SAR Strategy

To achieve high affinity and selectivity without compromising pharmacokinetic viability, the structure-activity relationship (SAR) of the tropane core is computationally optimized across two primary vectors:

  • C-3 Position (Target Selectivity): The introduction of bulky diphenylmethoxy or bis(4-fluorophenyl)methoxy groups at the 3α-position significantly enhances DAT affinity while abolishing the muscarinic receptor binding typically seen in first-generation benztropines [2].

  • N-8 Position (Lipophilicity & Fine-Tuning): N-alkylation is utilized to tune the partition coefficient (cLogD). Comparative Molecular Field Analysis (CoMFA) demonstrates that extending the N-alkyl chain (e.g., utilizing an N-(4-phenylbutyl) moiety) optimizes the selectivity of the ligand for DAT over SERT and NET [3].

Workflow A Tropane Core[3.2.1]octane B Computational SAR & Docking A->B C N-8 Substitution (Tune Lipophilicity) B->C D C-3 Substitution (Determine Target Selectivity) B->D E Synthesis (e.g., N-Alkylation) C->E D->E F In vitro Validation (Radioligand Binding) E->F

Caption: Workflow for the computational design and synthesis of selective tropane ligands.

Synthetic Methodology

Protocol 1: Synthesis of N-Substituted 3α-[Bis(4-fluorophenyl)methoxy]tropanes

Objective: To synthesize atypical DAT inhibitors with high selectivity and favorable lipophilicity. Causality & Self-Validation: The synthesis requires the N-demethylation of a parent tropane to yield a secondary amine (nor-tropane), followed by N-alkylation. The use of precisely controlled mild basic conditions during alkylation is critical; it prevents the epimerization of the essential 3α-stereocenter to the thermodynamically more stable 3β-configuration.

Step-by-Step Procedure:

  • N-Demethylation: React 3α-[bis(4-fluorophenyl)methoxy]tropane with 1-chloroethyl chloroformate (ACE-Cl) in 1,2-dichloroethane at reflux for 12 hours.

    • Self-Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1). The complete disappearance of the tertiary amine starting material spot confirms successful carbamate formation.

  • Methanolysis: Concentrate the mixture in vacuo, dissolve the crude residue in anhydrous methanol, and reflux for 2 hours to cleave the carbamate, yielding the nor-tropane intermediate.

  • N-Alkylation: Dissolve the nor-tropane (1.0 eq) in anhydrous acetonitrile. Add the desired alkyl halide (e.g., 4-phenylbutyl bromide, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: DIPEA is specifically chosen as a non-nucleophilic acid scavenger. It neutralizes the HBr byproduct efficiently without catalyzing unwanted retro-aldol degradation of the sensitive tropane core.

  • Reaction and Purification: Stir the mixture at 60°C for 16 hours. Quench with saturated aqueous NaHCO3, extract with ethyl acetate, and purify via flash chromatography (silica gel, gradient elution with CHCl3/MeOH/NH4OH) to isolate the pure N-substituted analog [2].

In Vitro Pharmacological Validation

Protocol 2: Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (


) and selectivity of synthesized tropane ligands at DAT, SERT, and NET.
Causality & Self-Validation:  Radioligand displacement assays provide a direct, quantifiable measure of target affinity. Using highly specific radioligands ensures that the displacement curve accurately reflects the test compound's competitive binding at the orthosteric site.

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize rat striatum (for DAT) or frontal cortex (for SERT/NET) in ice-cold sucrose buffer. Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine 50 μL of the test compound (serial dilutions ranging from

    
     to 
    
    
    
    M), 50 μL of radioligand (e.g., 1.5 nM [³H]WIN 35,428 for DAT), and 100 μL of the membrane suspension.
  • Control Wells (Self-Validation): Include total binding wells (buffer only) and non-specific binding (NSB) wells containing 10 μM indatraline.

    • Critical Check: If NSB exceeds 15% of total binding, the assay is invalid due to high background noise. You must increase the stringency of the wash buffer (e.g., by adding 0.1% BSA) to reduce the adherence of highly lipophilic tropane compounds to the plastic wells.

  • Incubation and Filtration: Incubate at 4°C for 2 hours to reach equilibrium. Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine using a 96-well cell harvester. Wash the filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate IC₅₀ values using non-linear regression and convert to

    
     using the Cheng-Prusoff equation.
    

Data Interpretation & Pharmacological Profiling

Quantitative SAR data is critical for selecting lead candidates for in vivo studies. As demonstrated in Table 1, modifying the N-substituent and the C-3 architecture drastically shifts the selectivity profile away from the non-selective nature of classical tropanes (like cocaine) toward highly specific DAT inhibition.

Table 1: Representative Binding Affinities (


) of Tropane Analogs at Monoamine Transporters 
Compound ClassModificationDAT

(nM)
SERT

(nM)
NET

(nM)
Selectivity (DAT/SERT)
Typical Inhibitor Cocaine (3β-benzoyloxy)2141303800.6 (Non-selective)
Atypical Inhibitor Benztropine (3α-diphenylmethoxy)120>5000>5000>41 (DAT Selective)
Optimized Analog 3α-[Bis(4-fluorophenyl)methoxy]tropane11.823608260200 (Highly Selective)
N-Substituted Analog N-(4-phenylbutyl)-3α-bis(4-F-phenyl)12.51440840115 (Highly Selective)

(Data synthesized from established CoMFA and SAR models [2], [3])

Mechanistic Pathway: Atypical vs. Typical Inhibition

The fundamental advantage of novel 3α-tropane derivatives lies in their distinct conformational stabilization of the dopamine transporter, which decouples therapeutic reuptake inhibition from the dopamine-induced reward pathways.

Mechanism Cocaine Typical Inhibitor (3β-aryl tropane) DAT1 DAT (Outward-Open) Cocaine->DAT1 Stabilizes Atypical Atypical Inhibitor (3α-substituted tropane) DAT2 DAT (Inward-Occluded) Atypical->DAT2 Stabilizes Effect1 High Abuse Liability DAT1->Effect1 Induces Effect2 Low Abuse Liability DAT2->Effect2 Induces

Caption: Conformational stabilization of DAT by typical vs. atypical tropane inhibitors.

References

  • Title: How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers Source: portlandpress.com URL:[Link]

  • Title: Novel N-Substituted 3α-[Bis(4'-fluorophenyl)methoxy]tropane Analogues: Selective Ligands for the Dopamine Transporter Source: acs.org URL:[Link]

  • Title: Structure−Activity Relationships at Monoamine Transporters for a Series of N-Substituted 3α-(Bis[4-fluorophenyl]methoxy)tropanes Source: figshare.com URL:[Link]

Tropine scaffold in supramolecular chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers and Drug Development Professionals

Executive Summary

The tropine scaffold—characterized by its rigid 8-azabicyclo[3.2.1]octane framework—has transitioned from a classic target in alkaloid biosynthesis to a highly versatile building block in modern supramolecular chemistry. Its unique three-dimensional geometry, distinct endo/exo faces, and capacity for quaternization make it an exceptional candidate for chiral recognition, host-guest complexation, and green separation technologies. This guide provides a comprehensive technical overview of the tropine scaffold's supramolecular applications, focusing on its use in chiral Ionic Liquid Aqueous Two-Phase Systems (IL-ATPS) and high-affinity macrocyclic encapsulation, supported by field-validated protocols.

Structural Causality: Why the Tropine Scaffold?

The utility of tropine in supramolecular chemistry is fundamentally driven by its stereochemical and electronic preorganization:

  • Conformational Rigidity: The bicyclic ring restricts the conformational degrees of freedom. When tropine acts as a guest, this rigidity minimizes the entropic penalty (

    
    ) typically incurred during host-guest encapsulation, leading to highly favorable Gibbs free energies of binding (
    
    
    
    )[1].
  • Stereofacial Differentiation: The endo-hydroxyl group and the tertiary amine bridge create a highly polarized, sterically demanding microenvironment. This allows for precise spatial alignment of hydrogen-bonding networks when interacting with chiral hosts or substrates[1].

  • Aromatic Cation Generation: Protonation or oxidation of tropine derivatives yields the tropylium ion (

    
    ), a 6π-electron non-benzenoid aromatic cation. Tropylium acts as an electron-deficient guest, forming robust charge-transfer (CT) and cation-
    
    
    
    inclusion complexes with electron-rich macrocycles like crown ethers and helicarenes[2].

Application I: Enantioselective Extraction via Tropine-Based Chiral IL-ATPS

Aqueous Two-Phase Systems (ATPS) utilizing chiral ionic liquids (ILs) represent a breakthrough in the continuous, green separation of racemic drug intermediates. Tropine-based ILs, such as


, act as chiral selectors.

Mechanistic Insight: The separation is driven by energetically favored intermolecular interactions. The bulky tropine cation creates a chiral pocket, while the proline anion engages in specific hydrogen bonding with the target enantiomer (e.g., D-phenylalanine). The D-enantiomer forms a more stable diastereomeric complex with the IL, driving its preferential partitioning into the IL-rich upper phase, while the L-enantiomer remains in the salt-rich lower phase[3].

Workflow A Racemic Amino Acids (e.g., D,L-Phe) C ATPS Formation (K2HPO4 Buffer) A->C Load B Chiral Tropine IL [CnTropine][Pro] B->C Chiral Selector D Upper Phase IL-Rich (D-Enantiomer) C->D Partitioning E Lower Phase Salt-Rich (L-Enantiomer) C->E Partitioning

Fig 1. Tropine-IL mediated Aqueous Two-Phase System workflow for enantiomeric separation.

Protocol 1: Setup and Execution of Tropine-IL ATPS

This protocol is designed to be self-validating through rigorous mass-balance and partitioning coefficient (


) calculations.

Reagents & Materials:

  • Chiral IL:

    
     (synthesized via quaternization of tropine with 1-bromobutane, followed by anion exchange with L-proline).
    
  • Kosmotropic Salt:

    
     (creates the biphasic system by salting-out the IL).
    
  • Analyte: D,L-phenylalanine (racemic mixture, 2.0 mg/mL in water).

Step-by-Step Methodology:

  • System Preparation: In a 10 mL graduated centrifuge tube, add 1.0 g of

    
     and 1.5 g of 
    
    
    
    .
  • Analyte Loading: Add 2.0 mL of the 2.0 mg/mL D,L-phenylalanine solution. Bring the total system mass to exactly 5.0 g using deionized water.

  • Equilibration: Vortex the mixture vigorously for 5 minutes to ensure complete mass transfer between the forming phases.

  • Phase Separation: Centrifuge the tube at 3000 rpm for 10 minutes at 25 °C. The system will separate into a distinct top phase (IL-rich) and bottom phase (salt-rich).

  • Sampling & Validation: Carefully extract 100

    
     from both the top and bottom phases using a microsyringe. Dilute each sample 10-fold with mobile phase.
    
  • HPLC Analysis: Analyze the phases using a chiral HPLC column (e.g., Chirobiotic T).

    • Self-Validation Check (Mass Balance): Calculate the total mass of D-Phe and L-Phe in both phases. The sum must equal the initial 4.0 mg loaded. A deviation

      
       indicates analyte precipitation at the interface.
      
  • Calculations: Determine the partition coefficient

    
     and the enantioselectivity 
    
    
    
    .

Application II: High-Affinity Host-Guest Complexation

Tropine and its derivatives are highly sought-after guests for studying the fundamental thermodynamics of macrocyclic encapsulation. Recent advancements have demonstrated that endo-tropine achieves extraordinary binding affinities with enantiopure alleno-acetylenic cage (AAC) receptors[1].

Mechanistic Insight: Why does endo-tropine bind so tightly (


 kcal/mol) to AACs? The cage provides a confined, highly defined hydrophobic interior. The endo-hydroxyl group of tropine perfectly aligns with the hydrogen-bonding network of the host. Concurrently, the rigid bicyclic skeleton optimally fills the hydrophobic cavity, maximizing dispersive interactions (C-H···

) while displacing high-energy solvent molecules. The preorganized rigidity of tropine ensures that the enthalpic gain is not canceled out by the entropic penalty of conformational freezing[1].

HostGuest Host Enantiopure Alleno-Acetylenic Cage Hbond Hydrogen Bonding Network (Directional) Host->Hbond Hydro Hydrophobic Cavity Packing (Dispersive) Host->Hydro Guest endo-Tropine (Rigid Bicyclic Guest) Guest->Hbond Guest->Hydro Complex High-Affinity Complex ΔG = -9.0 kcal/mol Hbond->Complex Enthalpic Gain Hydro->Complex Entropic Penalty Offset

Fig 2. Thermodynamic drivers of endo-tropine complexation within alleno-acetylenic cages.

Quantitative Data Summary: Tropine Supramolecular Thermodynamics

The table below summarizes the thermodynamic parameters of tropine and its derivatives across various supramolecular hosts, illustrating the tunability of the scaffold based on the chosen macrocycle.

Guest MoleculeMacrocyclic HostSolvent SystemBinding Affinity (

,

)

(kcal/mol)
Primary Driving Force
endo-TropineAlleno-acetylenic cagen-octane

-9.0H-bonding, Dispersive[1]
Tropane Alkaloids

-Cyclodextrin
Water

-3.0 to -5.0Hydrophobic inclusion[4]
Tropylium (

)
Crown Ethers / Helicarenes1,2-Dichloroethane

-4.5 to -6.0Cation-

, Charge-Transfer[2]
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity

This protocol details the extraction of thermodynamic parameters (


, 

,

) for tropine-macrocycle complexation.

Reagents & Materials:

  • Host: Enantiopure alleno-acetylenic cage (

    
     mM).
    
  • Guest: endo-Tropine (

    
     mM).
    
  • Solvent: n-Octane. Causality Note: A weakly competitive, non-polar solvent is explicitly chosen to prevent the masking of hydrogen-bonding and dispersive interactions, which would be heavily attenuated in protic solvents like water or methanol[1].

Step-by-Step Methodology:

  • Sample Preparation: Prepare the host and guest solutions using the exact same batch of n-octane to prevent heat-of-mixing artifacts. Degas both solutions under vacuum for 10 minutes to prevent bubble formation in the ITC cell.

  • Instrument Loading: Load the ITC sample cell (

    
     mL) with the 
    
    
    
    mM Host solution. Load the automated injection syringe with the
    
    
    mM endo-Tropine solution.
  • Titration Parameters:

    • Temperature: 293 K.

    • Stirring speed: 300 rpm.

    • Injections: 25 injections of 10

      
       each, with a 150-second spacing between injections to allow the thermal power signal to return to baseline.
      
  • Control Experiment: Perform a blank titration of endo-Tropine into pure n-octane. Subtract these heat-of-dilution values from the main experimental data.

  • Data Fitting & Validation: Fit the integrated heat data to an independent "One Set of Sites" binding model.

    • Self-Validation Check (The c-value): Ensure the Wiseman

      
      -value (
      
      
      
      ) falls between 10 and 1000. If
      
      
      (indicating an extremely steep curve due to the high affinity of tropine), the concentrations must be lowered, or a competitive displacement titration must be utilized to accurately resolve
      
      
      .

References

  • Tropylium Ion, an Intriguing Moiety in Organic Chemistry Molecules (PMC). URL:[Link]

  • Ionic Liquid Aqueous Two-Phase Systems From a Pharmaceutical Perspective Frontiers in Chemistry. URL:[Link]

  • Molecular Recognition and Cocrystallization of Methylated and Halogenated Fragments of Danicalipin A by Enantiopure Alleno-Acetylenic Cage Receptors Journal of the American Chemical Society. URL:[Link]

  • The solubility of pure tropane alkaloids in the presence of β-CD ResearchGate. URL:[Link]

Sources

Application Notes & Protocols: Bioconversion of Tropinone to Tropine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Biocatalysis and Pharmaceutical Development

Introduction: The Strategic Importance of Tropine Bioconversion

Tropane alkaloids, including critical pharmaceuticals like atropine and scopolamine, are defined by their bicyclic tropane core structure.[1][2] Tropine is the foundational precursor for hyoscyamine and scopolamine, making its efficient and stereochemically pure production a key bottleneck in the pharmaceutical supply chain.[3][4] Traditionally, tropine has been produced through chemical synthesis, a process often involving harsh reagents and potentially yielding undesirable byproducts.

Biocatalysis presents a compelling green alternative. The enzymatic reduction of tropinone to tropine offers exceptional stereospecificity, operating under mild, aqueous conditions. This process hinges on a specific class of enzymes: Tropinone Reductases (TRs) .[3][5] These enzymes, belonging to the short-chain dehydrogenase/reductase (SDR) family, are NADPH-dependent and exhibit remarkable control over the stereochemical outcome of the reduction.[3][6]

This guide provides a comprehensive overview of the principles and a detailed protocol for the lab-scale bioconversion of tropinone to tropine, focusing on the use of recombinant Tropinone Reductase I (TR-I), the enzyme responsible for producing the desired 3α-hydroxytropane (tropine) isomer.[7][8]

The Enzymatic Keystone: Understanding Tropinone Reductases

The reduction of the ketone group on tropinone can result in two different stereoisomers: tropine (3α-tropanol) or pseudotropine (3β-tropanol).[6][7][8] Nature has evolved two distinct enzymes to control this branch point in tropane alkaloid biosynthesis:[3][4]

  • Tropinone Reductase I (TR-I): This enzyme stereospecifically reduces tropinone to tropine. Tropine is the direct precursor for the synthesis of hyoscyamine and scopolamine.[4]

  • Tropinone Reductase II (TR-II): This enzyme reduces tropinone to pseudotropine, which is the precursor for a different class of alkaloids known as calystegines.[4]

Both enzymes utilize NADPH as a hydride donor but bind the tropinone substrate in opposite orientations within their active sites, which dictates the stereochemical outcome.[3][8] For pharmaceutical applications targeting atropine and its derivatives, achieving high selectivity for tropine is paramount. Therefore, utilizing TR-I is the exclusive focus of this protocol. The genes for these enzymes have been cloned from various Solanaceae species, such as Datura stramonium and Hyoscyamus niger, and can be readily expressed in microbial hosts like E. coli for large-scale production.[5][6][9]

Biochemical Reaction Pathway

The core of the bioconversion is the NADPH-dependent reduction of tropinone catalyzed by TR-I.

Tropinone to Tropine Bioconversion cluster_reactants Reactants cluster_products Products Tropinone Tropinone TRI Tropinone Reductase I (TR-I) Tropinone->TRI NADPH NADPH + H+ NADPH->TRI Tropine Tropine NADP NADP+ TRI->Tropine TRI->NADP

Caption: Enzymatic reduction of tropinone to tropine by TR-I.

Experimental Protocol: From Enzyme to Product

This protocol outlines the entire workflow, from the preparation of the recombinant enzyme to the final analysis of the tropine product.

Workflow Overview

Caption: High-level workflow for tropinone bioconversion.

Phase 1: TR-I Enzyme Preparation

The most common method for obtaining TR-I is through heterologous expression in E. coli. This involves transforming E. coli cells (e.g., BL21(DE3) strain) with a plasmid containing the gene for TR-I, often with a polyhistidine (His-tag) for simplified purification.

Step-by-Step Protocol:

  • Gene Expression: Culture the recombinant E. coli cells in a suitable medium (e.g., LB broth with appropriate antibiotic) at 37°C to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. Reduce the culture temperature to 18-25°C and incubate for an additional 12-18 hours. Causality: Lowering the temperature after induction often improves the yield of soluble, correctly folded protein.

  • Cell Harvest & Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells using sonication or a high-pressure homogenizer.

  • Purification: Centrifuge the lysate to pellet cell debris. The soluble fraction containing the His-tagged TR-I is then purified using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.[9] Elute the purified enzyme using a high-concentration imidazole buffer.

  • Buffer Exchange & Storage: Exchange the elution buffer for a storage buffer (e.g., 50 mM potassium phosphate, 150 mM NaCl, 10% glycerol, pH 7.0) using dialysis or a desalting column. Determine protein concentration (e.g., via Bradford assay), and store at -80°C.

Phase 2: Bioconversion Reaction Setup

This phase involves combining the enzyme, substrate, and essential cofactor in an optimized reaction environment. A critical consideration for any NADPH-dependent reaction is the high cost of the cofactor. Therefore, incorporating a cofactor regeneration system is essential for economic viability and to drive the reaction to completion.[10][11][12] A common and effective system pairs glucose dehydrogenase (GDH) with glucose.

Reaction Components:

ComponentStock ConcentrationFinal ConcentrationPurpose
Potassium Phosphate Buffer1 M, pH 6.5100 mMMaintain optimal pH for TR-I activity.[9]
Tropinone HCl100 mM in H₂O5-10 mMSubstrate
NADP+50 mM in H₂O0.5-1.0 mMCofactor (oxidized form)
D-Glucose1 M in H₂O100-150 mMCo-substrate for regeneration system
Purified TR-I Enzyme1-5 mg/mL0.1-0.5 mg/mLBiocatalyst
Glucose Dehydrogenase (GDH)100 U/mL1-2 U/mLCofactor regeneration enzyme

Step-by-Step Protocol:

  • In a temperature-controlled reaction vessel, combine the potassium phosphate buffer, D-glucose, and NADP+.

  • Add the GDH and the purified TR-I enzyme.

  • Initiate the reaction by adding the tropinone substrate.

  • Incubate the reaction at 30°C with gentle agitation.[13]

Phase 3: Reaction Monitoring

The progress of the reaction should be monitored to determine the optimal reaction time and to confirm substrate conversion.

Methodology:

  • Sampling: At regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a suitable organic solvent (e.g., acetonitrile) or by adding a strong acid/base to denature the enzymes.

  • Analysis: Analyze the quenched samples using HPLC or GC-MS to quantify the disappearance of the tropinone peak and the appearance of the tropine peak.[14][15]

Phase 4: Product Extraction and Purification

Once the reaction has reached completion (as determined by monitoring), the tropine product must be extracted from the aqueous reaction mixture.

Step-by-Step Protocol:

  • Alkalinize: Adjust the pH of the reaction mixture to >10 using a strong base like 2 M NaOH. Causality: At high pH, the tropine amine group is deprotonated, making the molecule less polar and more soluble in organic solvents.

  • Liquid-Liquid Extraction: Transfer the alkalinized mixture to a separatory funnel. Extract the tropine into an organic solvent such as dichloromethane or chloroform. Repeat the extraction 2-3 times to maximize recovery.

  • Drying and Evaporation: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude tropine product.

Phase 5: Analytical Verification

The identity and purity of the final product must be confirmed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for analyzing tropane alkaloids.[14][15] The purified product should be dissolved in a suitable solvent (e.g., methanol) and analyzed.

    • Confirmation: Compare the retention time and mass fragmentation pattern of the sample to a certified tropine standard.

  • High-Performance Liquid Chromatography (HPLC-MS/MS): An alternative powerful technique, especially for complex mixtures, offering high sensitivity and selectivity.[16][17]

    • Quantification: Use a calibration curve generated from known concentrations of a tropine standard to determine the final yield and purity of the product.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion Rate 1. Inactive TR-I enzyme.2. Inefficient cofactor regeneration.3. Substrate/product inhibition.1. Verify enzyme activity with a spectrophotometric assay monitoring NADPH oxidation at 340 nm.[9][13]2. Increase GDH concentration or ensure glucose is not limiting.3. Lower initial tropinone concentration; consider in-situ product removal strategies.
Low Product Yield After Extraction 1. Incomplete extraction.2. Product degradation.1. Ensure pH was adjusted correctly before extraction; perform additional extractions.2. Avoid high temperatures during solvent evaporation.
Presence of Pseudotropine 1. Contamination with TR-II activity.2. Non-specific reduction by other enzymes in crude lysate.1. Ensure high purity of the recombinant TR-I enzyme.2. Use purified enzyme instead of cell lysate for the bioconversion.

References

  • Dräger, B. (2006). Tropinone Reductases, Enzymes at the Branch Point of Tropane Alkaloid Metabolism. In The Alkaloids: Chemistry and Biology (Vol. 64, pp. 61-104). Academic Press.
  • Nakajima, K., Hashimoto, T., & Yamada, Y. (1993). Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor. Proceedings of the National Academy of Sciences, 90(20), 9591-9595. URL: [Link]

  • Wikipedia. (n.d.). Tropinone. Retrieved from [Link]

  • Bedewitz, M. A., et al. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications, 9(1), 5281. URL: [Link]

  • Hu, X., et al. (2023). Tropinone reductase: A comprehensive review on its role as the key enzyme in tropane alkaloids biosynthesis. International Journal of Biological Macromolecules, 253(Pt 3), 127377. URL: [Link]

  • Srinivasan, P., & Smolke, C. D. (2020). Optimization of de novo tropine biosynthesis in yeast. Nature Communications, 11(1), 4784. URL: [Link]

  • Ríos-López, M., et al. (2022). Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. Foods, 11(19), 3021. URL: [Link]

  • Cai, Y., et al. (2023). Tropinone reductase: A comprehensive review on its role as the key enzyme in tropane alkaloids biosynthesis. PubMed. URL: [Link]

  • Wang, X., et al. (2017). Cofactor NAD(P)H Regeneration Inspired by Heterogeneous Pathways. Chem, 2(5), 621-654. URL: [Link]

  • Ligor, M., et al. (2021). GC-MS/MS and LC-MS/MS Identification of Opium and Tropane Alkaloids in Pottery from Funnel Beaker Culture Sites in South-Eastern Poland. Molecules, 26(23), 7352. URL: [Link]

  • van der Nagel, B. H. J., et al. (2024). Modular Point-of-Need Tropane Alkaloid Detection at Regulatory Levels. Analytical Chemistry. URL: [Link]

  • Hashimoto, T., Nakajima, K., Ongena, G., & Yamada, Y. (1992). Two Tropinone Reductases with Distinct Stereospecificities from Cultured Roots of Hyoscyamus niger. Plant Physiology, 100(2), 836-845. URL: [Link]

  • International Journal of Advanced Biochemistry Research. (n.d.). Development and optimization of efficient cofactor regeneration systems for NAD (P) H-dependent biocatalytic oxidoreduction processes. URL: [Link]

  • Richter, U., et al. (2005). Overexpression of tropinone reductases alters alkaloid composition in Atropa belladonna root cultures. Journal of Experimental Botany, 56(412), 645-652. URL: [Link]

  • Spencer, G. W. K., et al. (2023). An industrially applicable Escherichia coli platform for bioconversion of thebaine to oripavine and codeine to morphine. Chemical Communications, 59(47), 6251-6254. URL: [Link]

  • Yamashita, A., et al. (1999). Crystal structures of two tropinone reductases: Different reaction stereospecificities in the same protein fold. Proceedings of the National Academy of Sciences, 96(9), 4844-4849. URL: [Link]

  • ResearchGate. (2015). Development and optimization of efficient cofactor regeneration systems for NAD (P) H-dependent biocatalytic oxidoreduction processes. URL: [Link]

  • Pal, S., & Singh, D. (2013). Tropine Forming Tropinone Reductase Gene from Withania somnifera (Ashwagandha): Biochemical Characteristics of the Recombinant Enzyme and Novel Physiological Overtones of Tissue-Wide Gene Expression Patterns. PLoS ONE, 8(9), e74777. URL: [Link]

  • Nakajima, K., et al. (1999). Structure of Tropinone Reductase-II Complexed with NADP+ and Pseudotropine at 1.9 Å Resolution: Implication for Stereospecific Substrate Binding and Catalysis. Biochemistry, 38(23), 7591-7599. URL: [Link]

  • Brock, A., et al. (2008). Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae. Proceedings of the National Academy of Sciences, 105(22), 7811-7816. URL: [Link]

  • Cheng, X., et al. (2012). Molecular cloning and characterization of a tropinone reductase from Dendrobium nobile Lindl. Molecular Biology Reports, 39(10), 9647-9656. URL: [Link]

  • Zhang, L., et al. (2020). Modulation of Tropane Alkaloids' Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L. R Discovery. URL: [Link]

  • Lazny, R. (n.d.). EPC SYNTHESIS OF TROPANE ALKALOIDS VIA ENANTIOSELECTIVE DEPROTONATION. URL: [Link]

  • RSC Publishing. (n.d.). Biomimetic synthesis of tropinone by the oxidation of hygrine with mercury(II) acetate. URL: [Link]

  • Zeton. (2025). From Laboratory to Pilot Scale: Advancing CO₂ Fermentation for Sustainable Proteins. URL: [Link]

  • RSC Publishing. (n.d.). Bioconversion of self-neutralized chemically depolymerized lignin streams into polyhydroxyalkanoates. URL: [Link]

  • Heriot-Watt University Research Portal. (2017). Cofactor NAD(P)H regeneration inspired by heterogeneous pathways. URL: [Link]

  • MDPI. (2018). A Review on Bioconversion of Agro-Industrial Wastes to Industrially Important Enzymes. URL: [Link]

  • Stolarczyk, P., et al. (2020). Regeneration of cofactor NAD(P)+ with NAD(P)H oxidase for the production of value-added chemicals. Frontiers in Bioengineering and Biotechnology, 8, 939. URL: [Link]

  • López-García, F., et al. (2020). Kinetic and analytical characterization of a new tropinone oxidase enzyme and its application to the simultaneous determination of the tropane alkaloids atropine and scopolamine. Sensors, 20(8), 2379. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,3-Dihydro-3α-hydroxy-8-methylnortropidine (Tropine)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2,3-dihydro-3α-hydroxy-8-methylnortropidine, commonly known as α-tropine or tropanol. This guide is designed for researchers, application scientists, and drug development professionals who are scaling up or troubleshooting the isolation of this critical tropane alkaloid intermediate.

Physicochemical Profiling

Before initiating any purification workflow, it is crucial to understand the target molecule's physical and chemical behavior. Tropine is a bicyclic tertiary amine with a secondary hydroxyl group.1[1].

Table 1: Quantitative Chemical Properties of α-Tropine
PropertyValue
IUPAC Name (3-endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol
CAS Number 120-29-6
Molecular Weight 141.21 g/mol
pKa ~10.4
Melting Point 64 °C
Boiling Point 233 °C
Physical State White to slightly yellow crystalline powder
Solubility Highly soluble in water (0.1 g/mL), ethanol, chloroform, and dichloromethane (DCM)

Core Purification Workflows

The most robust method for purifying tropine from a crude synthesis mixture (e.g., following the reduction of tropinone) relies on a two-stage process: Acid-Base Liquid-Liquid Extraction followed by Recrystallization .

Workflow Step1 Crude Reaction Mixture (Tropine + Impurities) Step2 Acidic Extraction (1M HCl, pH < 3) Step1->Step2 Org1 Organic Phase (Neutral Impurities) Step2->Org1 Discard Aq1 Aqueous Phase (Tropine·HCl) Step2->Aq1 Retain Step3 Basification & Extraction (2M NaOH, pH > 11) Aq1->Step3 Org2 Organic Phase (Free Base Tropine) Step3->Org2 Retain Aq2 Aqueous Phase (Inorganic Salts) Step3->Aq2 Discard Step4 Crystallization (Ethyl Acetate / Carbon) Org2->Step4 Dry & Concentrate Step5 Purified α-Tropine (>98% Purity) Step4->Step5 Filter & Vacuum Dry

Workflow for the acid-base extraction and crystallization of α-tropine.

Protocol A: Acid-Base Extraction

Mechanistic Rationale: Tropine's tertiary amine allows it to toggle between a water-soluble hydrochloride salt and an organic-soluble free base.2[2].

  • Initial Solubilization: Dissolve the crude reaction product in dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Acidification: Extract the organic layer with 1 M Hydrochloric Acid (HCl) in three equal portions. Ensure the pH of the aqueous layer is strictly < 3. Tropine protonates and migrates to the aqueous phase.

  • Organic Wash: Wash the combined acidic aqueous layers with fresh DCM to remove residual neutral or acidic impurities. Discard the organic layer.

  • Basification (Critical Step): Carefully adjust the pH of the aqueous layer to > 11 using 2 M Sodium Hydroxide (NaOH). Causality note: Because tropine has a pKa of ~10.4, the pH must exceed 11 to ensure >90% of the molecules are deprotonated into the free base form.

  • Free Base Extraction: Extract the alkaline aqueous phase with chloroform or DCM (3-4 times). The free base tropine will partition into the organic phase.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (

    
    ), filter, and 2[2].
    
Protocol B: Recrystallization & Decolorization

Mechanistic Rationale: While liquid extraction removes bulk impurities, stereoisomers (like β-tropine) and trace polymeric colorants often remain.3[3].

  • Dissolution: To the crude solid tropine, add ethyl acetate at a ratio of 1:4 (w/w).

  • Decolorization: Add activated carbon (approx. 4-5% w/w relative to the crude solid).3[3].

  • Hot Filtration: Rapidly filter the hot mixture through a pad of Celite to remove the activated carbon.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then3[3].

  • Isolation: Filter the resulting white crystals, wash with a minimal amount of ice-cold ethyl acetate, and dry under vacuum at 40–60 °C to obtain >98% pure α-tropine.

Troubleshooting Guide & FAQs

Q1: My tropine yield is unacceptably low after the final organic extraction. Where did I lose my product? A: The most common failure point is insufficient basification during Protocol A, Step 4. Tropine is highly water-soluble. If the pH is only adjusted to 9 or 10, a significant fraction remains protonated and is lost in the aqueous waste. Always verify the pH is > 11 using a calibrated pH meter or high-range indicator paper. Additionally, consider using chloroform instead of DCM for the final extraction, as4[4].

Q2: How do I separate α-tropine from its epimer, β-tropine (pseudotropine)? A: During the reduction of tropinone, trace amounts of the thermodynamically more stable β-tropine can form. The recrystallization protocol (Protocol B) is specifically designed to resolve this.5[5].

Q3: My purified tropine has a persistent yellow tint. How can I achieve a pure white powder? A: The yellow tint is caused by trace oxidation products or polymeric impurities. Ensure you do not skip the activated carbon treatment in Protocol B.3[3].

Q4: Can I use alternative, scalable methods for extracting tropine from complex plant matrices rather than synthetic mixtures? A: Yes. For complex biological matrices, liquid membrane pertraction is highly effective.4[4].

References

  • Benchchem.
  • Google Patents (CN101696207B).
  • Google Patents (CN102351856B).
  • ResearchGate. "Selective recovery of tropane alkaloids applying liquid membrane technique".
  • ECHEMI. "120-29-6, Tropine Formula".

Sources

Technical Support Center: Tropinone to Tropine Reduction Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for tropane alkaloid synthesis. The reduction of tropinone to tropine (the endo-isomer) is a critical bottleneck in the stereoselective synthesis of anticholinergic drugs like atropine and scopolamine. This guide is designed for researchers and drug development professionals to troubleshoot stereochemical challenges, optimize yields, and implement self-validating protocols for both chemical and biocatalytic reduction pathways.

Section 1: Mechanistic FAQs on Stereocontrol

Q: Why does standard NaBH₄ or LiAlH₄ reduction yield a mixture heavily contaminated with pseudotropine? A: The lack of stereoselectivity is a function of steric discrimination and thermodynamic stability. Tropinone possesses a rigid bicyclic structure with a convex (exo) face and a concave (endo) face. Small hydride donors like NaBH₄ and LiAlH₄ lack the steric bulk required to exclusively attack the carbonyl carbon from one trajectory. Consequently, they attack from both faces, often favoring the thermodynamically more stable exo-alcohol (pseudotropine) over the kinetically favored endo-alcohol (tropine)[1].

Q: How can I chemically maximize the endo-isomer (tropine) yield? A: To force the formation of tropine, you must use a bulky, electrophilic reducing agent like Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78 °C). DIBAL-H coordinates with the carbonyl oxygen and is sterically forced to deliver its hydride exclusively from the less hindered exo (convex) face. This trajectory pushes the resulting hydroxyl group into the axial endo position, yielding up to 97% tropine[2],[1]. Alternatively, catalytic hydrogenation using Raney-Nickel in water provides excellent endo selectivity (>98%)[1].

Q: What is the biocatalytic alternative for absolute stereoselectivity? A: Tropinone Reductase I (TR-I) is an NADPH-dependent short-chain dehydrogenase that yields 100% tropine. The absolute stereospecificity is achieved not by the reagent's approach, but by the enzyme's active site, which binds tropinone in a highly specific, constrained orientation. Conversely, Tropinone Reductase II (TR-II) binds the same substrate in the exact opposite orientation to yield pseudotropine[3].

Section 2: Quantitative Reagent Comparison

To assist in reagent selection, the following table summarizes the stereoselective outcomes of various chemical reduction systems based on historical and empirical data[2],[1].

Reducing SystemSolventTemperatureTropine (endo) YieldPseudotropine (exo) Yield
NaBH₄ WaterAmbient~30%~70%
NaBH₄ MethanolAmbient~49%~51%
LiAlH₄ Diethyl EtherAmbient~44%~56%
DIBAL-H THF-78 °C97% 3%
H₂ / Raney-Ni WaterAmbient>98% <2%

Section 3: Troubleshooting Guide

Issue: I am seeing inconsistent endo/exo ratios when using NaBH₄.

  • Cause: Solvent effects drastically alter the transition state energies in borohydride reductions. As shown in the data table, using water as a solvent favors pseudotropine (~70%), whereas switching to methanol shifts the ratio to a near 1:1 mixture[1].

  • Solution: If you are locked into using NaBH₄, strictly standardize your solvent system and temperature. However, for pharmaceutical-grade tropine synthesis, NaBH₄ should be abandoned in favor of DIBAL-H or TR-I biocatalysis to avoid costly downstream epimer separation.

Issue: Low conversion rates and poor yields when using recombinant Tropinone Reductase I (TR-I) in vitro.

  • Cause: TR-I is highly sensitive to pH fluctuations and requires a continuous supply of the cofactor NADPH. If the pH drifts from the optimal 6.7, or if NADPH is depleted, the reaction will stall[4].

  • Solution: Buffer the reaction strictly with 100 mM MES-NaOH (pH 6.7). Implement an enzymatic cofactor regeneration system (e.g., Glucose Dehydrogenase and glucose) to recycle NADP⁺ back to NADPH, ensuring the reaction is driven to completion without requiring stoichiometric (and expensive) amounts of NADPH.

Section 4: Validated Experimental Protocols

Protocol A: Highly Stereoselective Chemical Reduction (DIBAL-H)

This protocol utilizes steric bulk to kinetically trap the endo-isomer, reliably yielding 97% tropine[2].

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon gas.

  • Solvation: Dissolve 1.0 equivalent of purified tropinone in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Reduction: Slowly add 1.2 equivalents of DIBAL-H (1.0 M solution in THF) dropwise via syringe over 30 minutes. Maintain rigorous stirring.

  • Quenching: After 2 hours at -78 °C, quench the reaction carefully by the dropwise addition of methanol.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stir vigorously until two distinct, clear layers form.

  • Extraction: Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude tropine (97% endo purity).

Protocol B: Biocatalytic Reduction (Tropinone Reductase I)

This protocol leverages the TR-I enzyme for 100% stereospecific conversion[4].

  • Buffer Preparation: Prepare a 100 mM MES-NaOH buffer and adjust the pH precisely to 6.7.

  • Reaction Assembly: In a sterile reaction vessel, combine the MES buffer, 2.5 mM tropinone, and 100 µM NADPH. (Include a GDH/glucose regeneration system for scale-up).

  • Enzyme Addition: Initiate the reaction by adding purified recombinant TR-I enzyme (activity verified >5 IU/mg).

  • Incubation & Monitoring: Incubate the mixture at 30 °C. Monitor the reaction progress spectrophotometrically by tracking the oxidation of NADPH at 340 nm.

  • Termination: Once absorbance at 340 nm stabilizes, terminate the reaction by adjusting the pH to 10 with NaOH, followed by extraction with chloroform to isolate the pure tropine.

Section 5: Workflow & Pathway Diagrams

G cluster_chemical Chemical Reduction cluster_bio Biocatalytic Reduction Tropinone Tropinone (Ketone Precursor) NaBH4 NaBH4 / MeOH (Low Selectivity) Tropinone->NaBH4 DIBAL DIBAL-H / THF (High Selectivity) Tropinone->DIBAL TRI Tropinone Reductase I (TR-I) Tropinone->TRI TRII Tropinone Reductase II (TR-II) Tropinone->TRII Tropine Tropine (Endo-Isomer) NaBH4->Tropine ~49% Pseudo Pseudotropine (Exo-Isomer) NaBH4->Pseudo ~51% DIBAL->Tropine 97% DIBAL->Pseudo 3% TRI->Tropine 100% TRII->Pseudo 100%

Stereoselective pathways for tropinone reduction to tropine vs pseudotropine.

Workflow Step1 1. Dissolve Tropinone in Anhydrous THF Step2 2. Cool to -78°C (Argon Atmosphere) Step1->Step2 Step3 3. Dropwise Addition of DIBAL-H Step2->Step3 Step4 4. Methanol Quench & Warm to RT Step3->Step4 Step5 5. Extraction & Purification (Yields 97% Tropine) Step4->Step5

Step-by-step experimental workflow for DIBAL-H mediated reduction of tropinone.

References

  • Hayakawa, Y., & Noyori, R. (1974). "The Stereoselective Reduction of Tropinone to Tropine". Bulletin of the Chemical Society of Japan. [Link]

  • Dräger, B. (2006). "Tropinone Reductases, Enzymes at the Branch Point of Tropane Alkaloid Metabolism". PubMed / NIH.[Link]

  • Kushwaha, A. K., et al. (2013). "Tropine Forming Tropinone Reductase Gene from Withania somnifera (Ashwagandha): Biochemical Characteristics of the Recombinant Enzyme". PLOS One. [Link]

  • Leffingwell, J. C. (2014). "Oxidative Coupling of Aldehydes & Imines I. An Entry to the Synthesis of 6,6,7,7-Tetraalkyl Tropane Alkaloid Analogs". Leffingwell Reports. [Link]

Sources

Removing tropinone impurities from tropine samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Tropane Alkaloid Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot one of the most persistent bottlenecks in anticholinergic drug synthesis: the separation of unreacted tropinone from tropine.

Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, and self-validating protocols to ensure the high-purity isolation of your target alkaloids.

Diagnostic Workflow for Tropinone Removal

TropinonePurification Start Crude Tropine Sample (Tropinone Contamination) Quantify Quantify Impurity (GC-MS / HPLC) Start->Quantify HighImp > 5% Tropinone (Incomplete Reaction) Quantify->HighImp High LowImp < 5% Tropinone (Trace Impurity) Quantify->LowImp Low Reduction Exhaustive Reduction (Raney Ni / H2) HighImp->Reduction Chromatography Basified Chromatography (Silica + NH3) LowImp->Chromatography Reduction->Quantify Re-evaluate Pure Pure Tropine (>99% Purity) Chromatography->Pure

Caption: Workflow for diagnosing and removing tropinone impurities from tropine.

Quantitative Data: Physicochemical Comparison

To understand why separation fails, we must first look at the physicochemical data. Because both molecules share an identical basic core, standard acid-base extractions are ineffective.

PropertyTropinone (Impurity)Tropine (Target Product)
Core Structure 1[1]8-azabicyclo[3.2.1]octane
Functional Group Ketone (C3)Secondary Alcohol (3α-OH)
Molecular Mass 139.19 g/mol 141.21 g/mol
Basicity (pKa) ~9.8~9.8
Chromatographic Polarity Less polar (elutes first)More polar (elutes later)
Enzymatic Affinity Substrate for TRI / TRIIProduct of TRI

Troubleshooting FAQs & Experimental Protocols

FAQ 1: My crude tropine contains 15% tropinone. Should I use column chromatography to separate them?

No. When tropinone contamination exceeds 5%, attempting chromatographic separation is highly inefficient. The root cause of high tropinone is incomplete chemical or enzymatic reduction. Instead of attempting to separate a large mass of impurity, the most efficient approach is to subject the crude mixture to a chemical rework via exhaustive catalytic hydrogenation2[2].

Protocol 1: Exhaustive Catalytic Hydrogenation

  • Causality: Tropinone reduction requires a strong driving force to prevent the formation of the thermodynamically less stable pseudotropine (3β-hydroxytropane). Using a highly active Raney Nickel catalyst under hydrogen pressure ensures near-quantitative, stereoselective conversion to the desired α-tropanol (tropine) 2[2].

  • Step-by-Step Methodology:

    • Dissolution: Dissolve the crude tropine/tropinone mixture in absolute ethanol (approximately 10 mL per gram of crude material).

    • Catalyst Addition: Add finely dispersed Raney Nickel catalyst (approx. 5% w/w relative to the crude mass).

      • Self-Validation Check: Ensure the catalyst is fully suspended upon agitation. Clumping indicates deactivated or dry catalyst, which will stall the reaction.

    • Hydrogenation: Introduce hydrogen gas into the vessel with vigorous agitation. Maintain pressure until hydrogen uptake completely ceases.

    • Filtration: Filter the mixture through a pad of Celite to remove the Raney Nickel. (Caution: Raney Nickel is pyrophoric; keep the filter cake wet at all times).

    • Recovery: Evaporate the ethanol under reduced pressure to yield tropine with near-zero tropinone and pseudotropine content.

FAQ 2: I have trace tropinone (<2%) remaining, but it severely tails and co-elutes with tropine on my silica column. How do I fix this?

Root Cause: The basic tertiary nitrogen in the tropane core interacts strongly with the acidic silanol groups on standard silica gel. This secondary ionic interaction overrides the primary hydrogen-bonding separation mechanism, causing both the ketone and the alcohol to smear and co-elute 3[3].

Protocol 2: Basified Normal-Phase Chromatography

  • Causality: Adding a volatile base (like aqueous ammonia) to the mobile phase deprotonates the silica surface, neutralizing its acidity. This suppresses the ionic tailing of the nitrogen atom, allowing the separation to be driven purely by the polarity difference between the ketone (tropinone) and the alcohol (tropine) 3[3].

  • Step-by-Step Methodology:

    • Solvent Preparation: Prepare a mobile phase consisting of Chloroform : Methanol : 25% Aqueous Ammonia in an 85:14:1 ratio.

      • Self-Validation Check: Mix thoroughly and allow the solvent to clarify. If the mixture remains cloudy, it is oversaturated with water; you must remake the eluent with a lower aqueous ammonia volume.

    • Column Equilibration: Pack the silica column and flush with at least 3 column volumes of the basified mobile phase to fully neutralize the stationary phase.

    • Loading: Dissolve the crude sample in a minimal amount of the mobile phase and load it carefully onto the column head.

    • Elution & Monitoring: Elute the column and collect fractions. Spot fractions onto a TLC plate and visualize with Dragendorff's reagent. Tropinone (less polar) will elute first, cleanly separated from the more polar tropine.

FAQ 3: Can I use biocatalysis as a "polishing" step to selectively remove trace tropinone?

Yes. In natural plant biosynthesis, tropinone is stereospecifically reduced to tropine by the NADPH-dependent enzyme Tropinone Reductase I (TRI) 4[4].

  • Causality: Recombinant TRI (e.g., derived from Scopolia lurida or Withania somnifera) is highly stereospecific. When incubated with residual tropinone and an NADPH cofactor, it yields exclusively tropine (α-tropanol) rather than the unwanted pseudotropine epimer 5[5]. This makes enzymatic conversion an excellent, green-chemistry polishing step for high-value pharmaceutical batches where zero-tolerance impurity profiles are required.

References

  • Purification strategies for removing impurities from tropane alkaloid reactions - Benchchem. 3

  • Enhancing Tropane Alkaloid Production Based on the Functional Identification of Tropine-Forming Reductase in Scopolia lurida, a Tibetan Medicinal Plant - PMC.4

  • US2366760A - Production of tropine - Google Patents. 2

  • Tropine Forming Tropinone Reductase Gene from Withania somnifera (Ashwagandha): Biochemical Characteristics of the Recombinant Enzyme and Novel Physiological Overtones of Tissue-Wide Gene Expression Patterns - ResearchGate. 5

  • Tropinone - Wikipedia. 1

Sources

Tropane Ring Functionalization: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for tropane alkaloid synthesis. The 8-azabicyclo[3.2.1]octane core presents unique stereochemical challenges due to its rigid bicyclic framework and the steric influence of the nitrogen bridge. This guide addresses the most critical bottlenecks in tropane functionalization—ranging from C3-ketone reductions to advanced transition-metal-catalyzed C(sp3)–H functionalizations—designed specifically for researchers and drug development professionals.

Section 1: Stereoselective Reduction of Tropinone (C3 Functionalization)

FAQ 1: Why does my sodium borohydride (NaBH₄) reduction yield a mixture heavily favoring the 3α-epimer (tropine) when I need the 3β-epimer (pseudotropine)?

Causality & Mechanism: The stereochemical outcome of tropinone reduction is governed by the competition between kinetic and thermodynamic control. The tropane core features a sterically demanding N-methyl bridge on the β-face. Small hydride donors like NaBH₄ and LiAlH₄ attack the ketone from the less hindered α-face (equatorial attack). This kinetic trajectory pushes the resulting hydroxyl group into the axial position, yielding tropine (3α-tropanol) as the major product[1],[2].

To invert this selectivity and obtain the equatorial alcohol (pseudotropine), you must bypass kinetic face-selectivity. This is achieved either through thermodynamic equilibration (e.g., dissolving metal reduction using sodium in n-pentanol) or by utilizing strictly stereospecific enzymes like Tropinone Reductase II (TR-II)[1],[3],[4].

Table 1: Quantitative Comparison of Tropinone Reduction Methods
Reducing Agent / EnzymePrimary ProductStereoselectivity (α:β ratio)Reaction Control
NaBH₄ / MeOH Tropine (3α-OH)~ 80:20Kinetic
LiAlH₄ / THF Tropine (3α-OH)~ 90:10Kinetic
Na / n-Pentanol Pseudotropine (3β-OH)~ 10:90Thermodynamic
TR-I Enzyme Tropine (3α-OH)> 99:1Enzymatic (Stereospecific)
TR-II Enzyme Pseudotropine (3β-OH)< 1:99Enzymatic (Stereospecific)
Protocol 1.1: Self-Validating Synthesis of Tropine via Kinetic Reduction

Objective: Stereoselective preparation of 3α-tropanol.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried flask, dissolve tropinone (1.0 g, 7.18 mmol) in 20 mL of anhydrous methanol and cool to 0 °C[1].

  • Reagent Addition: Add sodium borohydride (0.33 g, 8.62 mmol) portion-wise over 15 minutes to safely manage the exothermic evolution of hydrogen gas[1].

  • Propagation: Stir the mixture at 0 °C for 1 hour, then warm to room temperature for 2 hours[1].

  • Quench & Extraction: Remove methanol under reduced pressure. Basify the aqueous residue with 2 M NaOH to pH > 11 (crucial to ensure the basic tropane nitrogen is fully deprotonated) and extract with chloroform (3 x 20 mL)[1].

  • Self-Validation (GC-FID): Dissolve a 1 mg/mL sample of the crude product in methanol. Inject 1 µL into a GC-FID (Oven: 100 °C to 250 °C at 10 °C/min).

    • Validation Check: Tropine will elute before pseudotropine due to its lower boiling point[1]. If the secondary (later) peak exceeds 20% relative area, verify that the reaction temperature did not exceed ambient conditions during propagation, which can induce unwanted equilibration.

Tropinone_Reduction cluster_enzymatic Enzymatic (Absolute Control) cluster_chemical Chemical (Kinetic vs Thermodynamic) Tropinone Tropinone (Ketone Core) TRI Tropinone Reductase I Tropinone->TRI TRII Tropinone Reductase II Tropinone->TRII NaBH4 NaBH4 / MeOH (Kinetic) Tropinone->NaBH4 NaPent Na / n-Pentanol (Thermodynamic) Tropinone->NaPent Tropine Tropine (3α-OH, Axial) TRI->Tropine 100% Specific Pseudo Pseudotropine (3β-OH, Equatorial) TRII->Pseudo 100% Specific NaBH4->Tropine Major (Axial Attack) NaPent->Pseudo Major (Equilibration)

Fig 1. Stereodivergent reduction pathways of tropinone to tropine and pseudotropine.

Section 2: Regio- and Stereoselective C(sp3)–H Functionalization

FAQ 2: When attempting Pd-catalyzed C-H arylation on the tropane core, I am observing poor C4 regioselectivity and unwanted C2 functionalization. How can I control this?

Causality & Mechanism: In saturated nitrogen heterocycles, the C2 position is typically more activated toward metalation due to the adjacent heteroatom weakening the C-H bond. To override this innate reactivity and force C4-arylation, a bidentate C3-directing group (such as an aminoquinoline auxiliary) is required. However, the directing group alone is insufficient. You must also employ a bulky N-protecting group (e.g., N-Boc). The steric bulk at the nitrogen bridgehead creates a repulsive interaction that physically blocks the palladium catalyst from undergoing oxidative addition at the C2 position, thereby funneling the reaction entirely toward the C4 position to yield cis-3,4-disubstituted tropanes[5].

Protocol 2.1: Regio- and Stereoselective Pd-Catalyzed C4-Arylation

Objective: Synthesis of cis-3,4-disubstituted tropanes via C-H activation.

Step-by-Step Methodology:

  • Preparation: Equip a sealed reaction tube with the N-Boc-protected tropane bearing a C3-aminoquinoline directing group (1.0 equiv).

  • Catalyst & Base Loading: Add Pd(OAc)₂ (catalytic, typically 5-10 mol%), the desired aryl iodide (Ar-I, 4-5 equiv), and K₂CO₃ base[5]. Note: These conditions are intentionally silver-free to minimize oxidative side reactions.

  • Heating: Suspend the mixture in an appropriate solvent (e.g., t-amyl alcohol) and heat to 110 °C for 48–72 hours[5].

  • Isolation: Cool to room temperature, filter through Celite to remove the palladium black and inorganic salts, and purify via silica gel chromatography.

  • Self-Validation (Stereochemical Integrity): Utilize an enantioenriched starting material (e.g., (S)-amide). Measure the optical rotation or use chiral HPLC on the purified product.

    • Validation Check: The reaction must show complete retention of enantiomeric excess. If racemization is observed, it indicates off-target epimerization, likely due to excessive heating or trace acid impurities[5].

CH_Arylation Start N-Boc Tropane + C3-Aminoquinoline Cat Pd(OAc)2, Ar-I, K2CO3 Start->Cat Temp Heat (110°C) Cat->Temp Check Analyze Regioselectivity Temp->Check Issue1 Unwanted C2 Arylation Check->Issue1 If steric bulk is low Success cis-3,4-Disubstituted Tropane Check->Success Optimal C4 Insertion Fix1 Increase N-Protecting Group Bulk Issue1->Fix1 Fix1->Success Redirects to C4

Fig 2. Troubleshooting workflow for regioselective Pd-catalyzed C(sp3)-H arylation.

Section 3: De Novo Assembly via Cycloadditions

FAQ 3: My Rh(II)-catalyzed [4+3] cycloaddition between N-Boc-pyrrole and vinyldiazomethanes yields racemic tropanes. How do I induce high enantioselectivity?

Causality & Mechanism: The [4+3] annulation to form the tropane skeleton proceeds via a tandem cyclopropanation/Cope rearrangement pathway[6],[7]. While chiral dirhodium catalysts (like Rh₂(S-DOSP)₄) can provide moderate asymmetric induction, the transition state of the Cope rearrangement often leads to stereochemical leakage. For absolute stereocontrol, the most reliable method is substrate-controlled asymmetric induction. By attaching a chiral auxiliary—such as (S)-lactate or (R)-pantolactone—directly onto the vinyldiazomethane, you lock the conformation of the intermediate rhodium carbenoid. This dictates a highly stereoselective cyclopropanation that translates into an enantiopure tropane core after the Cope rearrangement[6].

Table 2: Stereocontrol Strategies in Tropane Cycloadditions
StrategyReagents / CatalystsEnantiomeric Excess (ee)Primary Limitation
Achiral Catalyst Rh₂(oct)₄Racemic (0% ee)No asymmetric induction
Chiral Catalyst Rh₂(S-DOSP)₄Moderate (~ 50-70% ee)Stereochemical leakage during Cope rearrangement
Chiral Auxiliary (R)-Pantolactone-vinyldiazomethaneHigh (> 95% ee)Requires pre-synthesis of the chiral auxiliary[6]
References
  • Pseudotropine - Wikipedia. Available at: [Link]

  • Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae - PMC/NIH. Available at:[Link]

  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups - Organic Letters (ACS Publications). Available at:[Link]

  • Enantioselective Synthesis of Functionalized Tropanes by Rhodium(II) Carboxylate-Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Pyrroles - The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Findlay's 2=carbomethoxytropinone article - Hive Serious Chemistry Archive. Available at: [Link]

Sources

Validation & Comparative

Unlocking Tropine: A Comparative Guide to GC-MS Mass Fragmentation and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Tropine (8-methyl-8-azabicyclo[3.2.1]octan-3-ol) serves as the core structural moiety for highly potent tropane alkaloids, including atropine and scopolamine. In pharmaceutical quality control, forensic toxicology, and natural product discovery, the precise identification of tropine is paramount. Because of its rigid bicyclic structure and basic nitrogen, tropine exhibits a highly characteristic mass fragmentation pattern.

This guide objectively compares the performance of Electron Ionization (EI) versus Chemical Ionization (CI) in GC-MS analysis, providing researchers with field-proven, self-validating protocols to ensure absolute structural and quantitative confidence.

Mechanistic Profiling: The Mass Fragmentation Dynamics of Tropine

To optimize an analytical method, one must first understand the molecular behavior of the analyte under vacuum and electron bombardment. In standard 70 eV Electron Ionization (EI), tropine undergoes predictable, structure-driven cleavages.

According to, the molecular ion of underivatized tropine is observed at m/z 141, with key diagnostic fragments at m/z 124, 96, and 82[1]. The causality behind these fragments is rooted in the molecule's bicyclic ring strain and the stability of the resulting cations:

  • m/z 124 (Base Peak): Formed via the rapid alpha-cleavage and loss of the hydroxyl radical (•OH, 17 Da). The resulting dehydrated, tropylium-like cation is highly stable. confirm that m/z 124 is typically the base peak for monosubstituted tropanes[2].

  • m/z 82: Generated through the cleavage of the piperidine ring, leaving a highly stable N-methylpyrrole-like cation. This ion often competes for base-peak status depending on the specific ionization energy and thermal conditions of the source[2].

G M_plus Tropine (M+•) m/z 141 Loss_OH Loss of •OH (-17 Da) Alpha-cleavage M_plus->Loss_OH Ring_Cleavage Pyrrolidine/Piperidine Ring Cleavage M_plus->Ring_Cleavage MZ_124 Dehydrated Tropylium-like m/z 124 Loss_OH->MZ_124 MZ_82 N-methylpyrrole ion m/z 82 Ring_Cleavage->MZ_82 MZ_96 m/z 96 Ring_Cleavage->MZ_96

Caption: Proposed EI-MS fragmentation pathway of underivatized tropine.

Comparative Analysis: Electron Ionization (EI) vs. Chemical Ionization (CI)

When configuring a GC-MS system for tropine analysis, the choice of ionization mode directly dictates the quality of the data. While EI is the industry standard, CI offers critical advantages for complex biological matrices.

  • Electron Ionization (EI): As a "hard" ionization technique, EI shatters the tropine molecule. The molecular ion (m/z 141) is often weak (<10% relative abundance). However, the rich fragmentation fingerprint (m/z 124, 96, 82) allows for definitive structural elucidation and high-confidence NIST/Wiley library matching.

  • Positive Chemical Ionization (PCI): Using a reagent gas like methane (CH4), PCI acts as a "soft" ionization technique. Proton transfer yields a robust [M+H]+ ion at m/z 142. This is critical when analyzing highly complex matrices where the low-mass m/z 82 or 124 ions might be obscured by co-eluting background noise.

Table 1: Performance Comparison of GC-MS Ionization Modes for Tropine
Analytical ParameterElectron Ionization (EI, 70 eV)Positive Chemical Ionization (PCI, CH4)
Primary Application Untargeted screening, library matchingMolecular weight confirmation, complex matrices
Base Peak m/z 124 (or m/z 82)m/z 142[M+H]+
Molecular Ion Abundance Low (<10% relative abundance)High (>90% relative abundance)
Diagnostic Fragments m/z 141, 124, 96, 82m/z 142, 124 (loss of H2O from protonated ion)
Sensitivity (LOD) ~5 ng/mL (SIM mode)~10–15 ng/mL (SIM mode)
Structural Elucidation Excellent (Rich fragmentation)Poor (Minimal fragmentation)

Self-Validating Experimental Protocol: GC-MS Tropine Analysis

To ensure scientific integrity, the following methodology is designed as a self-validating system . The inclusion of a deuterated internal standard validates extraction recovery, while synchronous SIM/Scan acquisition ensures that quantitative precision (SIM) is continuously authenticated by full-spectrum library matching (Scan), eliminating false positives.

Step 1: Matrix Extraction & Preparation
  • Alkalinization: Adjust the biological sample (e.g., urine or plant extract) to pH 9.5–10.0 using 0.1 M NaOH. Causality: Tropine is a basic alkaloid (pKa ~10.35). Alkalinization suppresses ionization, driving the molecule into its lipophilic free-base form for efficient organic partitioning.

  • Internal Standard: Spike the sample with Atropine-d3 (100 ng/mL) prior to extraction to track matrix effects and recovery losses.

  • Liquid-Liquid Extraction (LLE): Extract with a chloroform/isopropanol mixture (9:1, v/v). Centrifuge at 3000 × g for 10 minutes, collect the organic layer, and evaporate to dryness under a gentle nitrogen stream.

Step 2: Optional Derivatization

Note: While tropine can be analyzed underivatized, derivatization is recommended for trace analysis.

  • Reconstitute the dried residue in 50 µL of ethyl acetate.

  • Add 50 µL of BSTFA + 1% TMCS and incubate at 60°C for 30 minutes. Causality: Derivatizing the C3-hydroxyl group to a trimethylsilyl (TMS) ether prevents hydrogen bonding with active silanol sites in the GC inlet, eliminating peak tailing and improving the limit of detection.

Step 3: GC Separation Parameters
  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)[1].

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C. Causality: Maintaining the inlet at or below 250°C is critical. demonstrate that higher temperatures induce the degradation of parent alkaloids (like atropine) into dehydrated artifacts (apoatropine), which artificially skews the quantitative profile of the sample[3].

  • Oven Program: 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

Step 4: MS Acquisition (EI Mode)
  • Temperatures: Ion Source at 230°C; Quadrupole at 150°C[1].

  • Acquisition Mode: Synchronous SIM/Scan.

  • Scan Range: 50–400 amu.

  • SIM Ions (Underivatized Tropine): m/z 124 (Quantifier); m/z 82, 96, 141 (Qualifiers).

Workflow Ext Liquid-Liquid Extraction (pH 9-10) Deriv Optional Derivatization (BSTFA/TMCS) Ext->Deriv Inj GC Inlet (250°C) Splitless Injection Deriv->Inj Ion Ionization Mode Selection Inj->Ion EI Electron Ionization (70 eV) Fragments: m/z 124, 82 Ion->EI Structural ID CI Chemical Ionization (CH4) Protonated: m/z 142 Ion->CI MW Confirmation

Caption: Self-validating GC-MS workflow for tropine extraction, injection, and ionization.

References

  • Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery Source: Molecules (NIH/PMC) URL:[Link]

  • Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet Source: Toxics (NIH/PMC) URL:[Link]

Sources

High-Resolution Crystal Structure Determination of Tropine Monohydrate: A Comparative Guide to SCXRD and MicroED

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publishable Comparison Guide & Experimental Methodology

Executive Summary

Tropine (3α-hydroxytropane) is a fundamental tropane alkaloid and a critical precursor in the synthesis of anticholinergic therapeutics. In its solid state, it frequently crystallizes as a monohydrate. Determining the precise 3D crystal structure of tropine monohydrate—specifically the conformation of its bridged bicyclic system and the hydrogen-bonding network facilitated by the hydration water—is essential for understanding its physicochemical stability and stereospecific enzyme binding[1].

However, pharmaceutical hydrates present a unique crystallographic challenge: they are highly prone to efflorescence (dehydration) and often precipitate as microcrystalline powders rather than the large, well-ordered single crystals traditionally required for analysis[2]. As a Senior Application Scientist, I have structured this guide to objectively compare the gold-standard Single-Crystal X-ray Diffraction (SCXRD) against the rapidly emerging Microcrystal Electron Diffraction (MicroED) , providing field-proven, self-validating protocols for both modalities.

Comparative Analysis of Analytical Modalities

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

SCXRD remains the most trusted method for absolute structure determination in pharmaceutical development[3]. It relies on the scattering of X-rays by the electron clouds of atoms.

  • The Advantage: SCXRD provides unparalleled precision in determining atomic coordinates, thermal parameters, and absolute configuration. At cryogenic temperatures, it excels at locating the light hydrogen atoms of the water of hydration via difference Fourier maps.

  • The Bottleneck: SCXRD requires large, high-quality single crystals (typically >10–100 µm in all dimensions). Growing these crystals for tropine monohydrate is notoriously difficult, as the hydrate is unstable in ambient air and readily degrades into an amorphous powder[4].

Microcrystal Electron Diffraction (MicroED): The Nanoscale Solution

MicroED is a transformative technique for samples that refuse to form large crystals. It utilizes a transmission electron microscope (TEM) operating at cryogenic temperatures to collect diffraction data from sub-micron crystals[2].

  • The Advantage: Electrons interact with the electrostatic potential of atoms, an interaction roughly 10^4 times stronger than X-rays with electron clouds. This allows MicroED to solve high-resolution structures from crystals as small as 100 nm, bypassing the crystallization bottleneck entirely[3]. It is highly effective for rapid polymorph screening and absolute stereochemistry determination of pharmaceutical powders[4][5].

  • The Bottleneck: The strong interaction of electrons leads to dynamical scattering (multiple scattering events within thick crystals), which can distort Bragg intensities and complicate kinematical refinement[4]. Furthermore, organic hydrates are highly sensitive to radiation damage from the electron beam.

Powder X-ray Diffraction (PXRD): The Bulk Validator

While PXRD struggles to solve complex de novo structures from scratch without high-quality data and extensive computational modeling, it is the ultimate tool for phase purity. In our workflows, PXRD is used not as a standalone structure-solution tool, but as the mandatory bulk-validation mechanism for MicroED results.

Decision Matrix for Method Selection

To determine the optimal crystallographic workflow for a newly synthesized batch of tropine monohydrate, follow the logic outlined in the decision matrix below.

Workflow Start Tropine Monohydrate Batch Synthesized Assess Microscopic Size Assessment Start->Assess Decision Crystal Size > 10 µm? Assess->Decision SCXRD SCXRD Workflow (Gold Standard) Decision->SCXRD Yes MicroED MicroED Workflow (< 1 µm Crystals) Decision->MicroED No (Nanocrystals) PXRD PXRD + Rietveld (Bulk Phase Check) Decision->PXRD No (Polycrystalline) End 3D Structure & H-Bonding Network SCXRD->End R1 < 5% MicroED->End Kinematical Refinement PXRD->End Phase Purity

Decision matrix for selecting the optimal crystallographic method for tropine monohydrate.

Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove its own accuracy. The following methodologies are designed as self-validating systems, explaining the causality behind every critical step.

Protocol A: SCXRD of Tropine Monohydrate (Large Crystals)

Objective: Elucidate the exact hydrogen-bonding network between the tropine 3α-hydroxyl group, the tertiary amine, and the hydration water.

  • Harvesting & Environmental Shielding (Causality): Tropine monohydrate relies on the water molecule to stabilize its lattice. Exposure to ambient humidity fluctuations causes rapid efflorescence. Action: Immediately upon removal from the mother liquor, submerge the crystal in Paratone-N oil. This creates an impermeable hydrophobic barrier, physically trapping the water molecule within the lattice.

  • Cryo-Mounting: Mount the oil-coated crystal on a MiTeGen loop and plunge it directly into a 100 K nitrogen cold stream on the diffractometer. Causality: Cryo-cooling drastically reduces atomic thermal vibrations (B-factors), which is an absolute physical requirement to accurately locate the low-electron-density hydrogen atoms of the water molecule.

  • Data Collection: Collect full-sphere data using a Cu Kα microfocus source. Integrate and scale the data using standard crystallographic software (e.g., APEX4 or CrysAlisPro).

  • Self-Validation Check: The protocol validates itself during refinement. The structure is considered accurate and the hydrate intact only if the R1 factor converges below 5%, and the final difference Fourier map shows no residual electron density peaks greater than 1.0 e⁻/ų. The presence of distinct Q-peaks corresponding to the water protons confirms the preservation of the monohydrate state.

Protocol B: MicroED of Tropine Monohydrate (Microcrystalline Powder)

Objective: Determine the structure from a batch that yielded only sub-micron powder, bypassing the need for recrystallization[2].

  • Sample Preparation & Thinning: Deposit ~1 mg of the dry powder onto a holey carbon TEM grid. Causality: If crystals are thicker than ~300 nm, the electron beam will undergo dynamical scattering (bouncing multiple times within the lattice), which distorts the measured intensities and ruins the structural refinement[4]. Action: If necessary, use a cryo-Focused Ion Beam (cryo-FIB) to mill the crystals down to an optimal thickness of 150–200 nm.

  • Continuous Rotation Data Collection: Insert the grid into a cryo-TEM operating at 90 K. Collect data using continuous rotation (e.g., 0.5°/sec) under a strictly controlled low electron dose (<0.01 e⁻/Ų/sec). Causality: Organic hydrates are highly sensitive to radiation damage. A low dose prevents the beam from "boiling off" the hydration water, while continuous rotation integrates the intensities over a wedge, approximating kinematical scattering[4].

  • Self-Validation Check: MicroED data from a single nanocrystal is prone to selection bias. To validate the system, the unit cell parameters derived from the MicroED refinement must be simulated into a theoretical powder pattern. This theoretical pattern is then cross-referenced against an experimental PXRD pattern of the bulk powder. A match proves that the selected nanocrystal is a true representative of the bulk tropine monohydrate, rather than an anhydrous impurity or a transient polymorph[3].

Quantitative Performance Comparison

To facilitate objective decision-making, the table below summarizes the practical and performance metrics of each modality when applied to pharmaceutical hydrates like tropine monohydrate.

ParameterSCXRD (Gold Standard)MicroED (Emerging)PXRD + Rietveld (Bulk)
Optimal Crystal Size > 10 µm100 nm – 500 nmBulk powder (1–5 µm)
Sample Amount Required Single crystal (µg)< 1 mg10 – 50 mg
Radiation Source X-rays (Cu/Mo Kα)Electrons (200-300 keV)X-rays (Cu Kα)
Interaction Mechanism Electron cloud scatteringElectrostatic potential scatteringElectron cloud scattering
Data Collection Time 2 – 24 hours< 10 minutes1 – 4 hours
Ability to Locate Hydrogens Excellent (at 100 K)Moderate to GoodPoor
Typical R1 Value 2% – 5%10% – 15%N/A (Rwp typically 5–10%)
Hydrate Sensitivity High (requires oil coating)High (requires cryo-transfer)Low (bulk analysis)

Conclusion

For the structural determination of tropine monohydrate, SCXRD remains the definitive tool for mapping precise hydrogen-bonding networks, provided that large, stable crystals can be grown and protected from efflorescence. However, when crystallization becomes a bottleneck, MicroED offers a highly robust, rapid alternative that requires only femtograms of material per diffracting crystal[2]. By strictly controlling electron dose, utilizing continuous rotation to mitigate dynamical scattering[4], and enforcing PXRD cross-validation, MicroED can reliably elucidate the structures of complex pharmaceutical hydrates directly from raw powders.

References

1.[3] Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research". Creative Biostructure. URL: [Link] 2.[5] NIH PubMed Central. "Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation". National Institutes of Health. URL: [Link] 3.[2] Technology Networks. "Obtaining Crystal Structures of Drug Compounds With Microcrystal Electron Diffraction". Technology Networks. URL: [Link] 4.[4] NIH PubMed Central. "Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED". National Institutes of Health. URL: [Link] 5.[1] ACS Publications. "Structure of Tropinone Reductase-II Complexed with NADP+ and Pseudotropine at 1.9 Å Resolution". Biochemistry. URL: [Link]

Sources

Validating the Purity of 3α-Tropanol: A Comparative Guide to Melting Point Determination

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and quality control of tropane alkaloids, the accurate determination of physical constants is paramount for confirming identity and purity. 3α-Tropanol, a key synthetic intermediate, requires rigorous characterization to ensure the integrity of downstream products. This guide provides a comprehensive comparison of two primary methods for melting point validation: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC). By understanding the principles and practical execution of each technique, researchers can make informed decisions for the robust characterization of 3α-tropanol.

The Critical Role of Melting Point in Purity Assessment

The melting point of a pure crystalline solid is a distinct physical property. For a pure substance, the melting range—the span between the temperature at which the first droplet of liquid appears to the temperature at which the entire solid phase has liquefied—is typically narrow, often within 0.5-1.0°C. However, the presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression and a broadening of the melting range. This makes melting point determination a fundamental and accessible tool for assessing the purity of a compound.

Comparative Analysis of 3α-Tropanol and Related Compounds

To contextualize the importance of accurate melting point determination, it is useful to compare the expected melting point of 3α-tropanol with its common stereoisomer, 3β-tropanol (pseudotropine), and its synthetic precursor, tropinone. The distinct differences in their melting points underscore the ability of this technique to differentiate between closely related structures.

CompoundChemical StructureLiterature Melting Point (°C)
3α-Tropanol 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol (endo)50-64
3β-Tropanol (Pseudotropine) 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol (exo)108-109[1][2]
Tropinone 8-Methyl-8-azabicyclo[3.2.1]octan-3-one40-44[3][4][5][6]

Note: The reported melting point of 3α-tropanol shows some variability in the literature, which further emphasizes the need for experimental verification.

Method 1: Capillary Melting Point Determination

The capillary method is a long-established and widely used technique for determining the melting point of a solid. It relies on the visual observation of the phase transition of a small sample packed into a glass capillary tube as it is heated.

Experimental Protocol

1. Sample Preparation:

  • Ensure the 3α-tropanol sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

  • Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

  • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.

2. Apparatus Setup:

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Ensure the thermometer is correctly positioned with the bulb parallel to the section of the capillary containing the sample.

3. Measurement:

  • Begin heating at a rapid rate (e.g., 10-15°C per minute) to quickly approach the expected melting point.

  • Approximately 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute.[7] This slow heating rate is crucial for accurate determination.

  • Record the temperature at which the first droplet of liquid is observed (T1).

  • Continue heating slowly and record the temperature at which the last solid crystal melts (T2).

  • The melting range is reported as T1 - T2.

Causality and Self-Validation

The slow heating rate near the melting point ensures thermal equilibrium between the sample, the heating block, and the thermometer, which is critical for an accurate reading.[7] For self-validation, it is recommended to perform the measurement in triplicate. Consistent results across the three measurements provide confidence in the determined melting range. A broad melting range (greater than 2°C) or a value that is significantly lower than the literature value for pure 3α-tropanol suggests the presence of impurities.

Method 2: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6][8] This method provides more quantitative data than the capillary method and can detect other thermal events.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh 2-5 mg of the finely powdered 3α-tropanol sample into a DSC pan (typically aluminum).

  • Crimp the pan to encapsulate the sample.

2. Instrument Setup:

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Program the instrument with the desired temperature profile. A typical profile for melting point determination would be to equilibrate at a temperature below the expected melting point (e.g., 25°C), followed by a heating ramp of 5-10°C per minute to a temperature above the melting point (e.g., 100°C).

3. Data Acquisition and Analysis:

  • Initiate the temperature program and record the heat flow as a function of temperature.

  • The melting of the sample will appear as an endothermic peak on the DSC thermogram.

  • The melting point is typically reported as the onset temperature of the peak or the peak maximum. The area under the peak corresponds to the enthalpy of fusion.

Causality and Self-Validation

The DSC provides a highly sensitive and automated measurement of the melting transition.[5] The shape of the endothermic peak is indicative of the sample's purity. A sharp, symmetrical peak suggests a high degree of purity, while a broad, asymmetrical peak points to the presence of impurities. The instrument is calibrated using certified reference materials with known melting points (e.g., indium) to ensure temperature accuracy.[8]

Visualizing the Workflow

Melting_Point_Validation_Workflow cluster_SamplePrep Sample Preparation cluster_Methods Melting Point Determination cluster_DataAnalysis Data Analysis & Comparison cluster_Conclusion Conclusion Sample Pure 3α-Tropanol Grind Grind to a Fine Powder Sample->Grind Dry Ensure Sample is Dry Grind->Dry Capillary Capillary Method Dry->Capillary Pack Capillary DSC DSC Analysis Dry->DSC Weigh into Pan Visual Observe & Record Melting Range (T1-T2) Capillary->Visual Thermogram Analyze DSC Thermogram (Onset, Peak, Enthalpy) DSC->Thermogram Compare Compare with Literature Values Visual->Compare Thermogram->Compare Purity Assess Purity & Confirm Identity Compare->Purity

Caption: Workflow for the melting point validation of 3α-tropanol.

Interpreting the Results: A Comparative Summary

FeatureCapillary MethodDifferential Scanning Calorimetry (DSC)
Principle Visual observation of phase changeMeasurement of heat flow difference
Data Output Melting range (T1 - T2)Thermogram with endothermic peak (onset, peak max, ΔH)
Purity Indication Broadening of melting range, depression of melting pointBroad, asymmetric peak, lower onset temperature
Quantitative Data NoEnthalpy of fusion (ΔH)
Sensitivity LowerHigher
Throughput Manual, lowerAutomated, higher
Subjectivity High (relies on operator's observation)Low (instrumental analysis)

Expected DSC Thermogram for 3α-Tropanol

  • A stable baseline prior to melting.

  • A sharp, well-defined endothermic peak in the region of 50-64°C.

  • A clear onset temperature, representing the beginning of the melt.

  • A distinct peak maximum.

  • A return to a stable baseline after the completion of melting.

DSC_Thermogram origin xaxis Temperature (°C) origin->xaxis yaxis Heat Flow (mW) Endo Up origin->yaxis p1 p2 p1->p2 onset p2->onset peak onset->peak p3 peak->p3 p4 p3->p4 label_baseline1 Baseline label_peak Melting Endotherm label_baseline2 Baseline xlabel1 20 xlabel2 40 xlabel3 60 xlabel4 80 xlabel5 100

Caption: Hypothetical DSC thermogram for pure 3α-tropanol.

Conclusion

Both the capillary method and Differential Scanning Calorimetry are valuable techniques for the melting point validation of pure 3α-tropanol. The capillary method offers a simple, accessible approach for a preliminary assessment of purity. However, for a more definitive and quantitative analysis, DSC is the superior technique, providing higher sensitivity, objectivity, and additional thermodynamic information. For rigorous drug development and quality control, the use of orthogonal methods is recommended. Therefore, employing both techniques can provide a comprehensive and robust validation of the identity and purity of 3α-tropanol.

References

  • Grokipedia. Pseudotropine. Available from: [Link]

  • Wikipedia. Tropinone. Available from: [Link]

  • TA Instruments. Interpreting Unexpected Events and Transitions in DSC Results. Available from: [Link]

  • PubChem. Tropinone. Available from: [Link]

  • Worldwide Life Sciences. (2026, February 27). Tropinone, 100g. Available from: [Link]

  • ChemBK. 3-beta-tropanol. Available from: [Link]

  • The Merck Index Online. Pseudotropine. Available from: [Link]

  • University of Alberta. Melting point determination. Available from: [Link]

  • Pharmaffiliates. 3-Tropanol. Available from: [Link]

  • Thai Herbal Pharmacopoeia. 4.3 DETERMINATION OF MELTING RANGE AND MELTING TEMPERATURE. Available from: [Link]

  • ResearchGate. Differential scanning calorimetry (DSC) thermograms representing excess... | Download Scientific Diagram. Available from: [Link]

  • NIST. tropan-3α-ol. Available from: [Link]

  • PMC. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Available from: [Link]

  • ResearchGate. DSC curves of the compounds: a – Eu(2-Cl-BP) 3 ⋅2H 2 O (m i =5.2 mg), b... | Download Scientific Diagram. Available from: [Link]

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Comparative pharmacology of tropine and scopine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacology of Tropine and Scopine: Structural Dynamics, Receptor Kinetics, and Brain-Targeting Applications

Executive Summary

Tropane alkaloids are foundational to modern neuropharmacology, acting primarily as competitive antagonists at muscarinic acetylcholine receptors (mAChRs)[1]. At the structural core of these agents lie two distinct bicyclic amine scaffolds: tropine (the base alcohol of atropine) and scopine (the base alcohol of scopolamine). This guide provides an objective, data-driven comparison of their pharmacological profiles, emphasizing how a single structural variation—an epoxide bridge—fundamentally alters pharmacokinetics, receptor kinetics, and translational utility in drug development.

Physicochemical Causality and Pharmacokinetics

The defining structural difference between tropine and scopine is the presence of a 6,7-epoxide (oxygen bridge) on the tropane ring of scopine[2]. This modification is not merely topological; it dictates the molecule's electronic distribution and subsequent pharmacokinetic behavior.

  • Inductive Electron Withdrawal: The electronegative oxygen atom of the epoxide ring in scopine exerts a strong inductive electron-withdrawing effect on the nearby tertiary amine nitrogen.

  • pKa Modulation: This withdrawal decreases the electron density on the nitrogen, significantly lowering its basicity. Consequently, the pKa drops from ~9.8 (tropine/atropine) to ~7.7 (scopine/scopolamine)[2].

  • Blood-Brain Barrier (BBB) Permeability: At a physiological pH of 7.4, tropine derivatives are almost entirely ionized (>99%), restricting their passive diffusion. In contrast, a substantial fraction of scopine derivatives exists in the un-ionized, lipophilic free-base form, allowing rapid transcytosis across the BBB[2][3]. This causality explains why scopine-based drugs induce profound central nervous system (CNS) effects (e.g., amnesia, sedation), whereas tropine-based drugs primarily exert peripheral anticholinergic actions.

Comparative Receptor Kinetics and Pharmacodynamics

While the base alcohols themselves possess relatively weak intrinsic affinity for mAChRs (e.g., scopine IC50 ~ 3.0 µM) compared to their tropic acid esters[4], their structural geometry dictates distinct pharmacological targeting.

  • Tissue-Specific Subtype Affinity: Experimental radioligand binding assays in rabbit aorta tissue reveal distinct binding preferences. Endothelial mAChR binding sites exhibit a high affinity for scopolamine (possessing the scopine base), whereas smooth muscle binding sites preferentially bind antagonists possessing the tropine base (such as atropine and homatropine)[5].

  • Off-Target Profiling: Beyond mAChRs, scopine and tropine derivatives exhibit micromolar affinity for 5-HT3 receptors. However, the specific tetrahedral carbon linker and the conformational rigidity imposed by the scopine head result in altered binding dynamics and steric restraints within the 5-HT3 receptor cavity compared to classical 5-HT3 antagonists[3].

Translational Application: Scopine as a Brain-Targeting Vector

Leveraging the physicochemical causality of the 6,7-epoxide, researchers have repurposed scopine from a mere pharmacophore to a highly efficient brain-targeting moiety. In neuro-oncology, delivering alkylating agents across the BBB remains a critical bottleneck.

Conjugating the chemotherapeutic agent chlorambucil (CHL) with scopine to form a Chlorambucil-Scopine (CHLS) prodrug drastically enhances CNS penetrance. Pharmacokinetic tissue distribution studies demonstrate that the CHLS prodrug achieves an Area Under the Curve (AUC) and Cmax in the brain that are 14.25-fold and 12.20-fold higher, respectively, than unmodified CHL[6]. Furthermore, the CHLS prodrug exhibited superior anti-glioma activity in C6 cells, reducing the IC50 to 65.42 nM (compared to >400 nM for standard CHL)[6].

Quantitative Pharmacological Comparison

Pharmacological PropertyTropine Scaffold (e.g., Atropine)Scopine Scaffold (e.g., Scopolamine)Mechanistic Consequence
Core Structure 8-azabicyclo[3.2.1]octane6,7-epoxy-8-azabicyclo[3.2.1]octaneEpoxide bridge alters 3D conformation and steric bulk.
Amine Basicity (pKa) ~9.8~7.7Epoxide exerts inductive electron withdrawal, lowering pKa[2].
Ionization at pH 7.4 Highly ionized (>99%)Significantly un-ionized (~33%)Dictates lipophilicity and membrane permeability.
BBB Permeability Poor / SlowHigh / RapidScopine derivatives readily enter the CNS[3].
Receptor Specificity Smooth muscle mAChR preferenceEndothelial mAChR preferenceDistinct tissue-level anticholinergic responses[5].

Self-Validating Experimental Protocols

As a standard of trustworthiness, the following protocols are designed as self-validating systems, ensuring that artifacts are controlled and causality is clear.

Protocol A: In Vitro Radioligand Displacement Assay (mAChR Affinity)

Objective: Determine the binding affinity (IC50) of tropane derivatives at target receptors.

  • Membrane Preparation: Homogenize target tissue (e.g., rabbit aorta) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Causality: Cold temperatures prevent protease-mediated degradation of the delicate mAChR extracellular domains.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 0.5 nM [3H]-N-methylscopolamine ([3H]-NMS) and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁴ M) for 60 min at 37°C.

  • Self-Validation (Non-Specific Binding): Run parallel assays containing 10 µM Atropine. Causality: This saturates all specific mAChR sites. Any remaining radioactive signal is non-specific lipid binding, which must be subtracted to calculate true specific binding.

  • Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Quantify radioactivity using liquid scintillation counting.

Protocol B: In Vivo BBB Permeability & LC-MS/MS Quantification (Prodrug Vectorization)

Objective: Evaluate scopine as a brain-targeting moiety for chemotherapeutics.

  • Dosing: Administer Chlorambucil (CHL) or Chlorambucil-Scopine (CHLS) intravenously (5 mg/kg) to murine models[6].

  • Perfusion & Sampling (Critical Step): At predetermined time points, euthanize the subjects and immediately perfuse transcardially with ice-cold saline. Causality: Perfusion flushes all blood from the cerebral microvasculature. Without this, residual blood in the brain vessels would cause a false-positive spike in brain concentration data.

  • Extraction & Internal Standard: Homogenize brain tissue. Spike homogenates with a known concentration of an internal standard (IS). Causality: The IS validates the extraction efficiency; if IS recovery drops, the sample preparation is flagged for matrix effects. Extract analytes using ethyl acetate.

  • LC-MS/MS Analysis: Analyze the organic phase via LC-MS/MS using multiple reaction monitoring (MRM) to calculate the AUC and Cmax, establishing the brain-targeting index.

Visualizations

Mechanism Tropane Tropane Alkaloid (Atropine / Scopolamine) mAChR Muscarinic Receptor (mAChR) Tropane->mAChR Competitive Antagonism PLC Phospholipase C (Inactivated) mAChR->PLC Gq-protein Uncoupled Ca2 Intracellular Ca2+ (Depleted) PLC->Ca2 Signaling Arrest

Figure 1: Pharmacodynamic blockade of mAChR downstream signaling by tropane esters.

Workflow S1 1. Prodrug Synthesis (Chlorambucil + Scopine) S2 2. Intravenous Injection (Murine Model) S1->S2 S3 3. BBB Transcytosis (Passive Diffusion) S2->S3 S4 4. Tissue Extraction (Saline Perfusion & Homogenization) S3->S4 S5 5. LC-MS/MS Analysis (Pharmacokinetic Profiling) S4->S5

Figure 2: Experimental workflow for evaluating scopine-mediated BBB prodrug vectorization.

References

  • Bioconjugate Chemistry (2014) . Scopine as a novel brain-targeting moiety enhances the brain uptake of chlorambucil. PubMed/NIH. URL:[Link]

  • European Journal of Pharmacology (1991) . Atropine- and scopolamine-resistant subtypes of muscarinic receptors in the rabbit aorta. PubMed/NIH. URL:[Link]

  • Neuropharmacology (2011) . The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors. PMC/NIH. URL:[Link]

  • ACS Chemical Neuroscience (2020) . Dark Classics in Chemical Neuroscience: An Evidence-Based Systematic Review of Belladonna. ACS Publications. URL:[Link]

  • Brody's Human Pharmacology: Molecular to Clinical (5th Ed.) . Differences in the action of Scopolamine and Atropine. StackExchange Biology. URL:[Link]

  • Joint FAO/WHO Expert Meeting (2020) . Tropane Alkaloids. Food and Agriculture Organization of the United Nations. URL:[Link]

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A Researcher's Guide to Establishing a Reference Standard for 2,3-dihydro-3α-hydroxy-8-methylnortropidine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data form the bedrock of drug safety and efficacy. Central to this is the use of highly characterized reference standards.[1][2] These standards are the benchmarks against which new drug substances and products are measured, ensuring their identity, purity, strength, and quality. While official pharmacopeial reference standards are available for many common active pharmaceutical ingredients (APIs), researchers often encounter novel or less common compounds, such as 2,3-dihydro-3α-hydroxy-8-methylnortropidine, for which no such standards exist.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to qualify an in-house or "candidate" reference standard for 2,3-dihydro-3α-hydroxy-8-methylnortropidine. We will detail a scientifically rigorous process that aligns with international regulatory expectations, ensuring the generation of trustworthy and reproducible analytical results. This process involves a thorough characterization of the candidate material and a comparative analysis against established, structurally related tropane alkaloid reference standards.

The Challenge: The Absence of a Pharmacopeial Standard

2,3-dihydro-3α-hydroxy-8-methylnortropidine is a tropane alkaloid, a class of naturally occurring compounds known for their diverse pharmacological activities.[3] The absence of a commercially available, pharmacopeial-grade reference standard for this specific molecule necessitates the establishment of an in-house primary reference standard. According to guidelines from the International Council for Harmonisation (ICH), a primary reference standard must be a substance shown by an extensive set of analytical tests to be authentic material of high purity.[1][4]

Our approach, therefore, will be to qualify a high-purity batch of 2,3-dihydro-3α-hydroxy-8-methylnortropidine by:

  • Comprehensive Structural Elucidation and Physicochemical Characterization: To unequivocally confirm its identity.

  • Rigorous Purity Assessment: To quantify all organic, inorganic, and solvent-related impurities.

  • Comparative Analysis: To benchmark its analytical performance against established reference standards of structurally similar tropane alkaloids.

Selection of Comparator Reference Standards

To establish the analytical suitability of our candidate standard, it is logical to compare its performance with well-characterized, commercially available reference standards of related compounds. For this purpose, we have selected three widely recognized tropane alkaloids:

  • Atropine: A tropane ester with a long history of use and a readily available pharmacopeial reference standard.[3][5][6] Its complex structure provides a good test for the specificity of analytical methods.

  • Scopolamine: Another widely used tropane alkaloid, also available as a high-purity reference standard.[7][8][9] It shares the core tropane skeleton but differs in its ester side chain and the presence of an epoxide ring.

  • Tropine: The foundational alcohol of many tropane alkaloids, including atropine.[10][11][12][13] Its structural simplicity makes it an excellent baseline comparator for the core nortropidine structure of our target compound.

These comparators will be used to validate the chromatographic methods developed for our candidate standard, ensuring that the methods can adequately separate the target analyte from its potential precursors, isomers, and degradation products.

cluster_candidate Candidate Standard cluster_comparators Comparator Reference Standards Candidate 2,3-dihydro-3α-hydroxy-8- methylnortropidine (High Purity Batch) Analytical_Methods Comparative Analytical Methods (e.g., HPLC, GC-MS) Candidate->Analytical_Methods Atropine Atropine (Pharmacopeial Standard) Atropine->Analytical_Methods Scopolamine Scopolamine (Pharmacopeial Standard) Scopolamine->Analytical_Methods Tropine Tropine (Primary Standard) Tropine->Analytical_Methods Data_Evaluation Data Evaluation & Qualification Analytical_Methods->Data_Evaluation Evaluate Specificity, Resolution, and System Suitability

Caption: Comparative analysis workflow.

Part 1: Comprehensive Characterization of the Candidate Reference Standard

The qualification of an in-house reference standard begins with its exhaustive characterization. The goal is to confirm its identity and determine its purity with a high degree of certainty. This is typically achieved using a combination of orthogonal (different and independent) analytical techniques.

Experimental Protocol: Full Characterization

1. Identity and Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Procedure: Dissolve an accurately weighed amount of the candidate standard in a suitable deuterated solvent (e.g., CDCl₃ or D₂O). Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

    • Causality: NMR provides the most definitive information about the molecular structure. ¹H and ¹³C spectra confirm the presence of expected functional groups and the carbon-hydrogen framework, while 2D NMR experiments establish the connectivity between atoms, confirming the specific isomeric structure of 2,3-dihydro-3α-hydroxy-8-methylnortropidine.

  • Mass Spectrometry (MS):

    • Procedure: Infuse a dilute solution of the candidate standard into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Causality: MS provides the accurate molecular weight and elemental composition, confirming the molecular formula.[14] The fragmentation pattern can also offer additional structural confirmation.

  • Infrared (IR) Spectroscopy:

    • Procedure: Analyze the neat solid sample using an FT-IR spectrometer with an ATR accessory.

    • Causality: The IR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups, such as the hydroxyl (-OH) group and the tertiary amine.

2. Purity and Potency Assessment

The potency of a reference standard is typically assigned using a mass balance approach, where the final purity value is obtained by subtracting the percentages of all identified impurities from 100%.[15]

  • Chromatographic Purity (Organic Impurities):

    • Procedure (HPLC-UV/MS): Develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A typical starting point for tropane alkaloids would be a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[16][17][18] The method should be validated for specificity, linearity, accuracy, precision, and limits of detection and quantification (LOD/LOQ).[4]

    • Causality: HPLC is the workhorse for quantifying organic impurities. A validated, stability-indicating method ensures that all process-related impurities and potential degradants are separated and accurately quantified. Coupling with a mass spectrometer aids in the identification of unknown impurity peaks.

  • Water Content:

    • Procedure: Determine the water content by Karl Fischer titration.

    • Causality: Water is a common impurity that can affect the true potency of the standard. Karl Fischer titration is the gold standard for accurate water content determination.

  • Residual Solvents:

    • Procedure: Use headspace Gas Chromatography (GC) with a flame ionization detector (FID).

    • Causality: GC is highly effective for separating and quantifying volatile organic solvents that may be present from the synthesis or purification process.

  • Inorganic Impurities (Residue on Ignition):

    • Procedure: Perform a sulfated ash test as described in major pharmacopeias.

    • Causality: This test quantifies the amount of non-volatile inorganic material, which would not be detected by chromatographic methods.

Data Summary: Candidate Standard Characterization

The following table summarizes the expected analytical results for a high-purity batch of 2,3-dihydro-3α-hydroxy-8-methylnortropidine intended for use as a primary reference standard.

Test Method Acceptance Criteria / Expected Result Purpose
Identity ¹H NMR, ¹³C NMR, 2D NMRSpectrum conforms to the proposed structure.Structural Confirmation
Molecular Formula High-Resolution MSAgrees with the theoretical exact mass.Elemental Composition
Functional Groups FT-IRSpectrum shows characteristic bands for -OH, C-N, etc.Functional Group ID
Purity (Organic) HPLC-UV/MSPurity ≥ 99.5%; Individual unknown impurity ≤ 0.1%Quantify Organic Impurities
Water Content Karl Fischer Titration≤ 0.5%Quantify Water
Residual Solvents Headspace GC-FIDMeets ICH <467> limits.Quantify Volatile Impurities
Inorganic Impurities Residue on Ignition≤ 0.1%Quantify Inorganic Content
Assay (by Mass Balance) 100% - (% Organic + % Water + % Residual Solvents + % Inorganic)Report value (e.g., 99.7% "as is")Assign Potency

Part 2: Comparative Analysis with Established Standards

Once the candidate standard is thoroughly characterized, the next step is to demonstrate its suitability for its intended use in routine analytical methods. This involves a direct comparison with the selected comparator standards (Atropine, Scopolamine, and Tropine).

Experimental Protocol: Method Specificity and System Suitability

1. Objective To demonstrate that the primary analytical method (HPLC) is specific and can distinguish 2,3-dihydro-3α-hydroxy-8-methylnortropidine from structurally related compounds.

2. Procedure

  • Standard Preparation: Prepare individual solutions of the candidate standard and each of the comparator standards (Atropine, Scopolamine, Tropine) at a known concentration (e.g., 1.0 mg/mL).

  • Mixed Standard Preparation: Prepare a solution containing all four compounds.

  • Chromatographic Analysis:

    • Inject each individual solution and the mixed solution into the validated HPLC system.

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A time-based gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

  • Data Evaluation:

    • Confirm that each compound gives a single, sharp peak when injected individually.

    • In the mixed standard chromatogram, calculate the resolution between all adjacent peaks. A resolution of >1.5 is generally considered acceptable.

cluster_workflow Reference Standard Qualification Workflow Start Select High-Purity Candidate Batch Characterization Full Characterization (NMR, MS, IR, KF, GC, ROI) Start->Characterization Identity & Purity Purity_Assay Assign Potency (Mass Balance) Characterization->Purity_Assay Data Compilation Comparison Comparative Analysis (vs. Atropine, Scopolamine, Tropine) Purity_Assay->Comparison Method Validation Documentation Generate Certificate of Analysis (CoA) Comparison->Documentation Final Report Qualified_Standard Qualified In-House Reference Standard Documentation->Qualified_Standard

Caption: Workflow for qualifying an in-house primary reference standard.

Interpreting the Comparative Data

Successful completion of this comparative analysis validates the specificity of the analytical method. It provides documented evidence that the method used for purity testing of 2,3-dihydro-3α-hydroxy-8-methylnortropidine is not susceptible to interference from its key structural analogs. This is a critical piece of data for any regulatory submission and for ensuring the long-term reliability of quality control testing.

Compound Expected Retention Time (RT) Resolution to Next Peak Purity (from CoA)
TropineEarly eluting (more polar)> 2.0≥ 99.0%
2,3-dihydro-3α-hydroxy-8-methylnortropidine (Candidate) Intermediate RT> 2.0Report Value (e.g., 99.7%)
ScopolamineLater eluting> 1.5≥ 99.5% (USP/EP)
AtropineLast to elute (most non-polar)N/A≥ 99.5% (USP/EP)

Note: Expected Retention Times are relative and will depend on the specific chromatographic conditions.

Conclusion and Best Practices

Establishing a reliable reference standard for a compound like 2,3-dihydro-3α-hydroxy-8-methylnortropidine, where no official pharmacopeial standard is available, is a meticulous but essential process. It underpins the integrity of all subsequent analytical work, from early-stage development to final quality control.

By following the principles outlined in this guide—comprehensive characterization using orthogonal methods, purity assignment via mass balance, and comparative analysis against established standards—researchers can qualify an in-house primary reference standard with a high degree of confidence. This self-validating system ensures that the standard is not only of high purity but is also suitable for its intended analytical purpose, meeting the stringent requirements of the global pharmaceutical industry.

References

  • Cerilliant. (-)-Scopolamine-D3 HCl | Certified Solutions Standards. [Link]

  • ResolveMass Laboratories Inc. How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link]

  • Qvents. Qualification of Inhouse Reference Standards and Secondary Standards. [Link]

  • Cleanchem. Scopolamine | CAS No: 51-34-3. [Link]

  • Pharmaffiliates. Tropine-impurities. [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. [Link]

  • Veeprho. Atropine Working Standard (Secondary Reference Standard) | CAS 51-55-8. [Link]

  • Valdés-Gada, Z., et al. (2021). Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. PMC. [Link]

  • BEBPA. Reference Standards for Potency Assays. [Link]

  • Veeprho Pharmaceuticals. Reference Standards, Types, Uses, Preparation & Qualification. [Link]

  • Gładysz, M., et al. (2021). Development of CE-C4D Method for Determination Tropane Alkaloids. MDPI. [Link]

  • Eli Lilly and Company. How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. [Link]

  • Pharma Beginners. SOP for Working/Reference Standard Qualification. [Link]

  • Christen, P., et al. (2015). Chapter 31 - methods of analysis: tropane alkaloids from plant origin. ResearchGate. [Link]

  • Zare, N., et al. (2011). Tropane alkaloids of Atropa belladonna L. and Atropa acuminata Royle ex Miers plants. Academic Journals. [Link]

  • Pharmaceutical Information. SOP for Handling of Reference Standards, In-House Standards, Primary Standards and Calibration Standards. [Link]

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Part 1: Foundational Principles: The Structural Difference is Key

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Distinguishing Tropine and Nortropine in Biological Samples

For researchers in toxicology, pharmacology, and drug development, the accurate differentiation and quantification of tropane alkaloids are paramount. Tropine and its N-demethylated metabolite, nortropine, are two such compounds whose similar structures present a significant analytical challenge. This guide provides a comprehensive, technically-grounded comparison of the primary analytical methodologies for distinguishing these two compounds in complex biological matrices such as blood, urine, and serum. We will delve into the causality behind experimental choices, from sample preparation to instrumental analysis, to equip you with field-proven insights for robust and reliable results.

The entire analytical strategy for differentiating tropine from nortropine hinges on their single structural variance: a methyl group on the nitrogen atom of the bicyclic tropane ring.[1][2]

  • Tropine is a tertiary amine with the chemical formula C₈H₁₅NO.[3][4]

  • Nortropine is a secondary amine with the chemical formula C₇H₁₃NO.[5]

This seemingly minor difference results in a mass difference of 14 Da (CH₂) and significantly influences their physicochemical properties, which we can exploit for their separation and detection.

PropertyTropineNortropine
Chemical Formula C₈H₁₅NOC₇H₁₃NO
Molar Mass 141.21 g/mol 127.18 g/mol
IUPAC Name (1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol(1R,5S)-8-Azabicyclo[3.2.1]octan-3-ol
Key Structural Feature Tertiary Amine (N-CH₃)Secondary Amine (N-H)

Part 2: The Analytical Workflow: From Sample to Signal

A successful analysis is built on a foundation of meticulous sample preparation followed by sensitive instrumental detection. The complexity of biological samples necessitates a robust workflow to isolate the target analytes from interfering matrix components.[6]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (Urine, Blood, Serum) Extraction Extraction (LLE, SPE, or QuEChERS) Sample->Extraction Isolate Analytes Cleanup Cleanup & Concentration Extraction->Cleanup Remove Interferences Separation Chromatographic Separation (LC or GC) Cleanup->Separation Detection Mass Spectrometry (MS/MS or MS) Separation->Detection Ionize & Fragment Data Data Analysis & Quantification Detection->Data

Caption: General analytical workflow for tropane alkaloids.

Step 1: Sample Preparation - The Critical First Step

The goal of sample preparation is to extract tropine and nortropine from the biological matrix with high recovery while minimizing co-extraction of interfering substances like proteins, lipids, and salts. Liquid-Liquid Extraction (LLE) is a widely adopted and effective method.[7][8]

Expert Insight: The choice of LLE is driven by the basic nature of tropane alkaloids. By increasing the sample pH, we deprotonate the nitrogen atom, rendering the alkaloids neutral and thus more soluble in an organic solvent. This pH-driven partitioning is a highly selective extraction mechanism.

Experimental Protocol: Liquid-Liquid Extraction (LLE)

  • Aliquot Sample: Pipette 1 mL of the biological sample (e.g., serum, urine) into a clean 15 mL centrifuge tube.

  • Internal Standard: Spike the sample with a known concentration of an appropriate internal standard (e.g., atropine-d₃) to correct for extraction variability and matrix effects.[9][10]

  • Alkalinize: Add 0.5 mL of a borate buffer (pH 9.0) or adjust to pH 9-10 with ammonium hydroxide to neutralize the alkaloids.[6][8] Vortex briefly.

  • Extract: Add 5 mL of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).[7][9]

  • Mix: Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase.

  • Separate Phases: Centrifuge at 3000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collect Organic Layer: Carefully transfer the organic layer to a clean tube.

  • Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute: Reconstitute the dried residue in a small volume (e.g., 100 µL) of a suitable solvent compatible with the subsequent chromatographic analysis (e.g., mobile phase for LC-MS, ethyl acetate for GC-MS).

Part 3: Comparative Analysis: LC-MS/MS vs. GC-MS

The two gold-standard techniques for analyzing tropane alkaloids are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[6][11] The choice between them depends on available instrumentation, required sensitivity, and sample throughput.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - The Modern Standard

LC-MS/MS is often the preferred method due to its high sensitivity, specificity, and ability to analyze thermally labile compounds without derivatization.[11][12]

Causality: LC separates compounds in the liquid phase at or near ambient temperature, avoiding the high heat of a GC inlet that can cause degradation of tropane alkaloids.[13] Tandem mass spectrometry (MS/MS) provides exceptional specificity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), effectively filtering out background noise from the biological matrix.

LCMS_Workflow Sample Reconstituted Sample Extract LC LC Separation (e.g., C18 Column) Sample->LC ESI Electrospray Ionization (ESI+) LC->ESI Q1 Quadrupole 1 (Q1) Select Precursor Ion ESI->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 Q3 Quadrupole 3 (Q3) Select Product Ion Q2->Q3 Detector Detector Q3->Detector

Caption: LC-MS/MS workflow for tropine and nortropine analysis.

Experimental Protocol: LC-MS/MS Analysis

  • LC System: UPLC or HPLC system.

  • Column: A C18 or PFP propyl column (e.g., 50 mm × 2.1 mm, 5 µm) is effective.[7]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, and then re-equilibrate.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • MRM Transitions: The key to differentiation lies in selecting unique precursor and product ions.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Tropine 142.1124.196.1
Nortropine 128.1110.181.1
Note: Product ions are predictive and should be optimized empirically on the specific instrument used. The m/z 124 fragment for tropine is a well-established characteristic ion.[14]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) - A Robust Alternative

GC-MS is a powerful and reliable technique, though it requires careful consideration of the thermal instability of tropane alkaloids.[6][9]

Expert Insight: The primary challenge with GC-MS is that high temperatures in the injection port (>250°C) can cause tropine to dehydrate, forming apoatropine, which can lead to inaccurate quantification.[8][13] This can be mitigated in two ways: using a lower, optimized inlet temperature or by performing derivatization to create a more thermally stable analogue.

GCMS_Workflow Sample Reconstituted Sample Extract Deriv Derivatization (Optional) (e.g., Silylation) Sample->Deriv Improves Stability GC GC Separation (e.g., DB-5ms Column) Sample->GC Deriv->GC EI Electron Ionization (EI) GC->EI MS Mass Analyzer (e.g., Quadrupole) EI->MS Detector Detector MS->Detector

Sources

Safety Operating Guide

2,3-dihydro-3α-hydroxy-8-methylnortropidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing neuropharmacological synthesis and laboratory safety workflows, I approach the handling of tropane derivatives not merely as a compliance exercise, but as a highly controlled, self-validating system.

The compound 2,3-dihydro-3α-hydroxy-8-methylnortropidine (commonly known as Tropine) is a critical building block for anticholinergic drugs like atropine[1]. However, its potent bioactivity and unique physicochemical properties demand rigorous laboratory controls. The protocols below are engineered to actively prevent the cascade of failures that lead to exposure or environmental contamination.

Chemical Profiling and Risk Assessment

To design an effective handling and disposal strategy, we must first understand the causality behind the chemical's behavior. Tropine is highly water-soluble and hygroscopic, meaning it readily absorbs moisture from the air[1][2]. This property complicates weighing procedures and significantly increases the risk of accidental dermal absorption if the dust settles on moist skin[2]. Furthermore, its high mobility in aqueous environments dictates that improper disposal can lead to rapid environmental dissemination, posing severe toxicity risks to terrestrial vertebrates[2].

Table 1: Physicochemical and Hazard Profile of Tropine

Property / ParameterValue / DescriptionSource
Chemical Synonyms Tropine, 3-tropanol, endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol[1][2]
CAS Number 120-29-6[2]
Molecular Weight 141.21 g/mol [3]
Density ~1.045 g/cm³ (at 25 °C)
Vapor Pressure 0.016 mm Hg[1]
GHS Classification Acute Tox. 4 (Oral, Dermal, Inhalation)
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)
Physical State Hygroscopic crystalline solid[1][2]

Standard Operating Procedure: Safe Handling

Handling this compound requires redundant safety layers. Every step in this protocol is designed to self-validate: if the environmental control fails, the physical barrier (PPE) prevents exposure.

Step-by-Step Handling Methodology:

  • Environmental Isolation: Always handle Tropine inside a certified chemical fume hood or a localized exhaust ventilation system. Causality: This prevents the accumulation of airborne dust, directly mitigating the H332 (inhalation) hazard.

  • Moisture Control: Because the compound is hygroscopic, utilize dry, inert atmospheres (e.g., nitrogen-purged glove bags) for bulk transfers. Causality: This maintains chemical integrity and prevents clumping, ensuring accurate stoichiometric measurements[2].

  • PPE Verification: Don chemical-resistant gloves (tested to EN 374 standards), a tightly fitting NIOSH/MSHA or EN 149:2001 approved particulate respirator, and safety goggles with side shields[2].

  • Tool Selection: Use non-sparking, grounded spatulas and analytical balances. Causality: Grounded tools prevent electrostatic discharge, which could ignite suspended organic dust particles[4].

Spill Containment and Recovery Workflow

Accidental releases require immediate, methodical intervention. The logic behind this spill response dictates that water must be avoided during the initial cleanup of dry spills . Introducing water prematurely dissolves the hygroscopic solid, expanding the contamination footprint and driving the chemical into porous surfaces[5].

Step-by-Step Spill Response Methodology:

  • Evacuation and Isolation: Immediately alert personnel, evacuate the immediate vicinity, and secure the area upwind of the spill[4].

  • Source Control: Eliminate all sources of ignition and ensure maximum mechanical ventilation is active[4].

  • Dry Spill Recovery: If the material is dry, do not apply water. Use an explosion-proof vacuum equipped with a HEPA filter or carefully sweep the material using non-sparking tools to avoid dust generation[4][5].

  • Wet Spill Recovery: If the material is already in solution, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Shovel the saturated absorbent into a compatible chemical waste container[5].

  • Secondary Decontamination: Only after the bulk material is removed, wash the affected area with copious amounts of water. Crucially, this wash water must be captured and prevented from entering municipal drains[5].

SpillResponse Start Spill Detected (Tropine) Assess Assess Spill State Start->Assess Dry Dry Spill Assess->Dry Wet Wet Spill / Solution Assess->Wet DryAction Use dry clean-up Avoid dust generation Dry->DryAction WetAction Absorb with inert material Vacuum/shovel up Wet->WetAction Collect Place in sealed, labeled containers DryAction->Collect WetAction->Collect Decon Wash area with water Prevent drain runoff Collect->Decon End Transfer to Hazardous Waste Collection Decon->End

Workflow for assessing and neutralizing 2,3-dihydro-3α-hydroxy-8-methylnortropidine spills.

End-of-Life: Proper Disposal Procedures

Tropine cannot be disposed of in standard municipal waste or poured down the sink. Its high water solubility guarantees rapid environmental mobility, and its toxicological profile mandates destruction via high-temperature incineration at an approved facility[2][4].

Step-by-Step Waste Segregation and Disposal Methodology:

  • Waste Segregation: Separate Tropine waste into solid streams (e.g., contaminated PPE, empty reagent bottles, swept residues) and aqueous/solvent streams (e.g., reaction mother liquors, decontamination wash water)[4][5].

  • Primary Containment:

    • Solids: Place in heavy-duty, sealable plastic bags, then transfer to a rigid, leak-proof secondary container (e.g., a UN-rated poly drum)[5].

    • Liquids: Transfer to chemically compatible, clearly marked High-Density Polyethylene (HDPE) carboys. Do not fill beyond 90% capacity to allow for vapor expansion[4].

  • Regulatory Labeling: Affix GHS-compliant labels to all containers indicating "Acute Toxicity - Category 4" and explicitly listing the chemical name and CAS number (120-29-6)[4].

  • Secure Storage: Store the sealed waste containers in a cool, dry, and well-ventilated dedicated hazardous waste accumulation area. The area must be locked and isolated from strong oxidizing agents and bases[4][6].

  • Final Disposition: Contract a licensed hazardous waste management company to transport the material to an authorized treatment facility. The required method of destruction is high-temperature incineration equipped with nitrogen oxide (NOx) scrubbers[2][4].

DisposalWorkflow Gen Tropine Waste Generated Seg Waste Segregation Gen->Seg Solid Solid Residues & Contaminated PPE Seg->Solid Liquid Aqueous Solutions Seg->Liquid SolidPack Seal in heavy-duty plastic bags/containers Solid->SolidPack LiquidPack Store in compatible HDPE carboys Liquid->LiquidPack Label Label: Acute Tox 4 (Harmful if swallowed/inhaled) SolidPack->Label LiquidPack->Label Store Temporary Storage (Cool, dry, locked up) Label->Store Dispose Approved Waste Disposal Plant Store->Dispose

Step-by-step segregation and disposal pathway for Tropine-contaminated laboratory waste.

References[6] Apollo Scientific. "Tropine - Apollo Scientific SDS". apolloscientific.co.uk. URL:https://www.apolloscientific.co.uk[2] Thermo Fisher Scientific. "Tropine - SAFETY DATA SHEET". thermofisher.com. URL: https://www.thermofisher.com[5] ECHEMI. "Tropine SDS, 120-29-6 Safety Data Sheets". echemi.com. URL: https://www.echemi.com[4] Carl Roth. "Safety Data Sheet: Tropine". carlroth.com. URL: https://www.carlroth.com[7] Fisher Scientific. "Tropine DL-tropate - SAFETY DATA SHEET". fishersci.com. URL: https://www.fishersci.com[1] Haz-Map. "Tropine - Hazardous Agents". haz-map.com. URL: https://haz-map.com[3] Lotusfeet Pharma. "Tropisetron Hydrochloride EP Impurity A 120-29-6". lotusfeetpharma.com. URL:https://www.lotusfeetpharma.com

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Personal protective equipment for handling 2,3-dihydro-3α-hydroxy-8-methylnortropidine

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling 2,3-dihydro-3α-hydroxy-8-methylnortropidine

The core of our approach is built on a foundation of proactive risk mitigation. Tropane alkaloids, as a class, are known for their physiological activity, and even small quantities can have biological effects.[1][2] Therefore, treating this compound with a high degree of caution is paramount. The following sections will detail the necessary personal protective equipment (PPE), operational plans for safe handling, and compliant disposal methods.

Hazard Identification and Risk Assessment

Given the lack of a specific SDS, we must infer the potential hazards of 2,3-dihydro-3α-hydroxy-8-methylnortropidine from related chemical structures. Safety data for similar compounds consistently highlight the following risks:

  • Skin Irritation (Potential H315): Direct contact may cause redness, itching, or inflammation.[3][4][5][6]

  • Serious Eye Irritation (Potential H319): Contact with eyes can lead to significant irritation or damage.[3][4][5][6]

  • Respiratory Irritation (Potential H335): Inhalation of the compound, particularly as a dust or aerosol, may irritate the respiratory tract.[3][4][5][6]

  • Harmful if Swallowed (Potential H302): Ingestion of tropane alkaloids can lead to systemic toxic effects.[5]

It is crucial to conduct a thorough risk assessment for any planned experiment, considering the quantity of the compound being used, the potential for aerosolization, and the duration of handling.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation. The following table summarizes the minimum required PPE.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (Nitrile recommended)To prevent skin contact and absorption. Always check the glove manufacturer's specifications for compatibility.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes or airborne particles.[4]
Body Protection A long-sleeved laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood. If weighing or transferring powder outside of a hood, a NIOSH-approved respirator may be necessary.To prevent inhalation of airborne particles.[5]
Donning and Doffing PPE: A Critical Procedure

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE Workflow

G cluster_donning Donning PPE lab_coat 1. Lab Coat gloves 2. Gloves lab_coat->gloves Ensure cuffs are tucked under gloves eye_protection 3. Eye Protection gloves->eye_protection

Caption: Sequential process for correctly donning PPE.

Doffing (Taking Off) PPE Workflow

G cluster_doffing Doffing PPE gloves 1. Gloves eye_protection 2. Eye Protection gloves->eye_protection Remove by peeling off, avoiding skin contact lab_coat 3. Lab Coat eye_protection->lab_coat hand_wash 4. Wash Hands Thoroughly lab_coat->hand_wash Roll inwards, away from the body

Caption: Step-by-step procedure for safe PPE removal.

Operational Plan: Safe Handling Protocols

Adherence to a strict operational plan minimizes the risk of exposure during the handling of 2,3-dihydro-3α-hydroxy-8-methylnortropidine.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to mitigate inhalation risks.[7]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[5]

Step-by-Step Handling Procedure
  • Preparation:

    • Designate a specific area within the fume hood for handling the compound.

    • Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean and readily available.

    • Have a designated, labeled waste container ready for contaminated materials.

  • Weighing and Transfer:

    • If handling a solid, carefully weigh the required amount on a tared weigh boat inside the fume hood.

    • Avoid creating dust. If the material is a fine powder, consider wetting it with a suitable solvent to reduce aerosolization.

    • Use a spatula to transfer the solid to the reaction vessel.

  • Dissolution and Reactions:

    • Add solvents slowly to avoid splashing.

    • Keep all containers capped when not in use.[4]

  • Post-Handling:

    • Thoroughly decontaminate the work area with an appropriate solvent (e.g., 70% ethanol) and wipe it clean.

    • Clean all non-disposable equipment used.

    • Dispose of all contaminated disposable items in the designated hazardous waste container.

    • Follow the proper doffing procedure for your PPE.

    • Wash hands thoroughly with soap and water after removing gloves.[3][6]

Disposal Plan: Managing Chemical Waste

Proper disposal of 2,3-dihydro-3α-hydroxy-8-methylnortropidine and any contaminated materials is crucial to protect both personnel and the environment.

Waste Segregation
  • Solid Waste: All contaminated solid materials, including gloves, weigh boats, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.[8]

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour any solutions containing this compound down the drain.[3][5]

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Disposal Workflow

G cluster_disposal Chemical Waste Disposal Workflow start Experiment Complete segregate Segregate Waste Streams start->segregate solid_waste Contaminated Solid Waste (Gloves, Paper Towels, etc.) segregate->solid_waste Solids liquid_waste Contaminated Liquid Waste (Solvents, Reaction Mixtures) segregate->liquid_waste Liquids package_solid Place in Labeled Solid Waste Container solid_waste->package_solid package_liquid Place in Labeled Liquid Waste Container liquid_waste->package_liquid storage Store in Designated Hazardous Waste Area package_solid->storage package_liquid->storage pickup Arrange for Professional Hazardous Waste Disposal storage->pickup end Disposal Complete pickup->end

Caption: Process for segregating and disposing of chemical waste.

All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9] Ensure that all waste containers are properly labeled with the chemical name and associated hazards.

Conclusion

While 2,3-dihydro-3α-hydroxy-8-methylnortropidine presents an opportunity for scientific advancement, it demands a respectful and cautious approach to handling. By integrating the principles of hazard assessment, diligent use of personal protective equipment, adherence to safe operational protocols, and responsible waste disposal, researchers can create a secure environment for both themselves and their colleagues. This guide serves as a foundational document; always consult your institution's specific safety policies and procedures.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020, August 28). 1.10. Isolation and Purification of Atropine, a Tropane Alkaloid Obtained from Atropa belladonna L. (Solanaceae). Royal Society of Chemistry. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2,3-Dihydroxybenzaldehyde. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations & World Health Organization. (2020, December 9). FAO/WHO food safety experts provide guidance on tropane alkaloids. Retrieved from [Link]

  • Novo Nordisk. (2021, March 15). Norditropin® SDS. Retrieved from [Link]

  • Taylor & Francis Online. (2017, December 1). Environmental impact assessment of total alkaloid extracted from the Atropa belladonna L. using LCA. Retrieved from [Link]

  • ResearchGate. (n.d.). Tropane alkaloids in food – real and perceived risks. Retrieved from [Link]

  • AGES. (2025, December 4). Tropane alkaloids. Retrieved from [Link]

  • Tulane University. (2023, June 27). FACT SHEET: Hazardous Waste Disposal. Retrieved from [Link]

  • JSciMed Central. (2025, September 24). Occurrence and Health Risk Assessment of Tropane Alkaloids (Atropine and Scopolamine) in Cereal-Based Foods Consumed by Children and Adults in N'djamena, Chad. Retrieved from [Link]

  • World Health Organization. (2020, April 3). JOINT FAO/WHO EXPERT MEETING ON TROPANE ALKALOIDS Executive Summary. Retrieved from [Link]

  • Thermo Fisher Scientific. (2009, July 20). Safety Data Sheet. Retrieved from [Link]

  • FiBL. (n.d.). Tropane alkaloids. Prevention of contamination in organic crops. Retrieved from [Link]

  • MDPI. (2023, January 19). Emerging Issues on Tropane Alkaloid Contamination of Food in Europe. Retrieved from [Link]

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